molecular formula C7H16N2O B1583843 3-(Piperazin-1-Yl)Propan-1-Ol CAS No. 5317-32-8

3-(Piperazin-1-Yl)Propan-1-Ol

Cat. No.: B1583843
CAS No.: 5317-32-8
M. Wt: 144.21 g/mol
InChI Key: LWEOFVINMVZGAS-UHFFFAOYSA-N
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Description

3-(Piperazin-1-yl)propan-1-ol (CAS 5317-32-8) is a high-purity organic compound serving as a valuable building block in medicinal chemistry and chemical synthesis. This derivative of piperazine features a hydroxyl-terminated propyl chain, making it a flexible spacer for constructing more complex molecules . Its molecular formula is C 7 H 16 N 2 O with a molecular weight of 144.21 g/mol . The compound is characterized by a melting point of 49-53 °C and a boiling point of 94-96 °C at 1.8 mmHg . It has a density of approximately 0.993 g/cm³ and a refractive index of 1.481 . It is typically supplied as a white crystalline powder . As a bifunctional molecule, this compound is primarily used in research as a key synthetic intermediate. The secondary amines of the piperazine ring can act as nucleophiles in substitution reactions, while the primary alcohol group can be involved in esterification or etherification. This reactivity profile allows researchers to incorporate the piperazine moiety into potential pharmaceuticals, ligands, and other complex organic targets. Safety Information: This compound may cause skin irritation (H315), serious eye damage (H318), and respiratory irritation (H335) . Researchers should wear appropriate protective equipment and handle the material in a well-ventilated environment. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-piperazin-1-ylpropan-1-ol
Source PubChem
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InChI

InChI=1S/C7H16N2O/c10-7-1-4-9-5-2-8-3-6-9/h8,10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LWEOFVINMVZGAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20201234
Record name Piperazin-1-ylpropanol
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Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5317-32-8
Record name 1-Piperazinepropanol
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Record name Piperazin-1-ylpropanol
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Record name Piperazin-1-ylpropanol
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Record name Piperazin-1-ylpropanol
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Foundational & Exploratory

Physicochemical properties of 3-(Piperazin-1-Yl)Propan-1-Ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3-(Piperazin-1-yl)propan-1-ol for Drug Development Professionals

Introduction

This compound is a bifunctional organic molecule featuring a piperazine heterocycle and a primary alcohol. The piperazine moiety is a ubiquitous structural motif in medicinal chemistry, renowned for its ability to impart desirable pharmacokinetic properties, including improved aqueous solubility and the ability to engage in key biological interactions.[1][2] Understanding the fundamental physicochemical properties of this compound is therefore not merely an academic exercise; it is a critical prerequisite for its successful application in drug discovery and development. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its efficacy and safety.

This guide provides a comprehensive analysis of the core physicochemical attributes of this compound. Moving beyond a simple data sheet, we delve into the causality behind these properties, offer field-proven experimental protocols for their determination, and contextualize their significance for researchers, chemists, and drug development professionals.

Molecular Identity and Core Properties

Accurate identification is the foundation of all subsequent scientific investigation. The key identifiers and computed physicochemical properties for this compound are summarized below.

IdentifierValueSource
IUPAC Name This compoundPubChem[3]
CAS Number 5317-32-8PubChem[3]
Molecular Formula C₇H₁₆N₂OPubChem[3]
Molecular Weight 144.21 g/mol PubChem[3]
Canonical SMILES C1CN(CCN1)CCCOPubChem[3]

These basic identifiers are complemented by computed properties that provide an initial in silico forecast of the molecule's behavior.

Computed PropertyValueSignificance in Drug DevelopmentSource
XLogP3-AA -0.7Indicates high hydrophilicity, suggesting good aqueous solubility but potentially poor passive membrane permeability.PubChem[3]
Topological Polar Surface Area (TPSA) 35.5 ŲSuggests good potential for oral bioavailability and cell permeability (typically <140 Ų).PubChem[3]
Hydrogen Bond Donors 2The alcohol (-OH) and secondary amine (-NH) groups can donate hydrogen bonds, influencing solubility and target binding.PubChem[3]
Hydrogen Bond Acceptors 3The two nitrogen atoms and the oxygen atom can accept hydrogen bonds, contributing to aqueous solubility.PubChem[3]

Ionization State and Acidity (pKa)

Expertise & Experience: The pKa is arguably the most critical physicochemical parameter for an ionizable compound like this compound. The piperazine ring contains two nitrogen atoms, each capable of accepting a proton. This makes the molecule a dibasic compound with two distinct pKa values. These values dictate the predominant charge state of the molecule at a given pH, which profoundly impacts its solubility, membrane permeability, and interaction with biological targets.

The first pKa (pKa₁) corresponds to the protonation of the more basic secondary amine, while the second (pKa₂) corresponds to the protonation of the tertiary amine, which is less basic due to the electron-withdrawing effect of the hydroxypropyl substituent. Based on literature values for similar piperazine derivatives, pKa₁ is expected to be in the range of 9.0-9.8, while pKa₂ is expected to be in the range of 5.0-6.0.[1][4] This means that at physiological pH (~7.4), the molecule will exist predominantly as a monocationic species, protonated at the secondary amine.

G pH_low pH < pKa₂ dication Dicationic (Fully Protonated) pH_low->dication +2 Charge pH_mid pKa₂ < pH < pKa₁ monocation Monocationic (Predominant at pH 7.4) pH_mid->monocation +1 Charge pH_high pH > pKa₁ neutral Neutral (Uncharged) pH_high->neutral 0 Charge dication->pH_mid Deprotonation monocation->pH_high Deprotonation G cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis prep_solvents 1. Pre-saturate Octanol and Buffer prep_compound 2. Prepare stock solution of compound in buffer prep_solvents->prep_compound mix 3. Mix Octanol, Buffer, and Compound Stock prep_compound->mix equilibrate 4. Shake vigorously to reach partition equilibrium mix->equilibrate separate 5. Centrifuge to separate layers equilibrate->separate sample 6. Sample aqueous layer separate->sample quantify 7. Quantify concentration (e.g., HPLC-UV) sample->quantify calculate 8. Calculate LogD quantify->calculate

References

An In-Depth Technical Guide to 3-(Piperazin-1-yl)propan-1-ol: A Key Bifunctional Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Piperazin-1-yl)propan-1-ol, a heterocyclic compound featuring a piperazine ring and a primary alcohol, has emerged as a critical building block in medicinal chemistry and pharmaceutical development. Its unique bifunctional nature—presenting both a reactive nucleophilic secondary amine and a versatile primary alcohol—renders it an invaluable component for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic methodology, and its significant applications, with a particular focus on its role as a flexible linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). Furthermore, this document outlines detailed protocols for its analytical characterization, ensuring scientific integrity and reproducibility in its application.

Core Molecular Attributes

This compound is a relatively simple yet powerful molecule whose utility is derived from the distinct reactivity of its two functional groups. Understanding its fundamental properties is crucial for its effective implementation in synthetic strategies.

Molecular Formula: C₇H₁₆N₂O[1][2]

Molecular Weight: 144.21 g/mol [2]

Physicochemical and Structural Data

A summary of the key computed physicochemical properties of this compound is presented in Table 1. These parameters are essential for predicting its behavior in various solvent systems, its potential for biological membrane permeability, and its overall suitability for drug development pipelines.

PropertyValueSource
IUPAC Name 3-piperazin-1-ylpropan-1-olPubChem[2]
CAS Number 5317-32-8PubChem[2]
Molecular Formula C₇H₁₆N₂OPubChem[2]
Molecular Weight 144.21 g/mol PubChem[2]
Topological Polar Surface Area 35.5 ŲPubChem[2]
Hydrogen Bond Donor Count 2PubChem[2]
Hydrogen Bond Acceptor Count 3PubChem[2]
Rotatable Bond Count 3PubChem[2]
XLogP3-AA (LogP) -0.7PubChem[2]

Synonyms: The compound is also known by several other names, including 1-Piperazinepropanol, 1-(3-HYDROXYPROPYL)PIPERAZINE, and N-(3-Hydroxypropyl)piperazine.[2][3]

Synthesis and Mechanistic Rationale

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction. The choice of reactants and conditions is dictated by the principles of maximizing yield and purity while minimizing side reactions.

Proposed Synthetic Protocol: Nucleophilic Substitution

A robust and common method for synthesizing N-substituted piperazines involves the reaction of piperazine with an appropriate alkyl halide. For this compound, the logical precursors are piperazine and a 3-halopropanol, such as 3-chloro-1-propanol.

Reaction Scheme:

Synthesis_Scheme Piperazine Piperazine Plus1 + Chloropropanol 3-Chloro-1-propanol Arrow Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) Heat Chloropropanol->Arrow Target This compound Plus2 + HCl HCl Arrow->Target PROTAC_Mechanism cluster_info Conceptual Role of this compound POI Protein of Interest (Target) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binds PROTAC PROTAC (Warhead-Linker-E3 Ligand) PROTAC->Ternary_Complex Forms Bridge E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited Poly_Ub Polyubiquitination Ternary_Complex->Poly_Ub Catalyzes Ub Ubiquitin (Ub) Ub->Ternary_Complex Transfer Proteasome 26S Proteasome Poly_Ub->Proteasome Recognized & Targeted Degradation Degraded Peptides Proteasome->Degradation Degrades POI Linker_Info The piperazine-propanol moiety is a key component of the 'Linker' within the PROTAC, connecting the Warhead and E3 Ligand. LCMS_Workflow Start Plasma Sample (100 µL) + Internal Standard (20 µL) Precipitation Protein Precipitation Add 300 µL cold Acetonitrile (0.1% Formic Acid) Start->Precipitation Vortex Vortex (1 min) Precipitation->Vortex Centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporation Evaporate to Dryness (Nitrogen stream, 40°C) Supernatant->Evaporation Reconstitution Reconstitute (Mobile Phase) Evaporation->Reconstitution Injection Inject into LC-MS/MS System Reconstitution->Injection

References

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(Piperazin-1-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(Piperazin-1-yl)propan-1-ol, with CAS number 5317-32-8, is a bifunctional organic molecule incorporating a piperazine ring and a primary alcohol.[1] The piperazine moiety is a prevalent scaffold in medicinal chemistry, known for its ability to modulate pharmacokinetic properties and engage in various biological interactions.[2] The presence of both a nucleophilic secondary amine, a tertiary amine, and a hydroxyl group makes this compound a versatile building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).

A thorough spectroscopic characterization is fundamental to confirming the identity, purity, and structure of this compound. This guide provides a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The interpretation of these spectra is grounded in the principles of organic spectroscopy and supported by empirical data and established literature values. This document is intended for researchers, scientists, and drug development professionals who rely on robust analytical data for informed decision-making in their scientific endeavors.

Molecular Structure and Spectroscopic Overview

The structure of this compound features a propyl chain linking a primary alcohol to a nitrogen atom of the piperazine ring. This arrangement gives rise to distinct spectroscopic signatures for each functional group and the overall molecular framework.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy is a powerful technique for elucidating the connectivity of hydrogen atoms within a molecule. The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the propanol chain and the piperazine ring.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring the ¹H NMR spectrum of this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shifts of exchangeable protons (OH and NH).[3]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Data Acquisition:

    • Acquire the spectrum at a constant temperature, typically 25 °C.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Use a standard pulse sequence, such as a 30° or 90° pulse, with a relaxation delay of 1-5 seconds.

  • Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals to determine the relative number of protons for each resonance.

¹H NMR Data Summary
Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 3.65Triplet2H-CH₂-OH (a)
~ 2.85Triplet2H-CH₂-N (c)
~ 2.70Broad Singlet4HPiperazine -CH₂- (e)
~ 2.50Broad Singlet4HPiperazine -CH₂- (d)
~ 1.75Multiplet2H-CH₂- (b)
ExchangeableBroad Singlet2H-OH, -NH

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Interpretation of the ¹H NMR Spectrum
  • Propanol Chain:

    • The methylene group attached to the hydroxyl group (-CH₂-OH, a ) is expected to appear as a triplet around 3.65 ppm due to coupling with the adjacent methylene group (b ). The electronegative oxygen atom deshields these protons, shifting them downfield.

    • The central methylene group of the propyl chain (-CH₂-, b ) will likely resonate as a multiplet (e.g., a quintet or triplet of triplets) around 1.75 ppm, as it is coupled to the protons at positions a and c .

    • The methylene group attached to the piperazine nitrogen (-CH₂-N, c ) is expected to be a triplet around 2.85 ppm, shifted downfield by the adjacent nitrogen atom and coupled to the protons at b .

  • Piperazine Ring:

    • The protons on the piperazine ring typically exhibit complex splitting patterns due to chair-to-chair interconversion. In many cases, they appear as broad singlets or multiplets.

    • The four protons on the carbons adjacent to the substituted nitrogen (d ) and the four protons on the carbons adjacent to the NH group (e ) are in different chemical environments and are expected to give rise to distinct signals, likely in the range of 2.50-2.70 ppm.

  • Exchangeable Protons:

    • The hydroxyl (-OH) and amine (-NH) protons are exchangeable and their chemical shifts are highly dependent on solvent, concentration, and temperature. They often appear as broad singlets and may not show clear coupling. Deuterium exchange (adding a drop of D₂O to the NMR tube) can be used to confirm their assignment, as the signals will disappear from the spectrum.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Prepare the sample as described for ¹H NMR, using a slightly higher concentration if necessary (20-50 mg).

  • Instrumentation: Use a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Data Acquisition:

    • Acquire a proton-decoupled spectrum to simplify the signals to singlets for each carbon.

    • Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-220 ppm).

    • A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the data similarly to ¹H NMR.

¹³C NMR Data Summary
Chemical Shift (δ, ppm) Assignment
~ 61.0-CH₂-OH (a)
~ 57.0-CH₂-N (c)
~ 54.5Piperazine -CH₂- (d)
~ 46.0Piperazine -CH₂- (e)
~ 28.0-CH₂- (b)

Note: The chemical shifts are approximate and can vary with the solvent.

Interpretation of the ¹³C NMR Spectrum
  • Propanol Chain:

    • The carbon attached to the hydroxyl group (-CH₂-OH, a ) is the most deshielded carbon in the aliphatic region, appearing around 61.0 ppm.

    • The carbon attached to the piperazine nitrogen (-CH₂-N, c ) is also deshielded and is expected around 57.0 ppm.

    • The central carbon of the propyl chain (-CH₂-, b ) is the most shielded of the chain, resonating at approximately 28.0 ppm.[4]

  • Piperazine Ring:

    • The two sets of non-equivalent methylene carbons in the piperazine ring will give rise to two distinct signals. The carbons adjacent to the substituted nitrogen (d ) are expected at a different chemical shift (around 54.5 ppm) than those adjacent to the secondary amine (e , around 46.0 ppm).

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the vibrational frequencies of bonds within a molecule, providing valuable information about the functional groups present.

Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation:

    • Neat: If the sample is a liquid or a low-melting solid, a thin film can be placed between two salt (e.g., NaCl or KBr) plates.

    • KBr Pellet: If the sample is a solid, grind a small amount (1-2 mg) with anhydrous potassium bromide (KBr) and press it into a thin, transparent pellet.

    • ATR: Attenuated Total Reflectance (ATR) is a convenient method where the sample is placed directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or pure KBr pellet).

    • Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

FTIR Data Summary
Wavenumber (cm⁻¹) Vibration Type Functional Group
3400-3200 (broad)O-H stretchAlcohol
3300-3250 (weak-medium)N-H stretchSecondary Amine
2950-2850C-H stretchAliphatic
1450C-H bendAliphatic
1100-1000C-N stretchAmine
1050C-O stretchPrimary Alcohol

Note: Peak positions and intensities can be influenced by hydrogen bonding.

Interpretation of the IR Spectrum
  • O-H and N-H Stretching Region: A prominent, broad absorption band between 3400-3200 cm⁻¹ is characteristic of the O-H stretching vibration of a hydrogen-bonded alcohol. Overlapping with this, a weaker and sharper peak around 3300-3250 cm⁻¹ is expected for the N-H stretch of the secondary amine in the piperazine ring.

  • C-H Stretching Region: Strong absorptions in the 2950-2850 cm⁻¹ range are due to the symmetric and asymmetric stretching vibrations of the aliphatic C-H bonds in the propyl chain and piperazine ring.

  • Fingerprint Region:

    • The C-O stretching vibration of the primary alcohol will give a strong band around 1050 cm⁻¹.

    • The C-N stretching vibrations of the tertiary and secondary amines are expected in the 1100-1000 cm⁻¹ region.

    • C-H bending vibrations will appear around 1450 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can aid in structure elucidation.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common hard ionization technique that induces extensive fragmentation. Electrospray Ionization (ESI) is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

  • Data Acquisition: Scan a range of mass-to-charge (m/z) ratios to obtain the mass spectrum.

Mass Spectrometry Data Summary (Predicted for ESI)
m/z Ion Interpretation
145.13[M+H]⁺Protonated Molecular Ion
85.08[C₄H₉N₂]⁺Piperazine fragment

Note: The molecular weight of C₇H₁₆N₂O is 144.22 g/mol .

Interpretation of the Mass Spectrum
  • Molecular Ion: Using a soft ionization technique like ESI, the base peak is expected to be the protonated molecular ion [M+H]⁺ at m/z 145.13. This confirms the molecular weight of the compound.

  • Fragmentation Pattern: While ESI results in minimal fragmentation, some characteristic fragments may be observed, particularly with in-source fragmentation or MS/MS experiments. A common fragmentation pathway for N-substituted piperazines involves cleavage of the C-N bond connecting the substituent to the ring. This would lead to the formation of a piperazine-containing fragment. The piperazine ring itself can also undergo fragmentation. A key fragment would be the piperazinyl cation or related species. For this compound, a significant fragment would likely arise from the cleavage of the bond between the propyl chain and the piperazine nitrogen, or fragmentation within the piperazine ring itself. A characteristic fragmentation of piperazine derivatives involves the loss of parts of the piperazine ring, leading to fragments with m/z values corresponding to C₄H₉N₂⁺ (m/z 85) or smaller amine fragments.[5]

Figure 2. Predicted ESI-MS Fragmentation Molecule [C₇H₁₆N₂O + H]⁺ m/z = 145.13 Fragment1 [C₄H₉N₂]⁺ m/z = 85.08 Molecule->Fragment1 α-cleavage NeutralLoss - C₃H₈O

Caption: Predicted fragmentation of this compound in ESI-MS.

Conclusion

The combination of NMR, IR, and mass spectrometry provides a comprehensive and unambiguous characterization of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework, IR spectroscopy identifies the key functional groups (alcohol and amines), and mass spectrometry verifies the molecular weight and provides insight into the molecule's stability and fragmentation. This suite of spectroscopic data serves as a crucial quality control standard for ensuring the identity and purity of this important chemical intermediate in research and development settings.

References

Solubility and stability of 3-(Piperazin-1-Yl)Propan-1-Ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 3-(Piperazin-1-yl)propan-1-ol

Introduction

This compound (CAS No. 5317-32-8) is a bifunctional organic compound featuring a piperazine ring and a primary alcohol moiety.[1][2][3] This unique structure makes it a versatile building block and a valuable intermediate in the synthesis of a wide range of biologically active molecules and Active Pharmaceutical Ingredients (APIs).[4] Its applications are prominent in drug discovery, where it often serves as a flexible linker in the development of PROteolysis TArgeting Chimeras (PROTACs) or as a scaffold for constructing novel therapeutic agents.

For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of such an intermediate is not merely academic; it is a prerequisite for success. The solubility and chemical stability of this compound directly influence its utility in synthetic reactions, the developability of the resulting API, and the ultimate safety and efficacy of the final drug product. Poor solubility can hinder absorption and bioavailability, while instability can lead to the formation of potentially toxic degradation products and a reduced shelf-life.[5][6]

This guide provides a comprehensive technical overview of the core solubility and stability characteristics of this compound. It details field-proven experimental protocols, explains the causality behind methodological choices, and offers a framework for its systematic evaluation in a drug development context.

Physicochemical Properties

A foundational understanding begins with the basic molecular and physical characteristics of the compound.

PropertyValueSource(s)
Chemical Name This compound[2][3]
Synonyms 1-Piperazinepropanol, 1-(3-Hydroxypropyl)piperazine[2]
CAS Number 5317-32-8[1][3]
Molecular Formula C₇H₁₆N₂O[3]
Molecular Weight 144.22 g/mol [3]
Appearance Expected to be a liquid or low-melting solidGeneral Chemical Knowledge
Storage Keep in a dark place, inert atmosphere, room temperature[1]

Part 1: Solubility Assessment

Solubility is a critical physicochemical property that dictates a compound's behavior from early in vitro assays to in vivo pharmacokinetics.[7] Low aqueous solubility is a primary contributor to poor oral bioavailability and can lead to unreliable results in biological screening.[8] For a molecule like this compound, which contains both polar functional groups (hydroxyl, amines) and a small alkyl chain, understanding its solubility profile in various media is essential. The presence of the basic piperazine ring suggests that its aqueous solubility will be highly dependent on pH.

Two distinct types of solubility measurements are pertinent in drug discovery: kinetic and thermodynamic.

  • Kinetic Solubility: This is a high-throughput measurement of how readily a compound dissolves when a concentrated stock solution (typically in DMSO) is rapidly diluted into an aqueous buffer.[9][10] It reflects the conditions often found in early biological screening assays and is invaluable for the rapid triage of large compound libraries.[7]

  • Thermodynamic Solubility: This measures the true equilibrium concentration of a compound in a saturated solution, where the dissolved solute is in equilibrium with its solid, undissolved form.[5][11] This value is more time-consuming to obtain but represents the "gold standard" for solubility, crucial for formulation development and predicting gastrointestinal absorption.[12]

Experimental Protocol 1: Kinetic Solubility Determination (Nephelometry)

This protocol outlines a high-throughput method to assess the kinetic solubility, a cornerstone of early drug discovery. The choice of nephelometry is based on its speed and ability to detect precipitation by measuring light scattering, which is indicative of poor solubility.[8][13]

Causality: We start from a DMSO stock because this is the standard practice for storing and handling compound libraries for high-throughput screening (HTS). The rapid dilution into an aqueous buffer mimics the introduction of a compound into a biological assay medium.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Plate Setup: Using a liquid handler, dispense 2 µL of the DMSO stock solution into the wells of a clear-bottom 96-well microtiter plate.

  • Buffer Addition: Add 98 µL of Phosphate-Buffered Saline (PBS, pH 7.4) to each well to achieve a final compound concentration of 200 µM and a final DMSO concentration of 2%.

  • Mixing and Incubation: Seal the plate and mix the contents thoroughly on a plate shaker for 5 minutes. Incubate the plate at room temperature (approx. 25°C) for 2 hours to allow for potential precipitation.[13]

  • Measurement: Measure the light scattering in each well using a nephelometer. The intensity of scattered light is directly proportional to the amount of undissolved precipitate.

  • Data Analysis: Compare the light scattering signal of the test compound to that of positive (a known insoluble compound) and negative (buffer with 2% DMSO) controls. The concentration at which significant light scattering is observed is reported as the kinetic solubility.

Experimental Protocol 2: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the definitive technique for measuring equilibrium solubility.[11] It ensures that the system reaches a true thermodynamic equilibrium between the solid and solution phases.

Causality: This method is chosen for its accuracy and reliability, providing a definitive solubility value that is critical for later-stage development, such as pre-formulation and salt form selection.[5] The 24-hour incubation period is necessary to ensure that the dissolution process has reached equilibrium, which can be slow for crystalline solids.[11]

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a 1.5 mL glass vial. The excess solid is crucial to ensure a saturated solution is formed.

  • Solvent Addition: Add 1 mL of the desired solvent (e.g., pH 7.4 phosphate buffer, simulated gastric fluid, or organic solvents) to the vial.

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for 24 hours to allow them to reach equilibrium.[11]

  • Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Carefully collect the supernatant and filter it through a 0.45 µm PVDF filter to remove any remaining solid particles.

  • Quantification: Dilute the clear filtrate with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][14]

  • Data Analysis: The measured concentration of the filtrate represents the thermodynamic solubility of the compound in that specific solvent at that temperature.

Expected Solubility Profile

While specific experimental data for this compound is not widely published, its structure allows for an expert estimation of its solubility characteristics.

SolventExpected SolubilityRationale
Water Freely MiscibleThe presence of a primary alcohol and two basic nitrogen atoms allows for extensive hydrogen bonding with water. Piperazine itself is freely soluble in water.
Phosphate-Buffered Saline (pH 7.4) Very SolubleAt physiological pH, the piperazine nitrogens will be partially protonated, forming soluble salts.
0.1 M HCl (pH ~1) Very SolubleAt low pH, both piperazine nitrogens will be fully protonated, leading to high aqueous solubility.
Ethanol / Methanol MiscibleThe compound is a propanol derivative and is expected to be fully miscible with other short-chain alcohols.
Acetonitrile SolubleA polar aprotic solvent that should readily dissolve the compound.
Dichloromethane (DCM) Moderately SolubleThe non-polar alkyl backbone provides some solubility in less polar organic solvents.
Hexanes Sparingly Soluble / InsolubleThe high polarity from the hydroxyl and amine groups will limit solubility in non-polar aliphatic solvents.
Visualization: Kinetic Solubility Workflow

The following diagram illustrates the logical flow of a typical kinetic solubility experiment.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis stock 1. Prepare 10 mM Stock in DMSO plate 2. Dispense Stock into 96-well Plate stock->plate buffer 3. Add Aqueous Buffer (e.g., PBS, pH 7.4) plate->buffer incubate 4. Mix & Incubate (e.g., 2h @ 25°C) buffer->incubate read 5. Read Plate on Nephelometer incubate->read analyze 6. Analyze Light Scattering Data vs Controls read->analyze result 7. Report Kinetic Solubility (µM) analyze->result

Caption: Workflow for a nephelometric kinetic solubility assay.

Part 2: Chemical Stability Evaluation

Assessing the chemical stability of a molecule is a regulatory requirement and a scientific necessity in drug development.[6] Stability studies identify conditions that may cause the molecule to degrade, providing critical information for determining storage conditions, shelf-life, and formulation strategies. Forced degradation, or stress testing, is the cornerstone of this evaluation. It involves subjecting the compound to harsh conditions to accelerate its decomposition, thereby revealing its intrinsic stability and identifying potential degradation products.[15][16]

For this compound, the primary sites susceptible to degradation are the secondary and tertiary amines of the piperazine ring and, to a lesser extent, the primary alcohol. Piperazine derivatives are known to be susceptible to oxidation, and amines can undergo various reactions under hydrolytic and photolytic stress.[17][18]

Experimental Protocol 3: Forced Degradation Study

This protocol is designed based on the principles outlined in the ICH Q1A guideline. The goal is to induce a modest level of degradation (typically 5-20%) to ensure that the degradation pathways are representative and not overly aggressive.[6]

Causality: By subjecting the molecule to extreme pH, oxidative, photolytic, and thermal conditions, we can rapidly identify its liabilities. This information is crucial for developing a stability-indicating analytical method, as it ensures the method can separate the intact drug from any products that might form during its shelf life.[19][20]

Methodology: A stock solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent (e.g., acetonitrile/water). Aliquots are subjected to the following conditions:

  • Acid Hydrolysis:

    • Mix the stock solution with 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At timed intervals (e.g., 2, 8, 24 hours), withdraw a sample, neutralize it with 0.1 M NaOH, and dilute for analysis.

  • Base Hydrolysis:

    • Mix the stock solution with 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At timed intervals, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix the stock solution with 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 24 hours, protected from light.

    • At timed intervals, withdraw a sample and dilute for analysis. Quenching the reaction is typically not necessary if analyzed promptly.

  • Thermal Degradation:

    • Store the stock solution in a sealed vial in an oven at 80°C for 48 hours.

    • Analyze the sample after the incubation period.

    • Also, subject the solid compound to the same thermal stress to assess solid-state stability.

  • Photolytic Degradation:

    • Expose the stock solution in a photostable container (e.g., quartz cuvette) to a light source conforming to ICH Q1B guidelines (overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt-hours/square meter).

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze both the exposed and control samples.

Sample Analysis: All stressed samples are analyzed using a stability-indicating HPLC method. The chromatograms are compared to that of an unstressed control to identify and quantify any degradation products.

Stability-Indicating Method Development

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active compound in the presence of its degradation products, impurities, and excipients. Reversed-phase HPLC with UV detection is the most common technique for this purpose.[21]

Core Principles:

  • Specificity/Selectivity: The primary goal is to achieve baseline separation between the main compound peak and all degradation product peaks. A Peak Purity analysis using a Photodiode Array (PDA) detector is essential to confirm that the parent peak is not co-eluting with any degradants.

  • Forced Degradation Samples: The samples generated from the forced degradation protocol are indispensable for developing and validating the method's specificity.[20]

  • Method Validation: Once developed, the method must be fully validated according to ICH Q2(R1) guidelines, covering parameters such as accuracy, precision, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[22]

Visualization: Potential Degradation Pathways

The following diagram illustrates the hypothetical degradation pathways of this compound based on the known chemistry of its functional groups.

G cluster_oxidation Oxidative Stress (e.g., H₂O₂) cluster_hydrolysis Hydrolytic/Thermal Stress parent This compound n_oxide N-Oxide Formation (at tertiary amine) parent->n_oxide Oxidation ring_opening Piperazine Ring Opening (e.g., formation of ethylenediamine derivatives) parent->ring_opening Oxidation aldehyde Oxidation of Alcohol to Aldehyde/Carboxylic Acid parent->aldehyde Oxidation no_degradation Expected to be largely stable under hydrolytic and moderate thermal stress parent->no_degradation Hydrolysis/Heat

Caption: Potential degradation pathways under stress conditions.

Conclusion

This compound is a key synthetic intermediate whose physicochemical properties are fundamental to its successful application in pharmaceutical research and development. Its high polarity, conferred by the piperazine and hydroxyl groups, suggests excellent aqueous solubility, particularly at acidic pH. However, the amine functionalities also represent the most likely sites for chemical degradation, primarily through oxidative pathways.

A systematic approach to characterizing this molecule, employing both high-throughput kinetic assays and definitive thermodynamic methods for solubility, is crucial. This must be complemented by rigorous stability testing through forced degradation studies. The insights gained from these evaluations are not merely data points; they are critical knowledge that informs decisions across the drug development pipeline, from lead optimization and formulation design to regulatory submission and ensuring patient safety. By applying the principles and protocols outlined in this guide, researchers can effectively harness the synthetic potential of this compound while mitigating the risks associated with poor physicochemical properties.

References

A Technical Guide to 3-(Piperazin-1-yl)propan-1-ol: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 3-(Piperazin-1-yl)propan-1-ol, a bifunctional heterocyclic compound, has emerged as a cornerstone building block in medicinal chemistry. Its unique architecture, featuring a reactive secondary amine, a primary alcohol, and the pharmacologically significant piperazine core, offers a trifecta of synthetic handles for the construction of complex and diverse molecular entities. This guide provides an in-depth analysis of its synthesis, reactivity, and strategic applications, with a focus on the underlying chemical principles that drive its utility. We will explore detailed protocols for its selective functionalization and showcase its pivotal role in contemporary drug design, including its application as a flexible linker in Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful scaffold in their synthetic programs.

Introduction: The Strategic Value of the Piperazine Scaffold

The piperazine ring is classified as a "privileged scaffold" in medicinal chemistry, a distinction earned by its frequent appearance in a multitude of clinically successful drugs.[1][2] The two nitrogen atoms at positions 1 and 4 provide a unique combination of properties: they can act as hydrogen bond acceptors and, when protonated, as donors, which significantly influences a molecule's interaction with biological targets and improves aqueous solubility and pharmacokinetic profiles.[1]

This compound (also known as 1-(3-Hydroxypropyl)piperazine) masterfully combines this privileged core with two distinct, orthogonally addressable functional groups: a secondary amine at the N-4 position and a primary alcohol at the terminus of a propyl chain. This arrangement provides a defined three-dimensional vector, making it an exceptionally valuable and versatile building block for systematically exploring chemical space and optimizing lead compounds.[3]

Physicochemical and Spectroscopic Profile

A thorough understanding of the compound's physical properties is essential for its effective use in synthesis, including planning reaction conditions and purification strategies.

PropertyValueSource(s)
CAS Number 5317-32-8[4]
Molecular Formula C₇H₁₆N₂O[4]
Molecular Weight 144.22 g/mol [5]
Appearance White to light yellow solid or liquid[6]
Melting Point 49-53 °C[6]
Boiling Point 263.5 °C at 760 mmHg[6]
Density 0.993 g/cm³[6]
pKa 15.10 ± 0.10 (Predicted, alcohol)[6]
XLogP3 -0.7[4]
H-Bond Donors 2 (N-H and O-H)[4]
H-Bond Acceptors 3 (2xN and O)[4]

Synthesis of the Building Block: Mastering Mono-N-Alkylation

The primary challenge in synthesizing this compound is achieving selective mono-alkylation of the piperazine ring, avoiding the formation of the N,N'-disubstituted byproduct. Direct alkylation of piperazine with a 3-halopropanol often yields a mixture of products that are difficult to separate.[7] Two robust strategies are commonly employed to overcome this.

Strategy 1: Mono-Protection/Deprotection Sequence (The Workhorse Method)

This is the most common and reliable laboratory-scale method. It involves protecting one of the piperazine nitrogens, performing the alkylation, and then removing the protecting group. The tert-butyloxycarbonyl (Boc) group is ideal for this purpose due to its stability and ease of removal under acidic conditions.

G Piperazine Piperazine BocPip 1-Boc-Piperazine Piperazine->BocPip Boc₂O, DCM AlkylBocPip 1-Boc-4-(3-hydroxypropyl)piperazine BocPip->AlkylBocPip 3-Chloro-1-propanol,K₂CO₃, MeCN, Reflux FinalProduct This compound AlkylBocPip->FinalProduct HCl or TFA, DCM

Caption: Workflow for the synthesis via a Boc-protection strategy.

Experimental Protocol: Synthesis of 1-Boc-4-(3-hydroxypropyl)piperazine

  • Setup: To a solution of 1-Boc-piperazine (1.0 eq) in acetonitrile (MeCN), add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) as a base.

  • Addition: Add 3-chloro-1-propanol (1.1 eq) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 82°C) and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, filter off the inorganic salts and wash the filter cake with MeCN. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be purified by silica gel column chromatography to yield the desired product.

  • Deprotection: The Boc group is subsequently removed by treating the intermediate with an excess of trifluoroacetic acid (TFA) in dichloromethane (DCM) or with 4M HCl in dioxane at room temperature.

  • Causality Insight: The use of a protecting group is crucial. It renders one nitrogen nucleophilically inert, ensuring that alkylation can only occur at the unprotected secondary amine. This transforms a potentially low-yield, separation-intensive reaction into a clean, high-yielding two-step process.[7]

Strategy 2: Controlled Stoichiometry using Monopiperazinium Salts

An alternative approach avoids protecting groups by leveraging the differential basicity of piperazine. By forming a monopiperazinium salt (e.g., with one equivalent of HCl), the reactivity of the diamine is attenuated, favoring mono-alkylation.

  • Causality Insight: In the monopiperazinium salt, one nitrogen is protonated and non-nucleophilic, while the other remains a free base. This in-situ protection directs the alkylating agent to the desired site. This method can be more atom-economical but may require more careful optimization of reaction conditions to prevent salt exchange and subsequent di-alkylation.[8]

Core Reactivity: A Tale of Two Functional Groups

The synthetic power of this compound lies in the distinct reactivity of its two functional handles. Strategic manipulation allows for sequential or selective functionalization.

Caption: Key reaction pathways available from the core scaffold.

Functionalization of the N-4 Secondary Amine

The N-4 nitrogen is the more nucleophilic site and is typically the first to react under neutral or basic conditions.

A. N-Arylation via Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a premier method for forming C(aryl)-N bonds and is a cornerstone of modern medicinal chemistry.[9][10] It allows for the coupling of the piperazine nitrogen with a wide variety of aryl or heteroaryl halides and triflates.

Experimental Protocol: General Buchwald-Hartwig N-Arylation

  • Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the aryl halide (1.0 eq), this compound (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., BINAP or XPhos, 2-10 mol%), and a base (e.g., Cs₂CO₃ or NaOt-Bu, 1.5-2.0 eq).

  • Solvent: Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Heat the mixture to 80-110°C and stir for 4-24 hours until starting material is consumed (monitored by LC-MS).

  • Workup: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the residue by silica gel chromatography.

  • Causality Insight: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (like XPhos or RuPhos) are often required to facilitate the key oxidative addition and reductive elimination steps of the catalytic cycle, especially for less reactive aryl chlorides.[11] The base is not just a proton scavenger; it is integral to the catalytic cycle, facilitating the formation of the key palladium-amido complex prior to reductive elimination.[11]

B. Other N-4 Reactions

  • N-Alkylation: Can be achieved via standard reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (STAB), or by direct alkylation with alkyl halides. Reductive amination is often preferred as it avoids the potential for over-alkylation to form a quaternary ammonium salt.[12]

  • N-Acylation: Readily accomplished by reacting with acyl chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine or DIPEA) to form stable amides.

Functionalization of the Primary Alcohol

To react the hydroxyl group, particularly with base-sensitive electrophiles, it is often necessary to first protect the more reactive N-4 amine (e.g., as a Boc-carbamate). However, under specific conditions, selective O-functionalization is possible.

A. O-Etherification via Williamson Synthesis

A classic and effective method for forming ether linkages. This requires a strong base to deprotonate the weakly acidic alcohol.

Experimental Protocol: O-Alkylation

  • Setup: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent like THF or DMF at 0°C, add a strong, non-nucleophilic base such as sodium hydride (NaH, 1.1 eq).

  • Deprotonation: Allow the suspension to stir for 30-60 minutes at 0°C or room temperature until hydrogen evolution ceases, indicating the formation of the alkoxide.

  • Addition: Add the alkyl halide (e.g., benzyl bromide, 1.0 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-12 hours.

  • Workup: Carefully quench the reaction by the slow addition of water. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify by silica gel chromatography.

  • Causality Insight: Sodium hydride (NaH) is the base of choice here. It is strong enough to deprotonate the alcohol, but the resulting H₂ gas leaves the system, driving the reaction forward. Furthermore, as a solid-phase base, it minimizes side reactions in the solution phase. A weaker base like K₂CO₃ would be ineffective, while a soluble strong base like NaOH could lead to undesired side reactions. This method was notably used in a synthesis of the drug Bosutinib, highlighting its industrial relevance.[13]

Advanced Application: A Linker for PROTACs

One of the most exciting modern applications of this compound is as a component in PROTAC linkers.[5][14] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[15] They consist of a "warhead" that binds the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.

Caption: Schematic of this compound as a PROTAC linker.

The piperazine-propanol moiety is highly advantageous as a linker component for several reasons:

  • Solubility: The basic piperazine nitrogen can be protonated at physiological pH, enhancing the aqueous solubility of what are often large, greasy PROTAC molecules.[16]

  • Defined Exit Vectors: The N-4 and O-H positions provide clear, synthetically accessible attachment points with a defined spatial relationship, allowing for systematic optimization of linker length and geometry.[]

  • Conformational Rigidity: The piperazine ring introduces a degree of conformational constraint into the linker, which can be beneficial for pre-organizing the PROTAC molecule for effective ternary complex (Target-PROTAC-E3 Ligase) formation.[16]

Analytical and Purification Considerations

Purification: Due to the basic nature of the piperazine nitrogen, purification by standard silica gel chromatography can sometimes be challenging (streaking, poor separation). It is often beneficial to add a small amount of triethylamine (~1%) to the eluent to suppress the interaction of the basic nitrogen with acidic silanol groups on the silica surface. Alternatively, reverse-phase HPLC is an excellent method for the purification and analysis of these polar compounds.[18]

Characterization:

  • NMR Spectroscopy: ¹H NMR is invaluable for confirming functionalization. For N-alkylation or N-arylation, the disappearance of the N-H proton signal (typically a broad singlet) is a key indicator. For reactions at the alcohol, the disappearance of the O-H proton and shifts in the adjacent -CH₂- protons are diagnostic. ¹³C NMR provides confirmation of the carbon skeleton.[19][20]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is highly effective for these compounds, typically showing a strong [M+H]⁺ ion due to the basic piperazine moiety.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic tool for accelerating drug discovery. Its dual functionality, embedded within a pharmacologically privileged scaffold, provides chemists with a reliable and versatile platform for synthesizing diverse and complex molecules. From establishing critical structure-activity relationships through systematic derivatization to constructing sophisticated therapeutic modalities like PROTACs, this building block offers a robust solution to many of the challenges faced in modern medicinal chemistry. A deep understanding of its reactivity and the causal principles behind its synthetic transformations, as outlined in this guide, is key to unlocking its full potential.

References

An In-Depth Technical Guide to the Safe Handling of 3-(Piperazin-1-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, toxicity, and handling protocols for 3-(Piperazin-1-yl)propan-1-ol (CAS No. 5317-32-8). As a Senior Application Scientist, the following information is synthesized from available safety data and toxicological information on the compound and its structural analogs, particularly the parent compound piperazine, to ensure a high standard of scientific integrity and promote a self-validating system of laboratory safety.

Chemical and Physical Properties

Understanding the fundamental properties of this compound is crucial for its safe handling and use in experimental settings.

PropertyValueSource
Molecular Formula C₇H₁₆N₂O--INVALID-LINK--[1]
Molecular Weight 144.22 g/mol --INVALID-LINK--[1]
Appearance White to off-white solid--INVALID-LINK--[2]
Melting Point 49-53 °C--INVALID-LINK--[2]
Boiling Point 263.5 °C at 760 mmHg--INVALID-LINK--[2]
Flash Point 110 °C--INVALID-LINK--[2]
Solubility Soluble in water--INVALID-LINK--[3] (Piperazine)

Toxicological Assessment and Hazard Identification

While specific comprehensive toxicological studies for this compound are limited, the known hazards of the compound, combined with data from the parent compound piperazine, provide a strong basis for a thorough risk assessment.

GHS Classification

According to aggregated GHS information, this compound is classified as:

  • Skin Irritation (Category 2) [1]

  • Serious Eye Irritation (Category 2A) [1]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation [1]

Toxicological Profile of Piperazine

Due to the presence of the piperazine moiety, it is prudent to consider the toxicological properties of piperazine as potential hazards. Piperazine is known to be:

  • Corrosive to the eyes, skin, and respiratory tract[3].

  • A sensitizer , with the potential to cause skin and respiratory allergies (asthma) upon repeated or prolonged contact[3].

  • Potentially impactful on the nervous system upon ingestion[3].

No specific LD50 data for this compound was found. However, for a structurally related compound, 2-piperazin-1-ylethylamine, the oral LD₅₀ in rats is 2097 mg/kg.

Safe Handling and Personal Protective Equipment (PPE)

A stringent, multi-layered approach to safety is paramount when handling this compound.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended to minimize inhalation exposure.

  • Eye Wash and Safety Shower: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Chemical safety goggles are required. A face shield should be worn in situations where splashing is a risk.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for integrity before each use.

  • Skin and Body Protection: A lab coat must be worn. For larger quantities or when there is a significant risk of skin contact, a chemical-resistant apron or suit is recommended.

  • Respiratory Protection: If working outside of a fume hood or if aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

PPE_Workflow cluster_pre_handling Pre-Handling Checks cluster_handling Handling Protocol cluster_post_handling Post-Handling Procedures Assess_Risk Assess Experimental Risk (Quantity, Aerosolization Potential) Inspect_PPE Inspect PPE for Integrity (Gloves, Goggles, Lab Coat) Assess_Risk->Inspect_PPE Proceed if risk is understood Verify_Controls Verify Engineering Controls (Fume Hood, Eyewash, Shower) Inspect_PPE->Verify_Controls Proceed if PPE is intact Don_PPE Don Appropriate PPE Verify_Controls->Don_PPE Proceed if controls are functional Handle_Compound Handle Compound in Fume Hood Don_PPE->Handle_Compound Clean_Up Clean Work Area and Equipment Handle_Compound->Clean_Up Doff_PPE Doff PPE Correctly Clean_Up->Doff_PPE Dispose_Waste Dispose of Waste Properly Doff_PPE->Dispose_Waste Wash_Hands Wash Hands Thoroughly Dispose_Waste->Wash_Hands

Figure 1: Personal Protective Equipment (PPE) Workflow for Handling this compound.

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound and to prevent hazardous situations.

  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids. The parent compound, piperazine, is known to react violently with strong oxidizers[4].

  • Air Sensitivity: Some sources recommend storing under an inert atmosphere.

Emergency Procedures

A clear and well-rehearsed emergency plan is essential.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.

  • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular, or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek medical attention if adverse health effects persist or are severe.

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill and Leak Procedures
  • Small Spills: Absorb with an inert, non-combustible material such as sand, earth, or vermiculite. Place in a suitable, labeled container for disposal.

  • Large Spills: Evacuate the area. Prevent entry into sewers, water courses, basements, or confined areas. A vapor-suppressing foam may be used to reduce vapors. Collect the material and place it in a designated, labeled waste container.

Spill_Response_Plan Spill_Detected Spill Detected Evacuate Evacuate Immediate Area Spill_Detected->Evacuate Alert Alert Supervisor and Safety Officer Spill_Detected->Alert Don_PPE Don Appropriate Spill Response PPE Evacuate->Don_PPE Alert->Don_PPE Contain Contain Spill with Inert Material Don_PPE->Contain Neutralize Neutralize (if applicable and safe) Contain->Neutralize Collect Collect Absorbed Material Neutralize->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste as Hazardous Decontaminate->Dispose

Figure 2: Spill Response Workflow for this compound.

Waste Disposal

All waste materials containing this compound must be treated as hazardous waste.

  • Procedure: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or watercourses. Contaminated packaging should be disposed of in the same manner as the product itself.

Occupational Exposure Limits

There are no established specific occupational exposure limits for this compound. However, due to its structural similarity to piperazine, the exposure limits for piperazine should be considered as a conservative guide.

  • ACGIH TLV for Piperazine: 0.03 ppm (TWA); Sensitizer (SEN); A4 (Not classifiable as a human carcinogen)[3].

  • NIOSH REL for Piperazine Dihydrochloride: 5 mg/m³ (TWA)[5].

Conclusion

While this compound is a valuable research chemical, it possesses known hazards, primarily skin and eye irritation, with the potential for respiratory irritation and sensitization due to the piperazine moiety. Adherence to the safety protocols outlined in this guide, including the consistent use of appropriate engineering controls and personal protective equipment, is essential for minimizing risk and ensuring a safe laboratory environment. A thorough understanding of the potential hazards and a well-practiced emergency response plan are critical components of a comprehensive safety strategy.

References

The Piperazine Scaffold: A Privileged Structure Forged in History and Optimized for Modern Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Discovery, History, and Application of Piperazine-Containing Compounds

Introduction: The Unassuming Heterocycle That Shaped Modern Medicine

The piperazine ring, a disarmingly simple six-membered heterocycle containing two nitrogen atoms at opposite positions, is one of the most prolific and versatile scaffolds in medicinal chemistry.[1][2] Its unique physicochemical properties—conferring aqueous solubility, acting as a flexible linker, and providing two sites for chemical modification—have made it a cornerstone in the development of drugs across a vast spectrum of therapeutic areas.[3][4][5] This guide provides a comprehensive exploration of the journey of piperazine, from its initial synthesis in the 19th century to its central role in blockbuster drugs. We will examine the key historical discoveries, the evolution of its synthetic chemistry, the critical structure-activity relationships (SAR) that unlocked its therapeutic potential, and the molecular pathways through which these vital medicines exert their effects. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and the logic that has cemented piperazine as a truly privileged structure.

Early History and Chemical Synthesis: From Coal Tar Byproduct to Therapeutic Agent

The story of piperazine begins not in a pharmacy, but in the burgeoning field of organic chemistry in the mid-19th century. Its original name, "diethylenediamine," reflects its discovery during the foundational investigations into amines and their reactions. The pioneering German chemist August Wilhelm von Hofmann, during his extensive work on converting ammonia into various ethylamines, laid the groundwork for its first synthesis.[3] Early methods involved the reaction of ethylene dibromide or ethylene dichloride with alcoholic ammonia under pressure.[6] This process, while historically significant, was difficult to control and produced a mixture of linear polyamines and a small, hard-to-isolate yield of the cyclic piperazine.[6]

It wasn't until the early 20th century that piperazine's therapeutic potential was first explored, albeit unsuccessfully, as a solvent for uric acid in the treatment of gout.[7] The true entry of piperazine into the pharmacopeia was its discovery as a potent anthelmintic agent. Marketed by Bayer in the early 20th century, piperazine salts like the citrate and adipate proved highly effective at paralyzing parasitic worms, allowing the host to expel them.[7][8] This marked the first major therapeutic application of the piperazine core and set the stage for its remarkable journey through medicinal chemistry.

Evolution of Synthetic Methodologies

The initial, low-yielding syntheses from ethylene halides have been supplanted by more efficient and scalable industrial processes. Modern production often involves the catalytic cyclization of precursors like monoethanolamine, diethanolamine, or ethylenediamine, though piperazine is sometimes still obtained as a side product in the large-scale production of these other amines.[8][9]

For medicinal chemists, the true utility lies in the synthesis of substituted piperazines. The ability to selectively functionalize one or both nitrogen atoms (N-1 and N-4) is the key to its versatility. Common strategies include:

  • Direct N-Alkylation: A straightforward nucleophilic substitution where a pre-formed piperazine reacts with an alkyl halide. This is a foundational method for creating unsymmetrical piperazines.

  • Reductive Amination: The reaction of a piperazine with an aldehyde or ketone in the presence of a reducing agent to form a new carbon-nitrogen bond.

  • Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction that allows for the formation of N-aryl piperazines, a key structural motif in many CNS drugs.[10]

  • Ring Construction: Building the piperazine ring from acyclic precursors, which allows for the installation of substituents on the carbon atoms of the ring itself.[11]

The choice of synthetic route is a critical decision driven by the desired substitution pattern, required scale, and economic viability.

The Anthelmintic Era: A Mechanism of Selective Toxicity

Piperazine's first major success was in treating parasitic infections like roundworm (Ascaris lumbricoides) and pinworm (Enterobius vermicularis).[7] Its efficacy is a classic example of selective toxicity, exploiting physiological differences between the parasite and its host.

Mechanism of Action: Piperazine acts as a GABA (γ-aminobutyric acid) receptor agonist on the neuromuscular junctions of nematodes.[8] In these parasites, GABAergic signaling is crucial for inhibiting muscle contraction in their peripheral neuromuscular system.[7]

  • GABA Receptor Activation: Piperazine binds to and activates GABA receptors on the parasite's muscle cells.

  • Chloride Ion Influx: This activation opens chloride ion (Cl⁻) channels, leading to an influx of negative ions.

  • Hyperpolarization: The influx of Cl⁻ hyperpolarizes the muscle cell membrane, making it unresponsive to excitatory nerve signals.

  • Flaccid Paralysis: This sustained state of hyperpolarization results in a flaccid paralysis of the worm.

  • Expulsion: Unable to maintain its position in the host's gastrointestinal tract, the paralyzed worm is expelled by normal peristalsis.[7]

Crucially, in vertebrates, GABA signaling is predominantly confined to the central nervous system (CNS), and the parasite's GABA receptor isoform is different from that of its host.[8] This difference provides the basis for piperazine's high therapeutic index in its anthelmintic application.

The Benzhydrylpiperazines: A New Frontier in CNS Drug Discovery

The true explosion of piperazine's utility came in the mid-20th century with the development of the benzhydrylpiperazine class. Researchers at companies like Burroughs Wellcome and UCB systematically explored derivatives where a diphenylmethyl (benzhydryl) group was attached to one of the piperazine nitrogens. This structural motif proved to be a masterkey for targeting CNS receptors, leading to the first generation of piperazine-based antihistamines.

First-Generation Antihistamines: Cyclizine and Hydroxyzine

The general pharmacophore for these H1 antagonists consists of the diarylmethyl group for receptor binding and the basic piperazine ring, which is protonated at physiological pH and is critical for receptor interaction.[3]

  • Cyclizine: Discovered in 1947, cyclizine emerged as a potent antiemetic, effective against motion sickness. Its lipophilic nature allows it to readily cross the blood-brain barrier (BBB), leading to its desired antiemetic effects but also causing the common side effect of sedation.[3]

  • Hydroxyzine: With a high affinity for the H1 receptor, hydroxyzine is a potent antihistamine.[3] Like cyclizine, its significant CNS penetration results in sedation, but this property was also harnessed for its anxiolytic (anti-anxiety) effects.

Structure-Activity Relationship: The Leap to Second-Generation Antihistamines

The primary drawback of first-generation antihistamines was sedation caused by their action on H1 receptors in the brain. The next great challenge was to design a molecule that retained peripheral H1 antagonism for treating allergies but did not cross the blood-brain barrier. This was achieved through a brilliant and causative chemical modification of hydroxyzine.

The Causality of Reduced Sedation: Researchers oxidized the terminal primary alcohol on the side chain of hydroxyzine to a carboxylic acid. This seemingly small change had a profound impact:

  • Increased Polarity: The addition of the carboxylic acid group dramatically increases the polarity of the molecule.

  • Reduced BBB Permeability: The highly polar nature of this new compound, cetirizine , significantly hinders its ability to cross the lipophilic blood-brain barrier.

  • Peripheral Selectivity: As a result, cetirizine acts selectively on H1 receptors in the periphery to combat allergic symptoms, with a greatly diminished sedative effect.

This deliberate chemical modification, based on a clear understanding of physicochemical properties and physiological barriers, represents a landmark in rational drug design and the evolution of the piperazine scaffold.

DrugGenerationH1 Receptor Kᵢ (nM)Key Physicochemical PropertyPrimary Clinical Outcome
Hydroxyzine First2[3]LipophilicAntihistamine, Anxiolytic, Sedative
Cyclizine First5[3]LipophilicAntiemetic, Sedative
Meclizine First250[3]LipophilicAntiemetic (Motion Sickness)
Cetirizine Second~6[10]Polar (Carboxylic Acid)Non-sedating Antihistamine
Levocetirizine Second~3[10]Polar (Active Enantiomer)Non-sedating Antihistamine
Table 1: Comparison of Piperazine-Based Antihistamines. Kᵢ values represent the inhibition constant, with lower values indicating higher binding affinity.

Piperazine in Modern Psychiatry: Modulating Dopamine and Serotonin

Building on the success in antihistamines, medicinal chemists began to modify the N-4 substituent of the piperazine ring, leading to the discovery of compounds with potent activity at dopamine and serotonin receptors. This established piperazine as a key scaffold for antipsychotic and antidepressant medications.

Atypical Antipsychotics: Aripiprazole and Ziprasidone

Atypical antipsychotics are characterized by their dual antagonism of dopamine D2 and serotonin 5-HT2A receptors, a profile believed to treat the positive symptoms of schizophrenia with a lower risk of extrapyramidal side effects compared to older drugs.[12][13]

  • Aripiprazole (Abilify®): Approved by the FDA in 2002, aripiprazole has a unique mechanism as a D2 receptor partial agonist. This means it acts as a "dopamine stabilizer"—in brain regions with excessive dopamine, it acts as an antagonist, while in regions with low dopamine, it provides a low level of stimulation. This novel mechanism, combined with 5-HT1A partial agonism and 5-HT2A antagonism, provides efficacy with a favorable side-effect profile.

  • Ziprasidone (Geodon®): First synthesized in 1987, ziprasidone is a potent antagonist at both D2 and 5-HT2A receptors.[7] Its favorable ratio of 5-HT2A to D2 receptor affinity is key to its efficacy and low propensity for weight gain.[7]

DrugD₂ Kᵢ (nM)5-HT₁ₐ Kᵢ (nM)5-HT₂ₐ Kᵢ (nM)Primary Mechanism
Aripiprazole 0.341.73.4D₂/5-HT₁ₐ Partial Agonist, 5-HT₂ₐ Antagonist
Ziprasidone 4.8-0.4D₂/5-HT₂ₐ Antagonist
Table 2: Receptor Binding Affinities of Piperazine-Containing Atypical Antipsychotics. Data compiled from multiple sources. Lower Kᵢ values indicate higher affinity.

The therapeutic effect of atypical antipsychotics is rooted in their ability to modulate downstream signaling cascades initiated by D2 and 5-HT2A receptors. By blocking these G-protein coupled receptors (GPCRs), drugs like ziprasidone prevent the overactive signaling associated with psychosis.[6][13]

Antipsychotic_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Excess Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds G_Protein Gαi/o D2_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Response Reduced Neuronal Firing (Therapeutic Effect) cAMP->Response Ziprasidone Ziprasidone (Antagonist) Ziprasidone->D2_Receptor Blocks

Dopamine D2 Receptor Antagonism Workflow
Antidepressants: Trazodone

Discovered in Italy in the 1960s, trazodone represents another branch of piperazine's journey into psychopharmacology. It is a phenylpiperazine compound with a complex mechanism of action, primarily acting as a serotonin 5-HT2A receptor antagonist. This action is believed to be responsible for its antidepressant effects. Its sedative properties, stemming from histamine H1 and α1-adrenergic antagonism, have also led to its widespread off-label use as a hypnotic for insomnia.

Sildenafil (Viagra®): A Serendipitous Discovery

Perhaps the most famous piperazine-containing drug is sildenafil, the active ingredient in Viagra®. Its discovery is a textbook case of serendipity in drug development. In the early 1990s, scientists at Pfizer were investigating sildenafil (then known as UK-92,480) as a treatment for angina (chest pain) due to its vasodilatory properties. While clinical trials showed little effect on angina, male participants reported an unexpected side effect: penile erections.

Pfizer astutely pivoted its research to investigate this effect, leading to the first oral treatment for erectile dysfunction, approved by the FDA in 1998.

Mechanism of Action: Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that breaks down cyclic guanosine monophosphate (cGMP). In the corpus cavernosum of the penis, nitric oxide (NO) released during sexual stimulation activates guanylate cyclase to produce cGMP, which causes smooth muscle relaxation and increased blood flow, leading to an erection. By inhibiting PDE5, sildenafil prevents the breakdown of cGMP, enhancing and prolonging the erectile response to sexual stimulation.

Experimental Protocols: Synthesis of a Core Piperazine Intermediate

To illustrate the practical chemistry behind these discoveries, the following section details a representative protocol for the synthesis of 1-(diphenylmethyl)piperazine, the core scaffold of the first-generation antihistamines.

Protocol: Synthesis of 1-(Diphenylmethyl)piperazine

This two-step procedure involves the N-acylation of piperazine followed by hydrolysis. A more direct alkylation with chlorodiphenylmethane is also possible but can be harder to control regarding mono- vs. di-alkylation. The following method, adapted from literature procedures, provides good control for mono-substitution.[11]

Step 1: Synthesis of 1-Formyl-4-(diphenylmethyl)piperazine

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve chlorodiphenylmethane (10 g, 49 mmol) in a suitable solvent like methylene chloride.

  • Reagent Addition: Add 1-formylpiperazine (11.2 g, 98 mmol) to the solution. The use of excess formylpiperazine helps to drive the reaction to completion and minimize side reactions.

  • Reaction Conditions: Stir the mixture at room temperature for 48 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, extract the mixture with water and methylene chloride. Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Purification: Evaporate the solvent under reduced pressure. Purify the resulting crude residue by silica gel column chromatography to yield the formyl-protected intermediate.

Step 2: Hydrolysis to 1-(Diphenylmethyl)piperazine

  • Reaction Setup: Dissolve the purified formyl compound (e.g., 8.9 g, 31.9 mmol) in ethanol (100 ml) in a round-bottom flask.

  • Acid Addition: Add concentrated hydrochloric acid (e.g., 6.5 g, 64 mmol) to the solution.

  • Reaction Conditions: Heat the solution to reflux and maintain for 1 hour to effect the de-formylation.

  • Workup: Evaporate the solvent under reduced pressure. Neutralize the residue with an aqueous solution of a base, such as potassium carbonate (K₂CO₃), and extract with methylene chloride.

  • Final Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the final product, 1-(diphenylmethyl)piperazine.[11]

Synthesis_Workflow Start Chlorodiphenylmethane + 1-Formylpiperazine Reaction1 N-Alkylation (48h, RT) Start->Reaction1 Intermediate 1-Formyl-4-(diphenylmethyl)piperazine Reaction1->Intermediate Reaction2 Acid Hydrolysis (Reflux, 1h) Intermediate->Reaction2 Product 1-(Diphenylmethyl)piperazine Reaction2->Product

Synthesis of 1-(diphenylmethyl)piperazine.

Conclusion and Future Directions

From its origins as a byproduct of early amine chemistry to its status as a privileged scaffold in modern pharmacology, the journey of piperazine is a testament to the power of systematic chemical exploration and rational drug design.[1][4] Its structural simplicity belies a profound functional versatility that has allowed it to be tailored for targets as diverse as nematode ion channels, central nervous system GPCRs, and critical enzymes like PDE5.

The story of piperazine is far from over. It continues to be a key building block in the discovery of new therapeutic agents, with ongoing research exploring its use in oncology, infectious diseases, and neurodegenerative disorders.[7] The lessons learned from the history of piperazine—the importance of serendipity, the power of causative structure-activity relationships, and the value of a synthetically tractable core—will continue to guide and inspire medicinal chemists in the development of the next generation of life-changing medicines.

References

Methodological & Application

Synthesis of 3-(Piperazin-1-yl)propan-1-ol from Piperazine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the synthesis of 3-(piperazin-1-yl)propan-1-ol, a valuable building block in medicinal chemistry, starting from piperazine. The primary synthetic strategy focuses on the mono-N-alkylation of piperazine with a suitable three-carbon electrophile. A significant challenge in this synthesis is controlling the reaction to favor the desired mono-substituted product over the di-substituted byproduct. This document elucidates the core chemical principles, provides detailed, field-proven experimental protocols, and outlines methods for purification and characterization, ensuring scientific integrity and reproducibility.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical agents. The molecule incorporates a piperazine ring, a prevalent pharmacophore, and a primary alcohol, offering two distinct points for further chemical modification. The direct alkylation of piperazine presents a classic challenge in synthetic organic chemistry: achieving selective mono-N-alkylation of a symmetrical diamine. Uncontrolled reaction conditions often lead to a mixture of mono- and di-alkylated products, complicating purification and reducing the overall yield of the desired compound.

Core Synthesis Strategy: Controlled Mono-N-Alkylation

The most direct approach for synthesizing this compound is the nucleophilic substitution reaction between piperazine and a 3-halopropanol, typically 3-chloro-1-propanol. To address the challenge of di-alkylation, several strategies can be employed. One effective method involves using a large excess of piperazine to statistically favor the mono-alkylation product. Another robust strategy, and the one detailed in this guide, is the use of a mono-protonated piperazine salt. By protonating one of the nitrogen atoms, its nucleophilicity is significantly reduced, thereby directing the alkylation to the free, unprotonated nitrogen atom.[1][2][3]

Reaction Mechanism

The reaction proceeds via a standard SN2 mechanism. The basic, unprotonated nitrogen atom of piperazine acts as a nucleophile, attacking the electrophilic carbon atom of 3-chloro-1-propanol, which bears a partial positive charge due to the electron-withdrawing chlorine atom. This results in the displacement of the chloride ion and the formation of a new carbon-nitrogen bond.

Experimental Protocols

Materials and Equipment
Reagent/EquipmentGrade/Specification
PiperazineAnhydrous, 99%
3-Chloro-1-propanol98%
Hydrochloric Acid (HCl)Concentrated (37%)
Sodium Hydroxide (NaOH)Pellets, 97%
Ethanol (EtOH)Absolute
Dichloromethane (DCM)ACS Grade
Anhydrous Magnesium Sulfate (MgSO4)
Round-bottom flask250 mL, 500 mL
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Separatory funnel500 mL
Rotary evaporator
pH paper or pH meter
Glassware for filtration
PART 1: Synthesis of Piperazine Monohydrochloride

Rationale: The in-situ formation of piperazine monohydrochloride is a critical step to ensure selective mono-alkylation.[4][5]

Procedure:

  • In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve piperazine (2.0 equivalents) in absolute ethanol.

  • Cool the solution in an ice bath.

  • Slowly add concentrated hydrochloric acid (1.0 equivalent) dropwise with vigorous stirring. A white precipitate of piperazine dihydrochloride may initially form. Continue stirring as the dihydrochloride equilibrates with the excess piperazine to form the desired monohydrochloride in solution.[2]

PART 2: N-Alkylation Reaction

Rationale: The nucleophilic attack of the unprotonated nitrogen of piperazine monohydrochloride on 3-chloro-1-propanol. The reaction is heated to reflux to ensure a reasonable reaction rate.

Procedure:

  • To the solution of piperazine monohydrochloride, add 3-chloro-1-propanol (1.0 equivalent).

  • Attach a reflux condenser and heat the reaction mixture to reflux using a heating mantle.

  • Maintain the reflux for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

PART 3: Work-up and Purification

Rationale: The work-up procedure is designed to remove unreacted starting materials, salts, and byproducts, and to isolate the desired product.

Procedure:

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol using a rotary evaporator.

  • To the resulting residue, add deionized water and basify the solution to a pH of 11-12 with a concentrated aqueous solution of sodium hydroxide. This step deprotonates the piperazine nitrogen atoms, making the product soluble in organic solvents.[2]

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by vacuum distillation or column chromatography on silica gel.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_prep PART 1: Preparation of Nucleophile cluster_reaction PART 2: N-Alkylation cluster_workup PART 3: Work-up & Purification Piperazine Piperazine Piperazine_HCl Piperazine Monohydrochloride (in situ) Piperazine->Piperazine_HCl HCl Conc. HCl HCl->Piperazine_HCl Reaction Reflux in Ethanol Piperazine_HCl->Reaction Three_Chloropropanol 3-Chloro-1-propanol Three_Chloropropanol->Reaction Crude_Product Crude Product Mixture Reaction->Crude_Product Basification Basification (NaOH) Crude_Product->Basification Extraction Extraction (DCM) Basification->Extraction Drying Drying (MgSO4) Extraction->Drying Purification Purification (Distillation/Chromatography) Drying->Purification Final_Product This compound Purification->Final_Product

References

Application Notes and Protocols: Synthesis and Evaluation of Antibacterial Carbazole Derivatives Incorporating 3-(Piperazin-1-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antibacterial Agents and the Promise of Carbazole-Piperazine Hybrids

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. The diminishing efficacy of existing antibiotics necessitates the urgent discovery and development of novel antibacterial agents with unique mechanisms of action. Among the myriad of heterocyclic scaffolds explored in medicinal chemistry, carbazole has emerged as a privileged structure due to its broad spectrum of biological activities, including notable antibacterial and antifungal properties.[1] The planar, electron-rich nature of the carbazole nucleus allows it to interact with biological macromolecules, including bacterial DNA and enzymes.

Recent research has focused on the strategic hybridization of the carbazole core with other bioactive moieties to enhance potency and overcome resistance mechanisms. The piperazine ring, a common pharmacophore in drug discovery, is known to improve the pharmacokinetic properties of molecules and often contributes to their antimicrobial activity.[2] Specifically, the incorporation of a 3-(piperazin-1-yl)propan-1-ol side chain is a promising strategy. The piperazine unit can enhance the molecule's solubility and ability to penetrate bacterial membranes, while the terminal hydroxyl group can participate in crucial hydrogen bonding interactions with target biomolecules. This application note provides a detailed protocol for the synthesis of a novel series of antibacterial carbazole derivatives featuring the this compound moiety, outlines their characterization, and details the evaluation of their antibacterial efficacy.

Proposed Mechanism of Action: Targeting the Bacterial Membrane

A growing body of evidence suggests that many carbazole-piperazine derivatives exert their antibacterial effects by targeting and disrupting the bacterial cell membrane.[3][4] This mechanism is particularly advantageous as the cell membrane is a highly conserved structure among bacteria, making the development of resistance less likely compared to antibiotics that target specific enzymes.

The proposed mechanism involves a multi-step process:

  • Electrostatic Interaction: The protonated piperazine nitrogen at physiological pH is thought to interact electrostatically with the negatively charged components of the bacterial membrane, such as phospholipids and teichoic acids.

  • Hydrophobic Interaction: The lipophilic carbazole core then intercalates into the hydrophobic lipid bilayer of the membrane.

  • Membrane Disruption: This intercalation disrupts the integrity of the membrane, leading to increased permeability, leakage of essential intracellular components (such as ions, ATP, and nucleic acids), and ultimately, cell death.[4]

Experimental Protocols

Part 1: Synthesis of N-(3-(Piperazin-1-yl)propyl)carbazole Derivatives

This protocol details a two-step synthesis of the target compounds, starting with the N-alkylation of carbazole followed by the introduction of the this compound side chain.

Materials:

  • 9H-Carbazole

  • 1-Bromo-3-chloropropane

  • Potassium hydroxide (KOH)

  • Dimethylformamide (DMF)

  • This compound

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Dichloromethane (DCM)

  • Hexane

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography)

Instrumentation:

  • Round-bottom flasks

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • UV lamp for TLC visualization

  • Glass column for chromatography

  • Standard laboratory glassware

Protocol:

Step 1: Synthesis of 9-(3-chloropropyl)-9H-carbazole (Intermediate 1)

  • To a solution of 9H-carbazole (1.0 eq) in DMF, add powdered KOH (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-bromo-3-chloropropane (1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring the reaction progress by TLC (eluent: hexane/EtOAc, 9:1).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a hexane/EtOAc gradient to afford 9-(3-chloropropyl)-9H-carbazole as a white solid.

Step 2: Synthesis of 9-(3-(4-(3-hydroxypropyl)piperazin-1-yl)propyl)-9H-carbazole (Target Compound)

  • In a round-bottom flask, dissolve 9-(3-chloropropyl)-9H-carbazole (1.0 eq) and this compound (1.2 eq) in acetonitrile.

  • Add K₂CO₃ (2.0 eq) to the mixture.

  • Reflux the reaction mixture for 12-16 hours, monitoring the reaction progress by TLC (eluent: DCM/Methanol, 95:5).

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a DCM/Methanol gradient to yield the final product.

Diagram of the Synthetic Workflow:

SynthesisWorkflow Carbazole 9H-Carbazole Reagent1 1-Bromo-3-chloropropane, KOH, DMF Carbazole->Reagent1 Intermediate1 9-(3-chloropropyl)-9H-carbazole Reagent2 K₂CO₃, Acetonitrile Intermediate1->Reagent2 Reagent1->Intermediate1 Piperazine This compound Piperazine->Reagent2 Target Target Carbazole Derivative Reagent2->Target

Caption: Synthetic scheme for the preparation of antibacterial carbazole derivatives.

Part 2: Characterization of Synthesized Compounds

The synthesized compounds should be characterized using standard spectroscopic techniques to confirm their structure and purity.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the carbazole protons, the aliphatic protons of the propyl chain, the piperazine ring protons, and the protons of the hydroxypropyl group.

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms and their chemical environments.

Expected Spectroscopic Data for a Representative Compound:

Assignment ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Carbazole Ar-H7.20-8.10 (m, 8H)108.8, 119.0, 120.4, 122.8, 125.7, 140.5
N-CH₂ (propyl)4.35 (t, 2H)43.2
-CH₂- (propyl)2.10 (m, 2H)25.6
-CH₂-N (propyl)2.45 (t, 2H)55.8
Piperazine-H2.50-2.70 (m, 8H)53.4, 57.9
N-CH₂ (hydroxypropyl)2.55 (t, 2H)59.5
-CH₂- (hydroxypropyl)1.70 (m, 2H)30.1
-CH₂-OH3.60 (t, 2H)62.3
-OH(br s, 1H)-

Note: The chemical shifts are approximate and may vary depending on the solvent and specific substitution pattern.

2. Mass Spectrometry (MS):

  • Electrospray ionization (ESI) mass spectrometry should be used to determine the molecular weight of the synthesized compounds and confirm their elemental composition via high-resolution mass spectrometry (HRMS).

Part 3: Evaluation of Antibacterial Activity

The antibacterial activity of the synthesized carbazole derivatives is evaluated by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Materials:

  • Synthesized carbazole derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Mueller-Hinton Broth (MHB)

  • Mueller-Hinton Agar (MHA)

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well microtiter plates

  • Standard antibiotic (e.g., Ciprofloxacin) as a positive control

Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

  • Prepare a stock solution of each synthesized compound in DMSO (e.g., 10 mg/mL).

  • Perform serial two-fold dilutions of the stock solutions in MHB in a 96-well microtiter plate to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria with a standard antibiotic), a negative control (bacteria in broth without any compound), and a sterility control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Diagram of the MIC Determination Workflow:

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Prepare Stock Solutions of Carbazole Derivatives Dilution Serial Dilution in 96-well Plate Stock->Dilution Inoculation Inoculate Wells with Bacterial Suspension Dilution->Inoculation Inoculum Prepare Bacterial Inoculum Inoculum->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Readout Visually Inspect for Bacterial Growth Incubation->Readout MIC Determine MIC Readout->MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol: Minimum Bactericidal Concentration (MBC) Determination

  • Following the MIC determination, take an aliquot (e.g., 10 µL) from the wells that showed no visible growth.

  • Spread the aliquot onto MHA plates.

  • Incubate the plates at 37°C for 24 hours.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Expected Results and Data Interpretation

The synthesized carbazole derivatives are expected to exhibit significant antibacterial activity, particularly against Gram-positive bacteria. The MIC and MBC values will provide a quantitative measure of their potency.

Hypothetical Antibacterial Activity Data:

Compound MIC (µg/mL) MBC (µg/mL)
S. aureusE. coli
Derivative 1 832
Derivative 2 416
Ciprofloxacin 10.5

A lower MIC value indicates higher antibacterial potency. A compound is generally considered bactericidal if the MBC is no more than four times the MIC. The structure-activity relationship (SAR) can be explored by comparing the activity of derivatives with different substituents on the carbazole ring or modifications to the piperazine side chain.

Conclusion

This application note provides a comprehensive guide for the synthesis, characterization, and antibacterial evaluation of novel carbazole derivatives incorporating a this compound moiety. The described protocols are robust and can be adapted for the synthesis of a library of related compounds to explore their structure-activity relationships. These compounds, with their proposed mechanism of targeting the bacterial membrane, represent a promising avenue for the development of new therapeutics to combat the growing threat of antibiotic resistance.

References

Application Notes and Protocols: Leveraging 3-(Piperazin-1-yl)propan-1-ol in Solid-Phase Organic Synthesis for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Piperazine Scaffolds in Medicinal Chemistry

The piperazine ring is a cornerstone in modern drug discovery, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of therapeutic agents. Its unique physicochemical properties, including the presence of two basic nitrogen atoms that can enhance aqueous solubility and bioavailability, make it a highly desirable moiety in medicinal chemistry. The stable chair conformation of the piperazine ring provides a rigid and predictable framework for the spatial orientation of pharmacophoric groups, facilitating precise interactions with biological targets. Solid-phase organic synthesis (SPOS) has emerged as a powerful technology for the rapid generation of large, diverse libraries of chemical compounds, significantly accelerating the drug discovery process.[1] By anchoring molecules to an insoluble resin support, SPOS allows for the use of excess reagents to drive reactions to completion, with purification simplified to mere filtration and washing steps.[2]

This application note provides a detailed guide to the strategic use of 3-(piperazin-1-yl)propan-1-ol as a versatile building block in the solid-phase synthesis of combinatorial libraries. We will explore its unique bifunctional nature—possessing a secondary amine for diversification and a primary alcohol for potential resin attachment or further functionalization—and provide robust protocols for its incorporation into library synthesis workflows.

The Versatility of this compound in SPOS

This compound is a valuable reagent in SPOS for several key reasons:

  • Dual Functionality: The molecule contains two distinct reactive sites: a secondary amine within the piperazine ring and a primary hydroxyl group at the terminus of the propyl chain. This allows for orthogonal chemical strategies. The secondary amine is a prime site for nucleophilic reactions, enabling diversification, while the hydroxyl group can be used for attachment to the solid support or for post-synthesis modifications.

  • Introduction of a Hydrophilic Linker: The hydroxypropyl group introduces a degree of hydrophilicity, which can favorably modulate the pharmacokinetic properties of the final compounds.

  • Scaffold for Combinatorial Libraries: The piperazine core can be readily functionalized at the N4 position after the N1 nitrogen is engaged in linking to the solid support (or vice versa), allowing for the generation of large and diverse chemical libraries.[3]

Workflow for Library Synthesis using this compound

The following workflow outlines a general strategy for the solid-phase synthesis of a diverse library of N-substituted piperazine derivatives originating from this compound. This protocol is adapted from established methodologies for the solid-phase synthesis of arylpiperazine derivatives.[4][5]

sps_workflow cluster_prep Phase 1: Preparation cluster_sps Phase 2: Solid-Phase Synthesis cluster_cleavage Phase 3: Cleavage & Deprotection cluster_analysis Phase 4: Analysis & Purification start Start: this compound protect Protect Hydroxyl Group (e.g., TBDMS) start->protect Protection attach Reductive Amination: Attachment to Resin protect->attach resin Aldehyde-functionalized Resin (e.g., BAL resin) resin->attach diversify Diversification at N4: (e.g., Acylation, Sulfonylation, Alkylation) attach->diversify Library Generation deprotect_oh On-Resin Hydroxyl Deprotection (optional) diversify->deprotect_oh Pre-cleavage step cleave Cleavage from Resin (e.g., TFA cocktail) deprotect_oh->cleave purify Purification (e.g., HPLC) cleave->purify analyze Analysis (LC-MS, NMR) purify->analyze end Final Library of Compounds analyze->end

References

Application Note: Scale-up Synthesis of 3-(Piperazin-1-Yl)Propan-1-Ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Piperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing as a core structural element in a multitude of FDA-approved drugs.[1][2] Its prevalence is due to its unique physicochemical properties: the two nitrogen atoms provide sites for substitution to modulate potency and pharmacokinetic profiles, and its ability to act as a hydrogen bond acceptor enhances solubility and target engagement.[2] Specifically, N-alkylated piperazine derivatives, such as the 3-(piperazin-1-yl)propan-1-ol substructure, are key intermediates in the synthesis of blockbuster pharmaceuticals, including antipsychotics like Cariprazine.[1][3][4]

This application note provides a comprehensive guide to the scale-up synthesis of this compound derivatives, focusing on a robust and scalable synthetic strategy. We will delve into the causality behind experimental choices, provide a detailed, self-validating protocol, and address common challenges encountered during large-scale production.

Synthetic Strategy: Selecting a Scalable Route

Several methods exist for the N-alkylation of piperazine, including direct nucleophilic substitution on alkyl halides and reductive amination.[1] For large-scale synthesis, the choice of route is dictated by factors such as cost, safety, atom economy, and ease of purification.

Comparative Analysis of Synthetic Routes
RouteDescriptionAdvantages for Scale-UpDisadvantages for Scale-Up
Route A: Direct Alkylation Reaction of piperazine with a 3-halopropanol (e.g., 3-chloropropan-1-ol).Simple, one-step reaction.High risk of di-alkylation, leading to purification challenges.[5] Requires a large excess of piperazine to favor mono-substitution.[5]
Route B: Reductive Amination Two-step process involving the reaction of piperazine with a propanal derivative followed by reduction.High selectivity for mono-alkylation. Milder reaction conditions are often possible.[6]Requires an additional synthetic step. Aldehyde starting materials can be unstable.
Route C: Ring Opening Not directly applicable for this specific target but used for other piperazine derivatives.Can provide access to complex stereochemistries.Substrate-specific; not a general route.

Chosen Strategy: For this guide, we will focus on Route A (Direct Alkylation) , with specific controls in place to mitigate the primary challenge of di-substitution. This route is often preferred in industrial settings for its operational simplicity and cost-effectiveness, provided that selectivity can be adequately controlled.

Workflow for Controlled Mono-alkylation

The key to a successful large-scale direct alkylation is managing the stoichiometry and reaction conditions to statistically favor the reaction of the electrophile with an unreacted piperazine molecule over the N-alkylated product.

G cluster_0 Phase 1: Reaction Setup cluster_1 Phase 2: Controlled Addition cluster_2 Phase 3: Work-up & Isolation Piperazine Piperazine (Large Excess) Reactor Jacketed Reactor (Controlled Temp: 60-70°C) Piperazine->Reactor Solvent Solvent (e.g., Isopropanol) Solvent->Reactor Base Base (e.g., K2CO3) Base->Reactor AlkylHalide 3-Chloropropan-1-ol (Limiting Reagent) AlkylHalide->Reactor Slow addition Filter Filtration (Remove inorganics) Reactor->Filter Reaction complete Distill Solvent Swap/ Concentration Filter->Distill Extract Acid-Base Extraction (Purification) Distill->Extract Crystallize Crystallization/ Isolation Extract->Crystallize Product Final Product (High Purity) Crystallize->Product

Caption: Scalable workflow for selective mono-N-alkylation of piperazine.

Detailed Protocol: Synthesis of 3-(4-Arylpiperazin-1-yl)propan-1-ol

This protocol details the synthesis of a representative N-aryl derivative, a common structural motif in pharmaceuticals. The starting material, 1-aryl-piperazine, can be synthesized via methods like the Buchwald-Hartwig amination.[4][7]

Materials and Equipment
  • Reagents: 1-(2,3-Dichlorophenyl)piperazine, 3-Chloropropan-1-ol, Potassium Carbonate (K₂CO₃, anhydrous powder), Isopropanol (IPA), Toluene, Hydrochloric Acid (HCl, 2M aq.), Sodium Hydroxide (NaOH, 5M aq.).

  • Equipment: Jacketed glass reactor with overhead stirring, temperature probe, and reflux condenser; addition funnel; filtration apparatus; rotary evaporator; separatory funnel.

Step-by-Step Procedure

Step 1: Reactor Charging and Inerting

  • Charge the jacketed reactor with 1-(2,3-Dichlorophenyl)piperazine (1.0 eq).

  • Add anhydrous potassium carbonate (2.0 eq). The base acts as a scavenger for the HCl generated during the reaction, driving it to completion. Using a solid base simplifies removal during work-up.

  • Add Isopropanol (10 vol) as the solvent. IPA is a good choice due to its boiling point and ability to dissolve both organic and inorganic reagents to some extent.

  • Begin vigorous stirring and purge the reactor with nitrogen. While not strictly an air-sensitive reaction, an inert atmosphere is good practice at scale to prevent moisture ingress and ensure consistency.

Step 2: Controlled Reagent Addition and Reaction

  • Heat the reactor contents to 70-75 °C. This temperature provides a sufficient reaction rate without causing significant degradation or side reactions.

  • In a separate vessel, dissolve 3-Chloropropan-1-ol (1.1 eq) in Isopropanol (2 vol). A slight excess of the alkylating agent ensures full conversion of the starting piperazine.

  • Slowly add the 3-chloropropan-1-ol solution to the reactor over 2-3 hours using an addition funnel. This is the critical control point. Slow addition maintains a low concentration of the electrophile, maximizing its chance of reacting with the starting piperazine rather than the product, thus minimizing di-alkylation.

  • After the addition is complete, maintain the reaction at 70-75 °C for 8-12 hours.

Step 3: In-Process Control (IPC)

  • After 8 hours, take a sample from the reaction mixture.

  • Analyze by HPLC to determine the ratio of starting material to product. The reaction is considered complete when <1% of the starting 1-aryl-piperazine remains.

Step 4: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove the potassium carbonate and potassium chloride byproduct. Wash the filter cake with Isopropanol (2 vol).

  • Concentrate the combined filtrate under reduced pressure (rotary evaporator) to remove the isopropanol.

  • Dissolve the resulting oil in Toluene (10 vol).

  • Transfer the toluene solution to a separatory funnel and extract with 2M HCl (5 vol). The basic piperazine product will move into the acidic aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer.[5]

  • Separate the layers. Wash the toluene layer with another portion of 2M HCl (2 vol).

  • Combine the acidic aqueous layers, cool in an ice bath, and slowly add 5M NaOH to basify the solution to pH > 12. The product will precipitate or separate as an oil.

  • Extract the product back into Toluene (2 x 5 vol).

  • Combine the organic layers, wash with brine (5 vol), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.

Step 5: Isolation

  • The crude oil can often be crystallized from a suitable solvent system (e.g., heptane/ethyl acetate) to afford the final product as a high-purity solid.

Process Optimization and Scale-Up Considerations

Scaling a synthesis from the bench to a pilot or production plant introduces new challenges. Understanding and controlling critical process parameters (CPPs) is essential for a safe, efficient, and reproducible process.

Critical Process Parameters

G CPPs Critical Process Parameters (CPPs) for Scale-Up Temp Temperature Control CPPs->Temp Addition Addition Rate CPPs->Addition Mixing Agitation/Mixing CPPs->Mixing Purity Reagent Purity CPPs->Purity Exotherm Exotherm Management Temp->Exotherm Impacts Selectivity Di-alkylation Control Addition->Selectivity Impacts Homogeneity Mass/Heat Transfer Mixing->Homogeneity Impacts Impurity Impurity Profile Purity->Impurity Impacts

Caption: Key parameters impacting the safety and success of scale-up synthesis.

Troubleshooting Common Scale-Up Issues
IssuePotential Cause(s)Recommended Solution(s)
Increased Di-alkylation Byproduct Poor temperature control (hot spots); Addition rate too fast for reactor volume; Inefficient mixing.Improve heat transfer with a properly sized reactor jacket; Recalculate and slow the addition rate based on reactor surface area-to-volume ratio; Validate agitator design and speed to ensure homogeneity.
Incomplete Reaction Inefficient mixing leading to poor contact between solid base and reagents; Deactivation of reagents by water.Use a micronized grade of potassium carbonate; Ensure all reagents and solvents are anhydrous.
Difficult Phase Separation during Extraction Formation of a stable emulsion.Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase; Perform a slow, gentle agitation instead of vigorous shaking; A small amount of a different organic solvent can sometimes break emulsions.
Low Yield Product loss during aqueous work-up if pH is not sufficiently basic; Inefficient extraction.Ensure pH is robustly >12 before back-extraction; Increase the number of extractions with smaller volumes of solvent.

Analytical Methods for Quality Control

  • HPLC (High-Performance Liquid Chromatography): Used for in-process control to monitor reaction completion and to determine the purity of the final product. A typical method would use a C18 column with a gradient of acetonitrile and water (containing 0.1% trifluoroacetic acid).

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: To confirm the structure of the final product and ensure no residual solvents are present. ¹H and ¹³C NMR spectra should be consistent with the target structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Karl Fischer Titration: To determine the water content of the final product, which can be critical for stability and downstream processing.

Conclusion

The scale-up synthesis of this compound derivatives via direct N-alkylation is a robust and industrially viable method. Success at scale is contingent upon precise control over key parameters, most notably the addition rate of the electrophile, to manage selectivity and ensure a favorable impurity profile. The protocol and troubleshooting guide presented here provide a comprehensive framework for researchers and process chemists to safely and efficiently produce these valuable pharmaceutical intermediates at a larger scale.

References

Troubleshooting & Optimization

Technical Support Center: Improving Yield in the Synthesis of 3-(Piperazin-1-Yl)Propan-1-Ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-(piperazin-1-yl)propan-1-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We will explore the underlying chemical principles, troubleshoot common issues leading to low yield, and provide detailed, field-proven protocols to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What is the most common reason for this?

The primary cause of low yield in the synthesis of this compound is the formation of the 1,4-disubstituted byproduct, 1,4-bis(3-hydroxypropyl)piperazine. Piperazine possesses two secondary amine nitrogens of equal reactivity. Once the first nitrogen is alkylated to form the desired mono-substituted product, the second nitrogen remains reactive and can compete for the alkylating agent, leading to the undesired di-alkylation.[1][2] Over-alkylation on the same nitrogen to form a quaternary ammonium salt is also a possibility, further reducing the yield of the desired product.[1]

Q2: How can I selectively synthesize the mono-alkylated product and suppress the formation of the di-substituted byproduct?

Achieving high selectivity for mono-alkylation is the key to improving your yield. There are three primary strategies, each with its own advantages:

  • Use a Large Excess of Piperazine: By using a 5- to 10-fold excess of piperazine relative to the alkylating agent (e.g., 3-chloropropan-1-ol), you can statistically favor the reaction of the alkylating agent with an unreacted piperazine molecule over the already-substituted product.[2] This is often the most direct and cost-effective method.

  • Employ a Mono-Protected Piperazine: A highly effective strategy involves temporarily "blocking" one of the piperazine nitrogens with a protecting group, most commonly a tert-butoxycarbonyl (Boc) group.[1][3] You would first synthesize 1-Boc-piperazine, perform the alkylation on the free secondary amine, and then remove the Boc group under acidic conditions to yield the final product.[1] This multi-step process offers excellent control and generally results in a cleaner reaction profile.

  • In-situ Formation of Piperazine Monohydrochloride: This clever technique involves reacting one equivalent of anhydrous piperazine with one equivalent of piperazine dihydrochloride in a solvent like methanol.[1][3] This creates a solution of piperazine monohydrochloride, where one nitrogen is protonated and thus deactivated as a nucleophile, directing alkylation to the free, unprotonated nitrogen.[4][5]

Q3: Which alkylating agent is better: 3-chloro-1-propanol or 3-bromo-1-propanol?

The choice depends on a balance of reactivity, cost, and safety. Bromide is a better leaving group than chloride, meaning 3-bromo-1-propanol will react faster and under milder conditions than 3-chloro-1-propanol. This can be advantageous for ensuring the reaction goes to completion. However, 3-bromo-1-propanol is typically more expensive. If you find your reaction with 3-chloropropanol is sluggish, switching to the bromo-analog or increasing the reaction temperature is a logical next step.

Troubleshooting Guide

Problem: Low Yield with Significant Di-alkylation Byproduct
  • Symptom: Your crude reaction analysis (TLC, LC-MS, or GC-MS) shows a significant amount of a new, typically less polar, higher molecular weight species corresponding to 1,4-bis(3-hydroxypropyl)piperazine.

  • Cause: The stoichiometry and reaction conditions favor the secondary alkylation of the mono-substituted product. This is common when using a 1:1 or near-1:1 ratio of piperazine to the alkylating agent.

  • Solution: Modify your reaction strategy to favor mono-alkylation. The table below compares the primary methods.

StrategyProsConsBest For
Excess Piperazine One-step reaction, cost-effective.[2]Requires removal of a large amount of unreacted piperazine during workup. May still produce some di-substituted product.Large-scale synthesis where cost is a primary concern.
Mono-Boc Protection Excellent selectivity, clean reaction profile, easier purification.[1][3]Two additional steps (protection and deprotection) are required, increasing overall synthesis time and cost.Small-scale synthesis where purity is paramount and for creating diverse analogs.
In-situ Monohydrochloride Clever one-pot method, avoids protecting groups, good selectivity.[1][3]Requires careful preparation of the monohydrochloride solution; unreacted starting materials can complicate purification.[5]Situations where protecting groups are undesirable and a one-pot process is preferred.
Problem: Difficulty with Product Isolation and Purification
  • Symptom: Your product is difficult to extract from the aqueous phase during workup. If you attempt column chromatography, the product either streaks badly (tailing) or does not elute from the silica gel column.

  • Cause: this compound is a polar, basic molecule with high water solubility. The basic nitrogen atoms interact strongly with the acidic silica gel, causing poor chromatographic performance.[2]

  • Solution:

    • Acid-Base Extraction: This is a highly effective purification technique for basic compounds.[2]

      • Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate).

      • Extract the organic layer with an acidic aqueous solution (e.g., 1M HCl). The basic product will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities behind.

      • Wash the aqueous layer with fresh organic solvent to remove any remaining impurities.

      • Basify the aqueous layer to a pH > 12 with a strong base (e.g., 10M NaOH), taking care to cool the mixture.

      • Extract the free-based product back into an organic solvent like dichloromethane (DCM) or chloroform.

      • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the purified product.

    • Optimized Column Chromatography: If chromatography is necessary, deactivate the silica gel.

      • Use a mobile phase containing a small amount of a basic modifier, such as 0.5-2% triethylamine or ammonia in methanol/DCM.[2] This will compete with your product for the acidic sites on the silica, resulting in better peak shape and recovery.

Problem: Reaction Fails to Proceed or Stalls
  • Symptom: Reaction monitoring shows a large amount of unreacted piperazine and/or alkylating agent, even after prolonged reaction times.

  • Cause: This can be due to several factors:

    • Insufficient Reactivity: The alkylating agent may not be reactive enough under the chosen conditions (e.g., using 3-chloropropanol at room temperature).

    • Inappropriate Base: A base is required to neutralize the HX acid formed during the reaction. Without a base, the piperazine will become protonated and non-nucleophilic, stalling the reaction.[1]

    • Low Temperature: The activation energy for the reaction may not be met at the current temperature.

  • Solution:

    • Increase Temperature: Gently heat the reaction mixture. Refluxing in a solvent like acetonitrile or ethanol is a common practice.[6][7]

    • Add a Suitable Base: Use a mild inorganic base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃).[1][8] These are effective at neutralizing the acid without being so strong that they significantly deprotonate the mono-alkylated product, which would encourage di-alkylation.

    • Switch to a More Reactive Alkylating Agent: As mentioned in FAQ #3, consider using 3-bromo-1-propanol if you are having issues with the chloro-analog.

Visual Guides

Reaction Pathway: Mono- vs. Di-alkylation

G Piperazine Piperazine Product This compound (Desired Product) Piperazine->Product + 1 eq. Alkylating Agent AlkylatingAgent 3-Halo-1-propanol Byproduct 1,4-bis(3-hydroxypropyl)piperazine (Byproduct) Product->Byproduct + 1 eq. Alkylating Agent

Caption: The primary reaction pathway and the competing side reaction.

Workflow: N-Boc Protection Strategy

G cluster_0 Step 1: Protection cluster_1 Step 2: Alkylation cluster_2 Step 3: Deprotection Piperazine Piperazine BocPiperazine 1-Boc-piperazine Piperazine->BocPiperazine + Boc₂O BocPiperazine_step2 1-Boc-piperazine AlkylatedBoc tert-Butyl 4-(3-hydroxypropyl) piperazine-1-carboxylate BocPiperazine_step2->AlkylatedBoc + 3-Halo-1-propanol + Base (e.g., K₂CO₃) AlkylatedBoc_step3 tert-Butyl 4-(3-hydroxypropyl) piperazine-1-carboxylate FinalProduct This compound AlkylatedBoc_step3->FinalProduct + Acid (e.g., TFA or HCl)

Caption: Step-wise workflow for the synthesis using a mono-Boc protection strategy.

Detailed Experimental Protocols

Protocol 1: Mono-alkylation using Excess Piperazine

This protocol leverages a large excess of piperazine to statistically favor the formation of the mono-substituted product.

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add anhydrous piperazine (8.6 g, 100 mmol, 10 eq.).

  • Reagents: Add acetonitrile (100 mL) and potassium carbonate (2.8 g, 20 mmol, 2 eq.).

  • Addition: Begin stirring the suspension. Slowly add 3-bromo-1-propanol (1.39 g, 10 mmol, 1 eq.) to the mixture at room temperature over 10 minutes.

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the 3-bromo-1-propanol is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter to remove the inorganic salts and excess piperazine.

    • Concentrate the filtrate under reduced pressure to obtain a crude oil.

    • Redissolve the oil in 100 mL of dichloromethane (DCM) and wash with 50 mL of water to remove any remaining piperazine salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be further purified by vacuum distillation or by one of the methods described in the "Difficult Product Isolation" section above.

Protocol 2: Mono-alkylation via N-Boc-piperazine

This two-step protocol provides a cleaner product by protecting one of the piperazine nitrogens.

Step A: Synthesis of 1-Boc-piperazine [1]

  • Setup: In a flask, dissolve piperazine (34.4 g, 400 mmol, 2 eq.) in dichloromethane (DCM, 500 mL). Cool the solution to 0°C in an ice bath.

  • Addition: In a separate beaker, dissolve di-tert-butyl dicarbonate (Boc₂O, 43.6 g, 200 mmol, 1 eq.) in 250 mL of DCM. Add this solution dropwise to the cold piperazine solution over 2-3 hours with vigorous stirring.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up:

    • Evaporate the DCM under reduced pressure.

    • Add 250 mL of water to the residue. The di-Boc-piperazine byproduct is insoluble and can be removed by filtration.

    • Extract the aqueous filtrate with DCM (3 x 150 mL).

    • Combine the organic layers, dry over Na₂SO₄, filter, and evaporate the solvent to yield 1-Boc-piperazine as a white solid, which can often be used without further purification.

Step B: Alkylation of 1-Boc-piperazine and Deprotection [3][9]

  • Setup: In a round-bottom flask, combine 1-Boc-piperazine (18.6 g, 100 mmol, 1 eq.), potassium carbonate (20.7 g, 150 mmol, 1.5 eq.), and acetonitrile (250 mL).

  • Addition: Add 3-bromo-1-propanol (15.3 g, 110 mmol, 1.1 eq.) to the suspension.

  • Reaction: Heat the mixture to reflux and stir for 6-12 hours, monitoring by TLC for the consumption of 1-Boc-piperazine.

  • Work-up: Cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to obtain crude tert-butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate.[9]

  • Deprotection:

    • Dissolve the crude intermediate in 150 mL of DCM.

    • Slowly add 150 mL of 4M HCl in 1,4-dioxane or trifluoroacetic acid (TFA) (1.5 - 2 eq.) at 0°C.

    • Allow the mixture to stir at room temperature for 2-4 hours until deprotection is complete (monitored by TLC).

    • Concentrate the mixture under reduced pressure.

    • Dissolve the residue in water, basify with 10M NaOH until pH > 12, and extract the final product with DCM (3 x 100 mL).

    • Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield this compound.

References

Technical Support Center: Purification of 3-(Piperazin-1-yl)propan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-(piperazin-1-yl)propan-1-ol derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of compounds. The unique bifunctional nature of these molecules, possessing both a basic piperazine ring and a polar hydroxyl group, presents specific hurdles that require careful consideration and optimization of purification strategies.

This document is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address issues you may encounter in your laboratory work.

Troubleshooting Guide

This section provides in-depth solutions to specific problems that may arise during the purification of this compound derivatives.

Issue 1: My product is a viscous oil or wax that is difficult to handle and purify.

Q: I've completed my synthesis, and after workup and solvent removal, I'm left with a thick, non-crystalline oil. How can I solidify my product for easier handling and subsequent purification?

A: This is a very common issue. The combination of the flexible propanol chain and the hygroscopic nature of the piperazine moiety often prevents spontaneous crystallization. The most effective strategy is to convert the basic free base into a crystalline salt.[1]

Core Causality: The free base form of your piperazine derivative has multiple hydrogen bond acceptors and donors, which can lead to the formation of a disordered, amorphous state. By forming a salt, you introduce a counterion that facilitates the formation of a more ordered crystal lattice.

Recommended Protocol: Hydrochloride Salt Formation

  • Dissolution: Dissolve your crude oily product in a minimal amount of a suitable organic solvent. Good starting points include diethyl ether, ethyl acetate, or isopropanol.[1]

  • Acidification: While stirring the solution, add a solution of hydrogen chloride (HCl) in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise. Monitor the pH of the mixture with pH paper; continue adding the acid until the solution is acidic.

  • Precipitation: The hydrochloride salt will typically precipitate out of the solution as a solid.[1] If precipitation is slow, you can try cooling the mixture in an ice bath or gently scratching the inside of the flask with a glass rod to induce crystallization.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the collected solid with a small amount of cold solvent (the same one used for the dissolution) to remove any soluble impurities. Dry the salt under vacuum to remove residual solvent.

dot

Caption: Workflow for converting an oily free base to a crystalline HCl salt.

Issue 2: My compound co-elutes with impurities during column chromatography.

Q: I'm struggling to separate my target compound from starting materials or byproducts using silica gel chromatography. What can I do to improve the separation?

A: The dual polarity of this compound derivatives (basic amine and polar alcohol) can lead to challenging chromatographic separations. The basic piperazine can interact strongly and irreversibly with the acidic silanol groups on the silica surface, causing significant peak tailing, while the polar hydroxyl group increases overall polarity, requiring stronger eluents that may also wash out impurities.[2]

Primary Causes & Solutions:

  • Strong Interaction with Silica: The basic nitrogen atoms of the piperazine ring can bind tightly to the acidic silica gel, leading to poor peak shape and recovery.

    • Solution: Add a basic modifier to your mobile phase to compete with your compound for binding to the active sites on the silica. A common choice is to add 0.5-1% triethylamine (TEA) or ammonium hydroxide to the eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes).[1][3]

  • High Polarity: The presence of both the piperazine and the hydroxyl group makes these compounds quite polar, often requiring a high concentration of a polar solvent like methanol for elution. This can reduce the selectivity of the separation.

    • Solution 1: Gradient Elution: Start with a less polar mobile phase and gradually increase the polarity. This will help to first elute the less polar impurities, and then your product, followed by more polar impurities.

    • Solution 2: Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using a different stationary phase. Alumina (basic or neutral) can sometimes be a better choice for basic compounds. For very polar compounds, reverse-phase chromatography (C18) or hydrophilic interaction liquid chromatography (HILIC) may be more effective.[3]

Troubleshooting Decision Tree for Chromatography:

dot

ChromatographyTroubleshooting start Poor Separation on Silica Gel tailing Significant Peak Tailing? start->tailing add_base Add Basic Modifier (e.g., 1% TEA) tailing->add_base Yes coelution Co-elution with Impurities? tailing->coelution No add_base->coelution gradient Try Gradient Elution coelution->gradient Yes success Improved Separation coelution->success No alt_phase Consider Alternative Stationary Phase (Alumina, C18, HILIC) gradient->alt_phase alt_phase->success

Caption: Decision tree for troubleshooting poor chromatographic separation.

Issue 3: Low recovery of my product after aqueous workup.

Q: After performing an acid-base extraction, the yield of my recovered product is very low. Where could my product be going?

A: The amphipathic nature of this compound derivatives can sometimes lead to solubility in both aqueous and organic layers, especially if the pH is not carefully controlled.

Core Causality: These molecules have a basic, ionizable piperazine ring and a polar, water-soluble propanol tail. At neutral pH, they can act as surfactants and form emulsions or have partial solubility in both phases.

Troubleshooting Steps for Extraction:

  • Ensure Complete Basification: When extracting the free base into an organic solvent, ensure the pH of the aqueous layer is sufficiently high (pH > 10) to fully deprotonate the piperazine nitrogens.[1] Use a pH meter for accuracy. A saturated solution of sodium bicarbonate (pH ~8.4) may not be basic enough; consider using 1-2M sodium hydroxide.

  • "Salting Out": Add a significant amount of a salt, such as sodium chloride, to the aqueous layer until it is saturated.[4] This increases the polarity of the aqueous phase and decreases the solubility of your organic compound, driving it into the organic layer.

  • Choice of Organic Solvent: Use a more polar organic solvent for extraction if your derivative is particularly water-soluble. While dichloromethane and ethyl acetate are common, for more polar derivatives, a solvent like n-butanol might be more effective, although it is more difficult to remove under vacuum.

  • Back-Extraction: After the initial extraction, re-extract the aqueous layer with fresh organic solvent multiple times to recover any remaining product.

Parameter Recommendation Rationale
Aqueous pH > 10 (using NaOH)Ensures complete deprotonation of the piperazine for organic solubility.
Salt Addition Saturate with NaClDecreases the solubility of the organic product in the aqueous phase.[4]
Solvent Dichloromethane, Ethyl Acetate, or n-ButanolMatch the solvent polarity to your derivative's properties.
Number of Extractions At least 3Maximizes recovery from the aqueous phase.

Table 1: Key Parameters for Optimizing Acid-Base Extraction.

Frequently Asked Questions (FAQs)

Q1: What are the best practices for storing this compound derivatives?

A1: These compounds can be sensitive to atmospheric carbon dioxide and moisture, and may degrade over time.[4] Phenyl piperazines, in particular, have shown degradation after 6 months regardless of storage conditions.[5] It is recommended to store them as their hydrochloride salts, which are generally more stable.[6] For long-term storage, keep the compounds in a tightly sealed container, under an inert atmosphere (argon or nitrogen), and at low temperatures (-20°C is preferable to 4°C).[5]

Q2: How can I effectively remove residual water from my final product?

A2: The hygroscopic nature of these compounds can make them retain water. If your compound is thermally stable, drying in a vacuum oven at a moderate temperature (e.g., 40-50°C) for several hours is effective. For heat-sensitive compounds, lyophilization (freeze-drying) from a solvent like 1,4-dioxane or water can be used. Another technique is azeotropic distillation with a solvent like toluene, which forms a low-boiling azeotrope with water that can be removed by distillation.[2]

Q3: My product seems to be degrading on the silica gel column. What is happening?

A3: The acidic nature of silica gel can catalyze the degradation of sensitive compounds. The hydroxyl group in your molecule could potentially undergo elimination or other acid-catalyzed reactions. If you suspect on-column degradation, you should first try neutralizing the silica gel by pre-treating it with a solvent system containing triethylamine. If the problem persists, switching to a less acidic stationary phase like neutral alumina is a good alternative.

Q4: I am trying to crystallize my product, but it keeps "oiling out". What should I do?

A4: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid, often because the solution is too supersaturated or the cooling is too rapid. To troubleshoot this, try the following:

  • Slower Cooling: Let the solution cool to room temperature slowly, and then place it in the refrigerator rather than directly into an ice bath.[7]

  • Different Solvent System: The solubility profile of your compound in the chosen solvent may not be ideal for crystallization. Experiment with different solvents or solvent pairs (e.g., ethanol/water, isopropanol/diethyl ether).[1][7]

  • Use Less Solvent: Ensure you are using the minimum amount of hot solvent required to dissolve your compound.

  • Seeding: If you have a small amount of crystalline material from a previous batch, add a tiny crystal to the solution to initiate crystallization.

References

Technical Support Center: Overcoming Poor Peak Shape for Piperazine Compounds in HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of piperazine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with poor peak shape for these basic, polar compounds. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific principles to empower your method development and troubleshooting efforts.

Frequently Asked Questions (FAQs)

Here are answers to some of the most common questions we receive regarding the analysis of piperazine compounds.

Q1: Why do my piperazine peaks often show significant tailing in reversed-phase HPLC?

Peak tailing for piperazine is most frequently caused by secondary-site interactions between the basic amine functional groups on the piperazine molecule and acidic residual silanol groups (Si-OH) on the surface of silica-based HPLC columns.[1][2][3] At mobile phase pH values above 3, these silanol groups can become ionized (Si-O⁻) and strongly interact with the protonated, positively charged piperazine molecules, leading to a secondary retention mechanism that results in asymmetric, tailing peaks.[2][4][5]

Q2: What is the most critical mobile phase parameter to optimize for good peak shape?

Mobile phase pH is the most critical parameter.[6][7][8] The pH dictates the ionization state of both your piperazine analyte and the stationary phase's residual silanols.[7][9] For basic compounds like piperazine, operating at a low pH (e.g., below 3.0) can protonate the silanol groups, minimizing the undesirable ionic interactions that cause peak tailing.[10] Conversely, using a high pH (e.g., above 8) can deprotonate the piperazine, making it neutral and less likely to interact with silanols.[11] It is generally recommended to work at a mobile phase pH at least 2 pH units away from the analyte's pKa to ensure a single ionization state.[6][9]

Q3: Can the choice of HPLC column make a significant difference?

Absolutely. Modern, high-purity silica columns that are well end-capped are designed to have fewer accessible silanol groups, which significantly improves peak symmetry for basic compounds.[1] For even better performance, consider columns with advanced stationary phases such as:

  • Polar-embedded phases: These have a polar group embedded in the alkyl chain, which helps to shield the analyte from residual silanols.

  • Charged Surface Hybrid (CSH) particles: These particles have a low-level surface charge that helps to repel basic analytes from interacting with silanols at low pH.

  • Hybrid Silica-Polymer Phases: These offer a wider pH stability range, allowing for the use of high pH mobile phases to analyze basic compounds in their neutral state.[12]

Q4: Are there alternatives to reversed-phase chromatography for piperazine analysis?

Yes. Given piperazine's polar nature, it is often poorly retained on traditional C18 columns without ion-pairing agents.[13] Two excellent alternatives are:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high concentration of organic solvent. It is highly effective for retaining and separating very polar compounds like piperazine.[14][15][16]

  • Mixed-Mode Chromatography: These columns possess both reversed-phase and ion-exchange characteristics, providing multiple modes of interaction to improve retention and selectivity for compounds like piperazine.[17][18]

Q5: What is column overload, and how do I know if it's affecting my piperazine peak?

Column overload happens when you inject too much sample mass onto the column, saturating the stationary phase.[1] This can lead to both peak tailing and peak fronting (a leading shoulder).[1] A key indicator of mass overload is if the peak shape, which may look like a right triangle, improves significantly when you dilute your sample or reduce the injection volume.[1]

In-Depth Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving specific peak shape problems.

Issue 1: Peak Tailing

Peak tailing is the most common issue when analyzing basic compounds like piperazine.

Underlying Causes & Explanations:

  • Silanol Interactions (Primary Cause): As detailed in the FAQs, the interaction between protonated piperazine and ionized silanols is the main culprit. This creates a strong, secondary retention mechanism that delays a portion of the analyte molecules from eluting, resulting in a "tail."

    Diagram of Silanol Interaction

    Caption: Unwanted ionic interaction between piperazine and a deprotonated silanol group.

  • Chelation with Metal Contaminants: Piperazine's diamine structure makes it a potential chelating agent for metal ions (e.g., iron, nickel) that may be present in the HPLC system, such as in stainless steel frits or tubing, or as impurities in the silica packing material.[19] This interaction can cause significant peak tailing.

  • Low Buffer Capacity: If the buffer concentration is too low, it may not be able to maintain a consistent pH across the injected sample band, leading to changes in ionization and poor peak shape.[20]

Step-by-Step Troubleshooting Protocol:

  • Assess Mobile Phase pH:

    • Action: If your current mobile phase pH is between 4 and 7, adjust it to a more extreme value.

    • Low pH Approach: Lower the mobile phase pH to between 2.5 and 3.0 using an additive like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).[1] This protonates the silanol groups (Si-OH), minimizing their ionic interaction with the positively charged piperazine.

    • High pH Approach: If using a pH-stable column (e.g., hybrid-silica), increase the mobile phase pH to > 9 using a buffer like ammonium bicarbonate. This will neutralize the piperazine, reducing its interaction with any ionized silanols.

  • Increase Buffer Concentration:

    • Action: If using a buffer, try increasing its concentration to the 25-50 mM range. This enhances the buffering capacity, ensuring a stable pH environment for the analyte.[10] It can also help mask some residual silanol activity.[21][22]

  • Evaluate Column Chemistry:

    • Action: If pH adjustments do not resolve the tailing on a standard C18 column, switch to a column specifically designed for basic compounds.

    • Recommended Column Types:

      • High-purity, end-capped silica columns

      • Columns with polar-embedded stationary phases

      • Columns with Charged Surface Hybrid (CSH) technology

  • Consider Metal Chelation:

    • Action: To test for metal chelation, add a competitive chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1-0.5 mM) to your mobile phase. If the peak shape improves, metal contamination is a likely contributor.

    • Long-term solution: Use a biocompatible, PEEK-lined HPLC system and columns to minimize metal exposure.[19]

Issue 2: Peak Fronting

Peak fronting, where the peak has a leading shoulder, is less common than tailing for piperazine but can still occur.

Underlying Causes & Explanations:

  • Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase at the column inlet, causing some analyte molecules to travel down the column more quickly.[1]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger (more eluting power) than the mobile phase, the sample band will not focus properly at the head of the column.[1] This causes the peak to be distorted and often front.

Step-by-Step Troubleshooting Protocol:

  • Reduce Sample Concentration:

    • Action: Dilute your sample by a factor of 5 or 10 and re-inject. If the peak shape becomes more symmetrical, you are likely experiencing mass overload.

  • Match the Injection Solvent:

    • Action: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is required for solubility, ensure you inject the smallest possible volume.

General Troubleshooting Workflow

This workflow provides a logical sequence for addressing any peak shape issue.

Troubleshooting_Workflow Start Poor Peak Shape Observed CheckOverload Is it Mass Overload? (Dilute sample & re-inject) Start->CheckOverload CheckSolvent Is Injection Solvent Stronger than Mobile Phase? CheckOverload->CheckSolvent No Success Problem Solved CheckOverload->Success Yes AdjustpH Optimize Mobile Phase pH (Go low: <3 or high: >8) CheckSolvent->AdjustpH No CheckSolvent->Success Yes, match solvent AdjustBuffer Increase Buffer Strength (25-50 mM) AdjustpH->AdjustBuffer No improvement AdjustpH->Success Peak shape improves ChangeColumn Switch to Modern Column (Polar-embedded, CSH, etc.) AdjustBuffer->ChangeColumn No improvement AdjustBuffer->Success Peak shape improves ConsiderMetals Test for Metal Chelation (Add EDTA to mobile phase) ChangeColumn->ConsiderMetals No improvement ChangeColumn->Success Peak shape improves AlternativeMode Consider Alternative Mode (HILIC or Mixed-Mode) ConsiderMetals->AlternativeMode No improvement ConsiderMetals->Success Peak shape improves AlternativeMode->Success Problem Solved

Caption: A systematic workflow for troubleshooting HPLC peak shape issues.

Data & Method Parameter Summaries

Effective method development relies on understanding the interplay of various parameters. The tables below summarize key starting points for piperazine analysis.

Table 1: Recommended HPLC Column Chemistries

Column TypePrinciple of OperationAdvantages for PiperazineTypical pH Range
High-Purity End-Capped C18 Reversed-PhaseReduced silanol activity compared to older columns.2 - 8
Polar-Embedded Phase Reversed-PhaseShields analytes from residual silanols, improving peak shape for bases.2 - 8
Charged Surface Hybrid (CSH) Reversed-PhaseLow-level positive surface charge repels basic analytes from silanols.1 - 11
Hybrid Silica/Polymer Reversed-PhaseOffers extended pH stability, enabling high-pH methods.[12]1 - 12
HILIC (e.g., Amide, Cyano) Hydrophilic InteractionExcellent retention for highly polar compounds like piperazine.[14]2 - 8
Mixed-Mode Reversed-Phase & Ion-ExchangeDual retention mechanism for enhanced retention and selectivity.[17][18]2 - 8

Table 2: Mobile Phase Additives for Improved Peak Shape

AdditiveTypical ConcentrationOperating pHMechanism of ActionMS Compatibility
Formic Acid 0.1%~2.7Protonates silanols to reduce ionic interactions.Excellent
Trifluoroacetic Acid (TFA) 0.05 - 0.1%~2.0Strong ion-pairing agent and protonates silanols.Can cause ion suppression
Ammonium Hydroxide/Bicarbonate 10-20 mM9 - 10Neutralizes basic analyte to reduce silanol interactions.Good
Phosphate Buffer 10-50 mM2-3 or 6-8Provides strong pH control.Not volatile, not MS-compatible

References

Technical Support Center: Optimizing Coupling Reactions with 3-(Piperazin-1-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(Piperazin-1-yl)propan-1-ol. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of using this bifunctional building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying logic to empower you to troubleshoot and optimize your synthetic routes effectively.

Frequently Asked Questions (FAQs)

Q1: What are the reactive sites on this compound and what are the primary challenges in its use?

A1: this compound possesses two distinct nucleophilic sites: a secondary amine on the piperazine ring and a primary alcohol at the terminus of the propyl chain.

  • Secondary Amine (Piperazine N-H): This is the more nucleophilic site. It readily participates in reactions like N-alkylation, N-arylation (e.g., Buchwald-Hartwig coupling), acylation (amide bond formation), and reductive amination.[1][2]

  • Primary Alcohol (-OH): This is a weaker nucleophile than the amine. It can undergo O-acylation (ester formation), etherification (e.g., Williamson ether synthesis), and oxidation.[3][4]

The primary challenge is achieving chemoselectivity . Due to the higher nucleophilicity of the secondary amine, reactions intended for the alcohol will often yield the N-functionalized product as the major, if not exclusive, product unless the amine is protected.[5] A secondary challenge is preventing di-alkylation or over-alkylation at the piperazine nitrogens, which can lead to quaternary salt formation.[1] Finally, the high polarity and basicity of the piperazine moiety can complicate purification.[6]

Q2: I want to perform a reaction exclusively at the alcohol. Is a protecting group strategy necessary?

A2: Yes, in almost all cases. To achieve selective functionalization of the primary alcohol, the more reactive secondary amine of the piperazine ring must be masked with a protecting group. The tert-butoxycarbonyl (Boc) group is an excellent choice as it is robust, easily introduced, and can be removed under acidic conditions that typically leave ester and ether linkages intact.[7][8] Attempting to directly react with the alcohol without protection will likely result in a mixture of products, with N-substitution predominating.

Q3: My final piperazine-containing product is highly water-soluble, making extraction difficult. What purification strategies do you recommend?

A3: This is a common issue stemming from the basic and polar nature of the piperazine ring.[6][9]

  • Acid-Base Extraction: You can often exploit the basicity of the piperazine. During workup, wash the organic layer with a dilute acid (e.g., 1M HCl). Your product should move into the aqueous layer as the hydrochloride salt, while non-basic impurities remain in the organic layer. You can then basify the aqueous layer (e.g., with NaOH or NaHCO₃) and re-extract your product back into an organic solvent.[10]

  • Salt Precipitation: If your product is a solid, converting it to a hydrochloride or other salt can facilitate purification by crystallization. After workup, dissolve the crude product in a suitable solvent like isopropanol or ethanol and add concentrated HCl dropwise to precipitate the salt.[11]

  • Ion-Exchange Chromatography: For particularly challenging separations, ion-exchange chromatography can be highly effective. Using a cation exchange resin, the protonated piperazine product will be retained, allowing neutral impurities to be washed away. The product can then be eluted by changing the pH or increasing the ionic strength of the eluent.[10][12]

  • Reverse-Phase Chromatography: If the molecule has sufficient lipophilicity, reverse-phase chromatography (e.g., C18 silica) using a water/acetonitrile or water/methanol gradient, often with a modifier like formic acid or trifluoroacetic acid (TFA), can provide excellent purification.

Troubleshooting Guide: N-Alkylation & N-Arylation

This section addresses issues when targeting the secondary amine of the piperazine ring.

Issue 1: Low yield of the desired mono-N-alkylated product.

  • Potential Cause: Formation of a 1,4-disubstituted piperazine byproduct (if starting with unsubstituted piperazine) or a quaternary ammonium salt from over-alkylation on the same nitrogen.[1] This is especially problematic with reactive alkylating agents like primary iodides.[5]

  • Recommended Solutions:

    • Control Stoichiometry: Use a precise 1:1 stoichiometry of your reactants. Adding the alkylating agent slowly to a solution of the piperazine can help minimize over-alkylation.[1]

    • Choice of Base: Use a mild, non-nucleophilic base like K₂CO₃ or DIPEA. Strong bases can deprotonate the mono-substituted product, increasing its nucleophilicity and promoting the formation of undesired byproducts.[1]

    • Reductive Amination: If applicable, consider reductive amination with an aldehyde or ketone instead of direct alkylation with a halide. This pathway inherently avoids the formation of quaternary salts.[5]

    • Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can favor over-alkylation.

ParameterRecommendationRationale
Base K₂CO₃, Cs₂CO₃, DIPEAWeaker bases minimize deprotonation of the product, reducing di-alkylation risk.[1]
Solvent Acetonitrile (ACN), DMF, DioxaneChoice depends on substrate solubility and reaction temperature.
Temperature Start at RT, gently heat if needed (e.g., 50-80 °C)Lower temperatures provide better control over selectivity.
Stoichiometry 1.0 eq. Piperazine, 1.0-1.1 eq. Alkyl HalidePrevents excess alkylating agent from driving over-alkylation.

Issue 2: Low yield in a Buchwald-Hartwig or Ullmann N-arylation reaction.

  • Potential Cause: Catalyst deactivation, poor ligand choice, or inappropriate base selection for your specific aryl halide.[13][14] Unprotected N-H groups on heterocycles can sometimes inhibit palladium catalysts.[15]

  • Recommended Solutions:

    • Screen Catalysts and Ligands: The choice of palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and phosphine ligand (e.g., XPhos, SPhos, BINAP) is critical. For electron-deficient arenes, SNAr might be a better choice.[13][14]

    • Base Selection: The strength of the base must be matched to the substrate. While NaOtBu is common, it can cause substrate degradation. Weaker bases like K₃PO₄ or Cs₂CO₃ are often effective and milder.[14][15]

    • Degas Solvents: Ensure all solvents and reagents are thoroughly degassed to prevent oxidation of the palladium catalyst. Purge the reaction vessel with an inert gas (Argon or Nitrogen) for an extended period before adding the catalyst.[16][17]

Visualization: Troubleshooting N-Alkylation

G cluster_side_products Analysis of Side Products cluster_solutions Recommended Actions start Low Yield in N-Alkylation? check_sm Check Starting Material Purity start->check_sm Always first step side_products Side Products Observed? start->side_products quaternary Quaternary Salt Formation (Water-soluble product) side_products->quaternary Yes disub Di-substitution side_products->disub Yes no_reaction Starting Material Recovered side_products->no_reaction No sol_quat Use milder conditions: - Lower Temperature - Weaker Base (K2CO3) - Consider Reductive Amination quaternary->sol_quat sol_disub Use precise 1:1 stoichiometry Slowly add alkylating agent disub->sol_disub sol_no_reaction Increase reactivity: - Higher Temperature - More active halide (I > Br > Cl) - Stronger Base no_reaction->sol_no_reaction

Caption: A troubleshooting workflow for optimizing piperazine N-alkylation reactions.

Troubleshooting Guide: O-Acylation & O-Etherification

This section addresses issues when targeting the primary alcohol, assuming the piperazine nitrogen is protected (e.g., as the N-Boc derivative).

Issue 3: Low yield during esterification (O-acylation) of the N-Boc protected alcohol.

  • Potential Cause: Inefficient activation of the carboxylic acid or steric hindrance around the alcohol. Standard conditions for amide bond formation are a good starting point.[18][19]

  • Recommended Solutions:

    • Use a Coupling Agent: Employ standard peptide coupling reagents. HATU or HOBt/EDC combinations are highly effective for activating carboxylic acids towards coupling with alcohols, though the reaction may be slower than with amines.[19][20]

    • Add a Catalyst: 4-Dimethylaminopyridine (DMAP) is an excellent nucleophilic catalyst for acylating sterically hindered or less reactive alcohols. Use it in catalytic amounts (0.1 eq).[20]

    • Solvent Choice: Use an aprotic solvent like Dichloromethane (DCM) or DMF. Ensure all reagents are anhydrous.

Experimental Protocol: Esterification of N-Boc-3-(piperazin-1-yl)propan-1-ol
  • To a solution of N-Boc-3-(piperazin-1-yl)propan-1-ol (1.0 eq) and the desired carboxylic acid (1.1 eq) in anhydrous DCM (0.1 M), add HOBt (1.2 eq) and EDC (1.2 eq).

  • Add DMAP (0.1 eq) to the mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with DCM and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel.

Issue 4: Williamson ether synthesis fails or gives low yield.

  • Potential Cause: Incomplete deprotonation of the alcohol or a poor leaving group on the electrophile.

  • Recommended Solutions:

    • Strong Base Required: A strong base is needed to fully deprotonate the primary alcohol. Sodium hydride (NaH) is the most common and effective choice. Ensure it is fresh and handled under an inert atmosphere.

    • Solvent: Use a polar aprotic solvent that is stable to NaH, such as anhydrous THF or DMF.

    • Activate the Electrophile: The reactivity of the electrophile is critical. The order of leaving group ability is I > Br > OTs > Cl. If using an alkyl chloride, the reaction will be significantly slower.[21][22]

    • Temperature: The deprotonation step is often performed at 0 °C, followed by warming to room temperature or gentle heating (e.g., 60 °C) after the addition of the electrophile to drive the reaction to completion.

Visualization: General Workflow for Selective Functionalization

G cluster_decision Select Target Site cluster_n_path N-Functionalization Path cluster_o_path O-Functionalization Path start Start: this compound q1 Desired Reaction Site? start->q1 n_coupling Direct Coupling Reaction (Alkylation, Arylation, Acylation) q1->n_coupling Piperazine Nitrogen protect_n Step 1: Protect Piperazine N-H (e.g., with Boc-anhydride) q1->protect_n Primary Alcohol n_purify Workup & Purification n_coupling->n_purify n_product N-Functionalized Product n_purify->n_product o_coupling Step 2: O-Coupling Reaction (Esterification, Etherification) protect_n->o_coupling deprotect Step 3: Deprotect N-Boc (e.g., with TFA or HCl) o_coupling->deprotect o_product O-Functionalized Product deprotect->o_product

Caption: Decision workflow for selective coupling reactions with this compound.

References

Preventing side reactions during the functionalization of 3-(Piperazin-1-Yl)Propan-1-Ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of 3-(piperazin-1-yl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this versatile building block. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you prevent and resolve common side reactions encountered during your experiments.

Introduction to the Chemistry of this compound

This compound is a valuable bifunctional molecule featuring a piperazine ring and a primary alcohol. The piperazine moiety contains two secondary amine nitrogens, N1 and N4, which are nucleophilic and basic. The primary alcohol offers a site for esterification, etherification, or oxidation. The challenge in functionalizing this molecule lies in achieving selectivity between the two reactive nitrogens of the piperazine and the hydroxyl group, as well as controlling the extent of substitution on the piperazine ring.

Troubleshooting Guide: Common Side Reactions and Solutions

This section addresses specific issues you may encounter during your experiments, providing insights into their causes and offering practical solutions.

Issue 1: Lack of Selectivity Between N1 and N4 of the Piperazine Ring

Q: My reaction is producing a mixture of mono- and di-substituted piperazine products. How can I improve the selectivity for mono-substitution?

A: This is a classic challenge in piperazine chemistry. The two secondary amines have similar reactivity, and the initial mono-substituted product can sometimes be even more reactive than the starting material. Here are the primary causes and mitigation strategies:

  • Cause: Statistical distribution and potential for the first substitution to activate the second nitrogen.

  • Solution 1: Use of Excess Piperazine: Employing a significant excess of this compound (typically 3-10 equivalents) relative to your electrophile will statistically favor the reaction with the more abundant starting material, leading to a higher yield of the mono-substituted product.[1] However, this approach necessitates a robust purification strategy to remove the unreacted starting material.

  • Solution 2: Mono-Protection Strategy: A more controlled approach involves the use of a protecting group on one of the piperazine nitrogens. The tert-butyloxycarbonyl (Boc) group is a common choice.[1][2]

    • Protocol for Mono-Boc Protection:

      • Dissolve this compound (1 eq) in a suitable solvent like dichloromethane (DCM).

      • Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O (0.95-1.0 eq) in DCM over 2-3 hours at room temperature.

      • Stir the reaction for 20-24 hours.

      • Monitor the reaction by TLC or LC-MS to ensure the consumption of the starting material.

      • Upon completion, perform an aqueous workup and purify the mono-Boc-protected product by column chromatography.[1]

      With the mono-Boc protected intermediate, you can selectively functionalize the free secondary amine. The Boc group can then be removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to reveal the other amine for further modification if needed.[1]

  • Solution 3: In Situ Mono-Protonation: Reacting this compound with one equivalent of a strong acid (like HCl) will form the mono-hydrochloride salt. The protonated nitrogen is deactivated towards electrophiles, directing the substitution to the free nitrogen.[1][3] This method can be effective but may require harsher reaction conditions to overcome the reduced nucleophilicity of the free base in equilibrium.

StrategyReagent Ratio (Piperazine Derivative:Electrophile)Typical Mono-substituted YieldProsCons
Excess Piperazine 3:1 to 10:170-80%One-step, cost-effective.Difficult removal of excess starting material.
Mono-Boc Protection 1:1 (Boc-protected:Electrophile)>80% for the substitution stepHigh selectivity, clean reaction.Multi-step process, higher cost.
In Situ Mono-Protonation 2:1 (Piperazine Derivative:Acid) then 1:160-89%One-pot synthesis.May require longer reaction times or activation.[1]
Issue 2: Unwanted O-Acylation or O-Alkylation

Q: I am trying to perform an N-acylation on the piperazine ring, but I am observing significant formation of the O-acylated product on the alcohol. How can I prevent this?

A: The hydroxyl group of the propanol side chain is also nucleophilic and can compete with the piperazine nitrogens, especially in acylation and alkylation reactions.

  • Cause: The hydroxyl group can be deprotonated by bases often used in these reactions (e.g., triethylamine, pyridine), increasing its nucleophilicity and leading to O-functionalization.

  • Solution 1: Protection of the Alcohol: The most reliable way to prevent side reactions at the hydroxyl group is to protect it.[4][5][6][7] Common protecting groups for alcohols include silyl ethers (e.g., TBDMS, TIPS) and benzyl ethers (Bn).

    • Protocol for TBDMS Protection:

      • Dissolve this compound (1 eq) and imidazole (1.5-2.0 eq) in anhydrous DMF.

      • Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.1-1.2 eq) portion-wise at 0 °C.

      • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC/LC-MS).

      • Perform an aqueous workup and purify the O-protected product.

    Silyl ethers are generally stable to a wide range of reaction conditions used for N-functionalization and can be easily removed with a fluoride source like tetrabutylammonium fluoride (TBAF).[4]

  • Solution 2: Chemoselective N-Acylation Conditions: Under carefully controlled conditions, it is sometimes possible to achieve selective N-acylation without protecting the alcohol.

    • Amide Coupling Reagents: Using standard amide coupling reagents (e.g., HATU, HOBt/EDC) to activate a carboxylic acid for reaction with the piperazine nitrogen can be more selective than using highly reactive acyl chlorides.[8] These reactions are typically run at or below room temperature, which can favor N-acylation over O-acylation.

    • Acidic Conditions for O-Acylation: Interestingly, O-acylation can be favored under acidic conditions, which protonates the more basic piperazine nitrogens, leaving the alcohol as the primary nucleophile.[9] Conversely, basic conditions favor N-acylation.

Issue 3: Formation of N,N'-Disubstituted Piperazine

Q: I am attempting a mono-alkylation, but I am getting a significant amount of the dialkylated product. What are the best strategies to favor mono-alkylation?

A: Similar to the challenge of mono- vs. di-acylation, controlling mono-alkylation requires careful consideration of stoichiometry and reaction conditions.

  • Cause: The mono-alkylated piperazine can be as nucleophilic, or even more so, than the starting material, leading to a second alkylation event.

  • Solution 1: Use of Excess Piperazine: As with acylation, using a large excess of the piperazine starting material is a common and effective strategy.[2]

  • Solution 2: Mono-Boc Protection: This remains the most robust method for ensuring mono-alkylation. The Boc-protected intermediate allows for clean alkylation on the free nitrogen.

  • Solution 3: Reductive Amination: If you are introducing an alkyl group via an aldehyde or ketone, reductive amination is an excellent method for achieving mono-alkylation.[10][11] This reaction involves the formation of an iminium ion intermediate which is then reduced in situ.

    • Protocol for Reductive Amination:

      • Dissolve this compound (1 eq) and the desired aldehyde or ketone (1-1.2 eq) in a suitable solvent like 1,2-dichloroethane (DCE) or methanol.

      • Add a reducing agent such as sodium triacetoxyborohydride (STAB) (1.5-2.0 eq).

      • Stir the reaction at room temperature until completion.

      • Perform an aqueous workup and purify the product.

Frequently Asked Questions (FAQs)

Q1: What is the best order for functionalization if I need to modify both the piperazine and the alcohol?

A1: The optimal order depends on the specific transformations you are planning. However, a common and often successful strategy is:

  • Protect the more reactive functional group first. If you are performing a reaction that is sensitive to the nucleophilic nitrogens (e.g., oxidation of the alcohol), protect the piperazine first (e.g., as a di-Boc derivative). If you are performing a reaction sensitive to the hydroxyl group (e.g., N-alkylation under strongly basic conditions), protect the alcohol first.

  • Perform the desired transformation on the unprotected functional group.

  • Deprotect and proceed with the functionalization of the second group.

Q2: How can I purify my functionalized this compound derivative, especially from unreacted starting material?

A2: Purification can be challenging due to the polar nature of these compounds.

  • Column Chromatography: This is a standard method, but piperazine derivatives can streak on silica gel. Using a mobile phase containing a small amount of a basic modifier like triethylamine or ammonia in methanol can improve peak shape.

  • Acid-Base Extraction: This is a very effective technique for separating your product from non-basic impurities. You can also use it to separate mono- and di-substituted products in some cases, based on differences in their pKa values.

  • Crystallization: If your product is a solid, crystallization or precipitation can be an excellent purification method.[12][13] For example, forming a salt (e.g., hydrochloride or citrate) can sometimes induce crystallization and facilitate purification.

Q3: Are there any known incompatibilities or particularly problematic reagents to use with this molecule?

A3:

  • Strong Oxidizing Agents: Reagents like KMnO₄ or strong acids like nitric acid can lead to degradation of the piperazine ring.

  • Strong, Non-hindered Bases: Strong bases like n-butyllithium can deprotonate the C-H bonds adjacent to the nitrogen atoms, leading to undesired side reactions.[14]

  • Unprotected Reactions with Phosgene or its Equivalents: These can lead to the formation of undesired urea or carbamate linkages, and polymerization.

Visualizing Reaction Pathways

To better understand the choices in a synthetic route, here are some diagrams illustrating the key concepts.

Diagram 1: Selective Mono-N-Functionalization

cluster_0 Starting Material cluster_1 Strategies for Mono-N-Functionalization cluster_2 Outcome A This compound B Excess Piperazine (Statistical Control) A->B + Electrophile (Limited) C Mono-Boc Protection A->C + Boc2O D In Situ Mono-Protonation A->D + 1 eq. Acid E Desired Mono-N-Substituted Product B->E F Di-N-Substituted Byproduct B->F C->E 1. Electrophile 2. Deprotection D->E + Electrophile

Caption: Strategies for achieving selective mono-N-functionalization.

Diagram 2: O- vs. N-Functionalization

cluster_N N-Functionalization Pathway cluster_O O-Functionalization Pathway (Side Reaction) Start This compound N_Reagents Amide Coupling Reagents or Alkyl Halide (Basic Conditions) Start->N_Reagents O_Reagents Acyl Halide / Strong Base or Acidic Conditions Start->O_Reagents Protect Protecting Group Strategy (e.g., TBDMS-Cl for OH) Start->Protect N_Product N-Functionalized Product N_Reagents->N_Product O_Product O-Functionalized Byproduct O_Reagents->O_Product Desired_N Selective N-Functionalization Protect->Desired_N

Caption: Competing N- vs. O-functionalization and the role of protecting groups.

References

Troubleshooting low cell permeability of 3-(Piperazin-1-Yl)Propan-1-Ol based PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for PROTAC Development. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with the cellular permeability of PROTACs, particularly those based on a 3-(Piperazin-1-Yl)Propan-1-Ol linker scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower your experimental decisions and accelerate your research.

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutics, moving from occupancy-driven inhibition to event-driven protein degradation.[1] However, their unique bifunctional nature often places them in the "beyond Rule of 5" (bRo5) chemical space, characterized by high molecular weight (MW), a large polar surface area (PSA), and numerous rotatable bonds.[2][3][4][5] These properties present significant hurdles to efficient cell membrane transit, a prerequisite for reaching their intracellular targets.

The inclusion of a this compound linker is a rational design choice, as rigid cyclic moieties like piperazine can enhance aqueous solubility and pre-organize the molecule for target binding.[2][6] Yet, even with this strategic starting point, achieving optimal cellular activity can be a multi-step challenge. This guide provides a structured, question-and-answer-based approach to systematically troubleshoot and resolve these permeability issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My PROTAC shows potent binding in biochemical assays (e.g., SPR, ITC) but has weak or no degradation activity in cellular assays. Is this a permeability issue?

A: Yes, this is a classic and highly indicative scenario. A significant disparity between high biochemical affinity and low cellular efficacy strongly suggests that your PROTAC is not reaching its intracellular target in sufficient concentrations.[7] The cell membrane acts as a formidable barrier for large, polar molecules. While your PROTAC is effective when the target is freely available in a test tube, its physicochemical properties are likely preventing it from crossing the lipid bilayer to engage the target protein and the E3 ligase within the cell.

To confirm this, the first step is to quantitatively assess the compound's ability to cross a membrane barrier.

Q2: How do I begin to assess my PROTAC's permeability? Which assay should I start with?

A: A tiered approach is most effective. Start with a high-throughput, cost-effective assay to get an initial reading on passive diffusion, and then move to more complex, cell-based models if necessary.

  • Initial Screen (Passive Permeability): Parallel Artificial Membrane Permeability Assay (PAMPA). This cell-free assay is an excellent first-pass screen.[2][8][9] It models passive diffusion, which is the primary route of entry for many PROTACs. It is fast, inexpensive, and avoids the complexities of active transport or efflux, giving you a clean measure of your molecule's intrinsic ability to cross a lipid environment.[10]

  • Comprehensive Analysis (Passive + Active Transport): Caco-2 Permeability Assay. If your PROTAC shows low permeability in PAMPA, or if you need a more biologically relevant model, the Caco-2 assay is the gold standard.[2][8] It uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal epithelium.[9] This assay can measure not only passive diffusion but also the effects of active uptake and, crucially, active efflux—where cells actively pump your compound out.[7][8]

FeatureParallel Artificial Membrane Permeability Assay (PAMPA)Caco-2 Permeability Assay
Principle Passive diffusion across a synthetic lipid membrane.[9]Transcellular transport across a live, differentiated cell monolayer.[9]
Biological Complexity Low (cell-free).High (mimics intestinal epithelium, includes transporters).[8]
Information Provided Intrinsic passive permeability (Papp).Apparent permeability (Papp), active transport, and efflux ratio (ER).[7]
Throughput High (96-well format).Lower (requires ~21-day cell culture).[7]
Cost Low.High.
Best For Early-stage, high-throughput screening of compound libraries.In-depth characterization of lead candidates; investigating efflux.
Q3: My PROTAC has low PAMPA permeability. What are the key structural features I should modify?

A: Low PAMPA results point directly to suboptimal physicochemical properties for passive diffusion. The goal is to strike a delicate balance between aqueous solubility and lipophilicity. Your this compound linker provides a rigid scaffold, which is advantageous.[2][6] Now, let's focus on fine-tuning the molecule's properties.

Here is a diagram illustrating the interplay between key molecular properties that govern cell permeability.

G Permeability Cellular Permeability LogP Lipophilicity (LogP) LogP->Permeability + (to a point) Solubility Aqueous Solubility LogP->Solubility Trade-off Solubility->Permeability + PSA Polar Surface Area (PSA) PSA->Permeability - IMHB Intramolecular H-Bonds (IMHB) IMHB->Permeability + (masks PSA) IMHB->PSA Reduces effective PSA MW Molecular Weight (MW) MW->Permeability - Rigidity Molecular Rigidity Rigidity->Permeability + (reduces entropy)

Caption: Interplay of key physicochemical properties governing PROTAC permeability.

Key Optimization Strategies:

  • Reduce Polar Surface Area (PSA) & Hydrogen Bond Donors (HBDs): High PSA and HBD count are major obstacles to permeability.[2][7][11]

    • Amide-to-Ester Substitution: A powerful strategy is to replace an amide bond in the linker with a bioisosteric ester. This removes one HBD and lowers the PSA, which can significantly improve permeability.[11]

    • "Chameleonic" Behavior: Encourage the formation of intramolecular hydrogen bonds (IMHBs). This allows the PROTAC to adopt a folded, more compact conformation in the lipophilic environment of the cell membrane, effectively shielding its polar groups and reducing the solvent-accessible 3D PSA.[3][5][12][13] This can be achieved by strategic placement of HBDs and HBAs within the linker.

  • Optimize Lipophilicity (LogP): There is an "inverted-parabola" relationship between LogP and permeability.[11] The molecule must be lipophilic enough to enter the lipid bilayer, but not so lipophilic that it becomes trapped.

    • Modify the Linker: Systematically alter the length of the propyl chain or add small, non-polar groups to the piperazine ring to fine-tune the LogP.

    • Incorporate Basic Amines: The piperazine in your linker is a basic amine, which is good for solubility. Adding other basic nitrogen atoms can further improve this property without drastically increasing polarity.[12]

  • Minimize Flexible Linkers (where possible): While some flexibility is needed, overly long and flexible linkers (like long PEG chains) can incur a high entropic penalty upon binding and may lead to conformations with high PSA.[14][15] Your piperazine-based linker already provides rigidity, which is a good starting point.[2][]

Q4: My Caco-2 assay shows a high efflux ratio (>2). What does this mean and what can I do?

A: An efflux ratio greater than 2 is a strong indicator that your PROTAC is a substrate for active efflux transporters, such as P-glycoprotein (P-gp).[7] This means that even if your PROTAC can passively enter the cell, it is being actively pumped back out, preventing it from reaching the necessary intracellular concentration.

G Start Start: Potent Biochemically, Weak in Cells AssessPerm Assess Permeability (PAMPA) Start->AssessPerm LowPAMPA Low PAMPA Permeability AssessPerm->LowPAMPA Optimize Optimize Physicochemical Properties (LogP, PSA, IMHB, Rigidity) LowPAMPA->Optimize Yes GoodPAMPA Acceptable PAMPA Permeability LowPAMPA->GoodPAMPA No Optimize->AssessPerm Iterate Caco2 Run Caco-2 Assay GoodPAMPA->Caco2 Efflux High Efflux Ratio (>2)? Caco2->Efflux ModifyStruct Modify Structure to Avoid Efflux Transporter Recognition Efflux->ModifyStruct Yes NoEfflux Low Efflux Ratio Efflux->NoEfflux No ModifyStruct->Caco2 Iterate End Re-test in Cellular Degradation Assay ModifyStruct->End Other Investigate Other Issues: Metabolic Instability, Target Engagement in Cells NoEfflux->Other Other->End

Caption: A systematic workflow for troubleshooting low cellular activity of PROTACs.

Strategies to Mitigate Efflux:

  • Structural Modification: The interaction with efflux pumps is often sensitive to minor structural changes. Make small, systematic modifications to your PROTAC structure. This could involve changing the exit vector from the warhead or E3 ligase ligand, or altering the linker topology. The goal is to disrupt the recognition motif for the transporter without sacrificing on-target activity.

  • Change the E3 Ligase Ligand: Different E3 ligase ligands can impart vastly different physicochemical properties to the final PROTAC. While many PROTACs use VHL or Cereblon (CRBN) ligands, switching between them can alter the overall shape, polarity, and efflux potential.[17][18][19][20]

  • Prodrug Approach: This is an advanced strategy where a polar functional group on the PROTAC is masked with a lipophilic, cleavable moiety.[2][12] The modified, more permeable prodrug crosses the cell membrane, and once inside, cellular enzymes (e.g., esterases) cleave the masking group to release the active PROTAC.[21]

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a PROTAC across a phospholipid-coated artificial membrane.

Methodology:

  • Prepare the Phospholipid Solution: Dissolve lecithin (or a similar phospholipid) in dodecane to create the artificial membrane solution.

  • Coat the Donor Plate: Pipette a small volume (e.g., 5 µL) of the phospholipid solution into each well of a 96-well filter donor plate (e.g., PVDF membrane). Allow the solvent to evaporate, leaving a lipid layer.

  • Prepare Donor and Acceptor Solutions:

    • Acceptor Plate: Fill the wells of a 96-well acceptor plate with buffer (e.g., PBS at pH 7.4) containing a small percentage of a solubility enhancer like DMSO.

    • Donor Plate: Prepare your PROTAC solutions in the same buffer at a known concentration (e.g., 100 µM).

  • Assemble the PAMPA "Sandwich": Carefully place the lipid-coated donor plate on top of the acceptor plate, ensuring the bottom of the filter membrane is in contact with the acceptor solution.

  • Incubation: Incubate the plate assembly at room temperature for a set period (e.g., 4-16 hours) with gentle shaking.

  • Sample Collection and Analysis: After incubation, carefully separate the plates. Quantify the PROTAC concentration in both the donor and acceptor wells using LC-MS/MS.

  • Calculate Permeability (Papp): Calculate the effective permeability coefficient using an established formula that accounts for the volume of the wells, the surface area of the membrane, the incubation time, and the measured concentrations.

Protocol 2: Caco-2 Bidirectional Permeability Assay

Objective: To assess both passive and active transport of a PROTAC across a differentiated human cell monolayer.

G cluster_0 Apical to Basolateral (A->B) cluster_1 Basolateral to Apical (B->A) a_plate Apical (Top) Add PROTAC Here Caco-2 Monolayer Basolateral (Bottom) Sample Here Analysis LC-MS/MS Analysis & Calculate Papp (A->B) Calculate Papp (B->A) Calculate Efflux Ratio a_plate:f4->Analysis Measures Influx b_plate Apical (Top) Sample Here Caco-2 Monolayer Basolateral (Bottom) Add PROTAC Here b_plate:f1->Analysis Measures Efflux

Caption: Bidirectional workflow for the Caco-2 permeability assay.

Methodology:

  • Cell Culture: Seed Caco-2 cells onto permeable Transwell® supports and culture for approximately 21 days. During this time, the cells will differentiate, polarize, and form a confluent monolayer with functional tight junctions.

  • Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER). Only use wells with TEER values within the acceptable range for your lab.

  • Bidirectional Permeability Measurement:

    • Apical to Basolateral (A-to-B) - Influx: Add the test PROTAC (at a known concentration in transport buffer) to the apical (upper) compartment. Add fresh transport buffer to the basolateral (lower) compartment.

    • Basolateral to Apical (B-to-A) - Efflux: Add the test PROTAC to the basolateral (lower) compartment. Add fresh transport buffer to the apical (upper) compartment.

  • Incubation: Place the plates in an incubator (37°C, 5% CO2) for a defined period (e.g., 2 hours), typically with gentle shaking.

  • Sample Collection and Analysis: At the end of the incubation, collect samples from both compartments of both setups. Quantify the PROTAC concentration using LC-MS/MS.

  • Calculate Apparent Permeability (Papp): The apparent permeability coefficient (Papp) is calculated for both the A-to-B and B-to-A directions using the formula:

    • Papp = (dQ/dt) / (A * C0)

    • Where: dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.[7]

  • Calculate Efflux Ratio (ER): The efflux ratio is the ratio of Papp (B-to-A) to Papp (A-to-B).

    • ER = Papp (B-to-A) / Papp (A-to-B)

    • An ER > 2 suggests active efflux is occurring.[7]

References

Technical Support Center: Enhancing the Solubility of Novel 3-(Piperazin-1-Yl)Propan-1-Ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical support resource for addressing solubility challenges associated with novel 3-(Piperazin-1-Yl)Propan-1-Ol derivatives. The content is structured to provide immediate answers to common problems through FAQs, followed by in-depth troubleshooting workflows and detailed experimental protocols for systematic solubility enhancement.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and issues encountered during the handling and formulation of piperazine derivatives.

Q1: My this compound derivative shows very poor aqueous solubility, leading to inconsistent results in my biological assays. What are the initial steps I can take?

Answer: Poor aqueous solubility is a common challenge for lipophilic molecules, including many piperazine derivatives.[1][2] The piperazine ring in your compound is a basic moiety, which is a key handle for initial solubility enhancement strategies.

  • pH Adjustment: The most direct approach is to adjust the pH of your aqueous medium.[] The piperazine group is basic and will become protonated (ionized) in acidic conditions.[4] This positively charged salt form is significantly more polar and, therefore, more soluble in water.[5][6] As a rule of thumb, adjusting the pH to at least two units below the pKa of the piperazine nitrogen will favor the more soluble, ionized form.[7]

  • Use of Co-solvents: If pH adjustment is not compatible with your assay, using a water-miscible organic co-solvent is the next logical step.[8][9] Prepare a concentrated stock solution of your compound in 100% Dimethyl Sulfoxide (DMSO) or ethanol.[10][11] When diluting into your aqueous assay buffer, ensure the final concentration of the co-solvent is low enough (typically <0.5% for DMSO) to not interfere with the biological system.[10] Co-solvents work by reducing the polarity of the aqueous medium, which lowers the interfacial tension between the hydrophobic compound and the water, thereby increasing solubility.[][8]

Q2: I prepared a 10 mM stock solution of my derivative in DMSO. When I dilute it into my aqueous assay buffer (e.g., PBS pH 7.4), I see immediate precipitation. What is happening and how can I fix it?

Answer: This is a classic example of a compound exceeding its kinetic solubility limit.[12][13] Your compound is soluble in the organic stock solution but crashes out when introduced to a predominantly aqueous environment where its thermodynamic solubility is much lower.

Here are several troubleshooting steps:

  • Lower the Final Concentration: The most straightforward solution is to test a lower final concentration of your compound in the assay. It may simply be that your target concentration is above the compound's solubility limit in the final buffer.[11]

  • Optimize Dilution Technique: Avoid direct, large-volume dilutions. Instead of adding a small volume of stock directly into a large volume of buffer, try adding the buffer to your stock solution in a stepwise manner or vortexing the buffer while adding the stock solution. This can sometimes prevent localized supersaturation that initiates precipitation.

  • Increase Co-solvent Percentage: If your assay can tolerate it, slightly increasing the final percentage of DMSO (e.g., from 0.1% to 0.5% or 1%) can help keep the compound in solution.[11] Always run a vehicle control to ensure the solvent itself is not causing an effect.

  • Use a Surfactant: For some applications, adding a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to your aqueous buffer can help maintain the solubility of hydrophobic compounds by forming micelles that encapsulate the drug.[11][14][15]

Q3: I attempted to form a hydrochloride (HCl) salt of my compound, but it did not significantly improve solubility, or the resulting salt was unstable. What are my next options?

Answer: While salt formation is a highly effective and common technique, it is not always successful.[16][17] If a simple salt screen fails, several advanced formulation strategies can be employed:

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[18][19] They can encapsulate poorly soluble drugs, forming water-soluble inclusion complexes.[18][20][21] Derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) offer even greater solubility enhancement.[19][22]

  • Co-crystallization: A co-crystal is a multi-component crystal formed between the active pharmaceutical ingredient (API) and a benign co-former.[23] This approach modifies the crystal lattice, which can significantly improve physicochemical properties like solubility and dissolution rate, and can be used for compounds that are not ionizable or where salt formation is problematic.[16]

  • Nanosuspension: This technique involves reducing the particle size of the drug to the nanometer range.[1][10] The increased surface area leads to a higher dissolution velocity according to the Noyes-Whitney equation. This is a formulation approach that does not chemically modify the compound.

Troubleshooting Guide for Inconsistent Assay Results

Inconsistent or non-reproducible data in biological assays is often the first sign of underlying solubility issues. This workflow provides a systematic approach to diagnosing and resolving such problems.

G start Inconsistent Assay Results check_sol Suspect Poor Solubility or Precipitation start->check_sol determine_ks Determine Kinetic Solubility in Assay Medium check_sol->determine_ks precip_obs Precipitation Observed? determine_ks->precip_obs enhance_sol Implement Solubility Enhancement Strategy precip_obs->enhance_sol  Yes check_other Investigate Other Assay Parameters (e.g., Reagents, Stability) precip_obs->check_other No   retest Re-evaluate Compound in Assay enhance_sol->retest G cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) Protonated R-Pip-H⁺ (Cationic) Highly Soluble Unionized R-Pip (Free Base) Poorly Soluble Protonated->Unionized - H⁺ Unionized->Protonated + H⁺ G cluster_1 Drug Drug Molecule (Hydrophobic) Plus + CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Complex Soluble Inclusion Complex CD->Complex Encapsulation Drug_in_CD Drug

References

Addressing inconsistent retention times in chromatographic analysis of piperazine compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of piperazine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during HPLC and UHPLC analysis, with a specific focus on inconsistent retention times. My approach is to provide not just solutions, but a foundational understanding of the chromatographic behaviors of these unique compounds.

Frequently Asked Questions (FAQs)

Q1: My piperazine peak has a very short or no retention on a standard C18 column. What is happening?

A1: This is a common observation and is due to the inherent chemical properties of piperazine. Piperazine is a small, polar, and basic organic compound.[1][2] On a traditional reversed-phase column like a C18, which separates compounds based on hydrophobicity, polar molecules have weak interactions with the stationary phase and elute very quickly, often at or near the solvent front (t₀).[1][3]

To achieve adequate retention, you need to increase the interaction between piperazine and the stationary phase. Consider the following strategies:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase (like a cyano or diol phase) with a high percentage of organic solvent in the mobile phase.[4] This allows for the retention of polar compounds like piperazine.

  • Ion-Pair Chromatography: Introducing an ion-pairing reagent (e.g., heptafluorobutyric acid for positive ion mode) into the mobile phase can form a neutral complex with the protonated piperazine, which will have a stronger affinity for the reversed-phase column.[5]

  • Derivatization: Chemically modifying the piperazine molecule with a non-polar, UV-active group (e.g., dansyl chloride or 4-chloro-7-nitrobenzofuran) can significantly increase its hydrophobicity and allow for detection at lower concentrations.[6][7][8]

Q2: I'm observing significant peak tailing for my piperazine compound. What is the cause and how can I fix it?

A2: Peak tailing for basic compounds like piperazine is often a result of secondary interactions with the stationary phase, specifically with residual silanol groups (Si-OH) on the surface of the silica support.[9][10][11] These silanol groups can be acidic and interact ionically with the basic piperazine, leading to a secondary, undesirable retention mechanism that causes tailing.[9][12]

Here are several ways to address this issue:

  • Mobile Phase pH Adjustment: Piperazine has two pKa values, approximately 5.35 and 9.73.[2][13][14] By adjusting the mobile phase pH to be at least 2 pH units below the pKa of your piperazine analyte, you can ensure it is fully protonated. While this might seem counterintuitive, operating at a low pH (e.g., pH 2-3) can also protonate the silanol groups, minimizing their ionic interaction with the protonated analyte.[9]

  • Use of a "Base-Deactivated" Column: Modern HPLC columns are often "end-capped" or otherwise treated to minimize the number of accessible silanol groups.[15] Using a column specifically designed for the analysis of basic compounds can significantly improve peak shape.

  • Addition of a Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase can help to saturate the active silanol sites, reducing their interaction with your analyte.[7]

  • Increase Ionic Strength: Increasing the buffer concentration in your mobile phase can also help to shield the ionic interactions between the analyte and the silanol groups.[10]

Troubleshooting Guide for Inconsistent Retention Times

Inconsistent retention times can manifest as either a gradual drift over a series of injections or random, unpredictable shifts. A systematic approach is crucial for diagnosing the root cause.[16][17]

Scenario 1: Gradual Retention Time Drift

Q3: My retention times are consistently decreasing (or increasing) over a long analytical run. What should I investigate?

A3: A consistent drift in retention time often points to a change in the column or mobile phase over time.[17]

Troubleshooting Protocol:

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analytical run. For piperazine compounds, which can have strong secondary interactions, this may take longer than for neutral compounds.

  • Mobile Phase Composition: If you are using a pre-mixed mobile phase, the more volatile component (often the organic solvent) can evaporate over time, leading to a change in the mobile phase composition and a subsequent drift in retention.[17] Prepare fresh mobile phase. If using online mixing, ensure the pumps are functioning correctly.[18]

  • Column Temperature: A change in column temperature can affect retention times.[18][19] A rule of thumb is that a 1°C change in temperature can lead to a 1-2% change in retention.[19] Use a column oven to ensure a stable temperature.

  • Column Contamination: Accumulation of sample matrix components on the column can alter its chemistry and lead to retention time drift. This is particularly relevant when analyzing piperazine in complex matrices like active pharmaceutical ingredients (APIs).[6] A proper sample preparation and the use of a guard column can mitigate this.[20]

  • Column Bleed: While less common with modern, well-bonded columns, the slow degradation of the stationary phase ("column bleed") can alter the column's properties.[21][22][23] This can be exacerbated by aggressive mobile phase conditions (e.g., very high or low pH).

Experimental Workflow for Diagnosing Gradual Drift:

start Start: Gradual Retention Time Drift Observed check_equilibration Is the column fully equilibrated? start->check_equilibration equilibrate Equilibrate for an extended period and re-inject check_equilibration->equilibrate No check_mobile_phase Is the mobile phase fresh and correctly prepared? check_equilibration->check_mobile_phase Yes equilibrate->check_mobile_phase prepare_fresh_mp Prepare fresh mobile phase and re-inject check_mobile_phase->prepare_fresh_mp No check_temp Is the column temperature stable? check_mobile_phase->check_temp Yes prepare_fresh_mp->check_temp use_oven Use a column oven and re-inject check_temp->use_oven No check_contamination Is the sample matrix complex? check_temp->check_contamination Yes use_oven->check_contamination use_guard_column Implement a guard column and/or sample cleanup check_contamination->use_guard_column Yes check_bleed Are mobile phase conditions aggressive? check_contamination->check_bleed No use_guard_column->check_bleed consider_new_column Consider a new column check_bleed->consider_new_column Yes end End: Problem Resolved check_bleed->end No consider_new_column->end

Caption: Troubleshooting workflow for gradual retention time drift.

Scenario 2: Random Retention Time Shifts

Q4: My retention times are jumping around unpredictably between injections. What are the likely causes?

A4: Random retention time shifts are often indicative of hardware or mobile phase preparation issues.[20][24]

Troubleshooting Protocol:

  • Check for Leaks: A leak in the system, even a small one, can cause fluctuations in flow rate and lead to inconsistent retention times.[17][25] Carefully inspect all fittings and connections.

  • Pump Performance: Issues with the pump, such as air bubbles in the pump head, faulty check valves, or worn pump seals, can lead to an inconsistent flow rate.[18][25] Purge the pump thoroughly and check the pressure ripple. A stable pressure reading is a good indicator of proper pump performance.

  • Mobile Phase pH Instability: For ionizable compounds like piperazine, the pH of the mobile phase is a critical parameter.[26][27] If the mobile phase is not adequately buffered, its pH can change over time, especially if it absorbs atmospheric CO2.[14] Ensure you are using a suitable buffer at an appropriate concentration.

  • Injector Issues: A malfunctioning autosampler injector can lead to variable injection volumes and inconsistent starting conditions for the chromatography, which can manifest as retention time shifts.

Data Analysis for Troubleshooting Random Shifts:

To systematically diagnose the issue, you can calculate the Retention Time Ratio (RTR) for all peaks in your chromatogram.[16]

Retention Time Ratio (RTR) = Retention Time in Original Chromatogram / Retention Time in Problem Chromatogram

ObservationLikely CauseNext Steps
RTR is constant for all peaks.Flow rate issue.Check for leaks, inspect pump performance, and verify flow rate.[16]
RTR shows a trend (e.g., increases for later eluting peaks).Change in mobile phase composition or temperature.Prepare fresh mobile phase, ensure proper mixing, and verify column temperature.[16]
RTR is random for different peaks.Change in selectivity (e.g., pH).Check mobile phase pH, ensure adequate buffering, and consider column degradation.[16]

Logical Relationship Diagram for Troubleshooting Random Shifts:

start Start: Random Retention Time Shifts calculate_rtr Calculate Retention Time Ratio (RTR) for all peaks start->calculate_rtr rtr_constant Is RTR constant for all peaks? calculate_rtr->rtr_constant rtr_trend Does RTR show a trend? rtr_constant->rtr_trend No flow_rate_issue Likely a flow rate issue. rtr_constant->flow_rate_issue Yes rtr_random Is RTR random? rtr_trend->rtr_random No composition_temp_issue Likely a mobile phase composition or temperature issue. rtr_trend->composition_temp_issue Yes selectivity_issue Likely a selectivity issue (e.g., pH). rtr_random->selectivity_issue Yes check_leaks_pump Check for leaks and verify pump performance. flow_rate_issue->check_leaks_pump check_ph_buffer Check mobile phase pH and buffer capacity. selectivity_issue->check_ph_buffer prepare_fresh_mp_check_temp Prepare fresh mobile phase and verify temperature. composition_temp_issue->prepare_fresh_mp_check_temp end End: Problem Identified check_leaks_pump->end check_ph_buffer->end prepare_fresh_mp_check_temp->end

Caption: Diagnostic flowchart for random retention time shifts using RTR.

By systematically working through these FAQs and troubleshooting guides, you can effectively diagnose and resolve issues with inconsistent retention times in the chromatographic analysis of piperazine compounds, leading to more robust and reliable analytical methods.

References

Technical Support Center: A Guide to Reducing Impurities in the Large-Scale Synthesis of 3-(Piperazin-1-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(Piperazin-1-yl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of impurity formation during the large-scale production of this important pharmaceutical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your synthesis for higher purity and yield.

Introduction: The Synthetic Challenge

The synthesis of this compound, a key building block in many active pharmaceutical ingredients (APIs), typically involves the N-alkylation of piperazine with a 3-carbon electrophile, most commonly 3-chloropropan-1-ol. While seemingly straightforward, this reaction is often complicated by the formation of several process-related impurities, particularly at an industrial scale. The primary challenge lies in achieving selective mono-alkylation of the piperazine ring, as the initial product is itself a nucleophile and can react further.

This guide will focus on the identification, control, and remediation of the most common impurities encountered in this synthesis, providing a robust framework for process optimization and quality control.

Part 1: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis and purification of this compound.

Issue 1: High Levels of the Di-substituted Impurity, N,N'-bis(3-hydroxypropyl)piperazine

Question: My final product is contaminated with significant levels of N,N'-bis(3-hydroxypropyl)piperazine. How can I minimize the formation of this di-alkylation product?

Answer: The formation of the di-substituted byproduct is the most common impurity in this synthesis. It arises from the second N-alkylation of the desired mono-substituted product. Several strategies can be employed to favor mono-alkylation:

  • Control of Stoichiometry: Utilizing a large excess of piperazine (typically 5-10 equivalents) relative to 3-chloropropan-1-ol is the most common and cost-effective strategy on a large scale. This statistically favors the reaction of the electrophile with an unreacted piperazine molecule.[1]

  • Slow Addition of the Alkylating Agent: Adding the 3-chloropropan-1-ol slowly and at a controlled temperature helps to maintain a low concentration of the electrophile in the reaction mixture, thereby reducing the likelihood of a second alkylation event.[1]

  • Temperature Control: N-alkylation reactions are exothermic. Running the reaction at a lower temperature can help to control the reaction rate and improve selectivity for the mono-alkylated product. Elevated temperatures can favor the formation of the thermodynamically more stable di-substituted product.

  • In Situ Mono-Protonation: A more controlled, one-pot method involves the in situ formation of a piperazine mono-salt by reacting piperazine with one equivalent of an acid (e.g., acetic acid). The protonated nitrogen is deactivated, directing the substitution to the free, non-protonated nitrogen.[1] However, this can reduce the overall nucleophilicity and may require longer reaction times or activation of the alkylating agent.

dot

Impurity_Formation cluster_reactants Starting Materials cluster_products Reaction Products Piperazine Piperazine Product This compound Piperazine->Product + 3-Chloropropanol Chloropropanol 3-Chloropropan-1-ol Di_sub N,N'-bis(3-hydroxypropyl)piperazine (Impurity) Product->Di_sub + 3-Chloropropanol (Side Reaction) Quat_salt Quaternary Ammonium Salt (Impurity) Product->Quat_salt + 3-Chloropropanol (Over-alkylation)

Caption: Simplified reaction and impurity formation pathway.

Part 3: Experimental Protocols

The following protocols provide a starting point for the synthesis and purification of this compound, with a focus on minimizing impurity formation.

Protocol 1: Large-Scale Synthesis with Impurity Control

This protocol utilizes an excess of piperazine to favor mono-alkylation.

Materials:

  • Piperazine (5-10 equivalents)

  • 3-Chloropropan-1-ol (1 equivalent)

  • Potassium carbonate (2 equivalents)

  • Acetonitrile (or another suitable solvent)

Procedure:

  • To a solution of piperazine in acetonitrile, add potassium carbonate.

  • Slowly add the 3-chloropropan-1-ol to the mixture at a controlled temperature (e.g., room temperature).

  • Stir the reaction mixture for 12-24 hours, monitoring its progress by TLC or HPLC.

  • Once the reaction is complete, filter the mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Proceed with purification as described in Protocol 2.

Protocol 2: Purification by Crystallization

This general protocol for cooling crystallization can be optimized for this compound.

Procedure:

  • Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of a pre-heated solvent (e.g., ethanol or isopropanol) where it has good solubility at elevated temperatures.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.

  • Cooling: Allow the solution to cool slowly to room temperature. For improved crystal formation, subsequently place the flask in a refrigerator or ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove residual mother liquor.

  • Drying: Dry the crystals under vacuum.

[2]#### Protocol 3: HPLC Method for Purity Assessment

This is a starting point for developing a validated HPLC method.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase.
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 210 nm, as piperazine derivatives often lack a strong chromophore)
Column Temperature 30 °C

Note: Due to the basic nature of the piperazine moiety, peak tailing may be observed. This can often be mitigated by using a base-deactivated column or adding a competing base like triethylamine (TEA) to the mobile phase.

[3]---

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-(Piperazin-1-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unambiguous structural elucidation of novel or synthesized compounds is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount technique in this endeavor, providing detailed information about the molecular structure of a compound. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of 3-(Piperazin-1-yl)propan-1-ol, a molecule of interest due to its bifunctional nature, incorporating both a piperazine moiety and a primary alcohol.

This guide will not only dissect the spectral features of the target molecule but also provide a comparative analysis with structurally related compounds to highlight the subtle yet significant influences of molecular modifications on NMR spectra. The insights provided herein are grounded in established principles of NMR spectroscopy and supported by data from analogous compounds.

Molecular Structure and NMR Prediction

The structure of this compound comprises a piperazine ring N-substituted with a 3-hydroxypropyl chain. The expected ¹H and ¹³C NMR spectra can be predicted by considering the chemical environments of the protons and carbons in these two key fragments.

Figure 1: Molecular structure of this compound.

¹H NMR Spectral Analysis of this compound

The proton NMR spectrum of this compound is expected to exhibit distinct signals for the protons on the piperazine ring and the propanol side chain. The chemical shifts are influenced by the electronegativity of the neighboring nitrogen and oxygen atoms, as well as by the conformational dynamics of the piperazine ring.

Predicted ¹H NMR Assignments:

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
-OHBroad singlet--Exchangeable proton, chemical shift is concentration and solvent dependent.
-CH₂-OH (C3')~3.7Triplet~6.0Deshielded by the adjacent hydroxyl group.
-CH₂- (C2')~1.7Quintet~6.0Coupled to the protons on C1' and C3'.
-N-CH₂- (C1')~2.5Triplet~6.0Deshielded by the adjacent nitrogen atom.
Piperazine -CH₂- (adjacent to N-propyl)~2.6Triplet~5.0Protons on the substituted nitrogen side of the piperazine ring.
Piperazine -CH₂- (adjacent to -NH)~2.9Triplet~5.0Protons on the unsubstituted nitrogen side of the piperazine ring, typically downfield due to less shielding.
-NHBroad singlet--Exchangeable proton.

¹³C NMR Spectral Analysis of this compound

The carbon NMR spectrum will provide complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. The chemical shifts are primarily influenced by the hybridization and the electronic environment of the carbon atoms.

Predicted ¹³C NMR Assignments:

CarbonPredicted Chemical Shift (δ, ppm)Rationale
-CH₂-OH (C3')~60Carbon attached to the electronegative oxygen atom.
-CH₂- (C2')~28Aliphatic carbon in the middle of the chain.
-N-CH₂- (C1')~58Carbon adjacent to the nitrogen of the piperazine ring.
Piperazine -CH₂- (adjacent to N-propyl)~54Carbons on the substituted side of the piperazine ring.
Piperazine -CH₂- (adjacent to -NH)~46Carbons on the unsubstituted side of the piperazine ring.

Comparative Spectral Analysis

To provide a richer context for the spectral interpretation of this compound, a comparison with two structurally related molecules, 1-(2-Hydroxyethyl)piperazine and 4-(3-hydroxypropyl)morpholine, is presented. This comparison will highlight how changes in the side chain length and the nature of the heterocyclic ring affect the NMR spectra.

CompoundKey ¹H NMR Features (δ, ppm)Key ¹³C NMR Features (δ, ppm)
This compound Propanol chain: ~3.7 (t, -CH₂OH), ~1.7 (quint, -CH₂-), ~2.5 (t, -NCH₂-). Piperazine: ~2.6 (t), ~2.9 (t).Propanol chain: ~60 (-CH₂OH), ~28 (-CH₂-), ~58 (-NCH₂-). Piperazine: ~54, ~46.
1-(2-Hydroxyethyl)piperazine Ethanol chain: ~3.6 (t, -CH₂OH), ~2.5 (t, -NCH₂-). Piperazine: ~2.7 (t), ~2.9 (t).[1][2][3]Ethanol chain: ~60 (-CH₂OH), ~61 (-NCH₂-). Piperazine: ~54, ~46.[2]
4-(3-Hydroxypropyl)morpholine Propanol chain: ~3.6 (t, -CH₂OH), ~1.7 (quint, -CH₂-), ~2.4 (t, -NCH₂-). Morpholine: ~3.7 (t, -OCH₂-), ~2.5 (t, -NCH₂-).[4][5][6]Propanol chain: ~62 (-CH₂OH), ~27 (-CH₂-), ~58 (-NCH₂-). Morpholine: ~67 (-OCH₂-), ~54 (-NCH₂-).

Key Observations from the Comparison:

  • Side Chain Length: The introduction of an additional methylene group in the side chain of this compound compared to 1-(2-Hydroxyethyl)piperazine introduces a new signal around 1.7 ppm in the ¹H NMR and 28 ppm in the ¹³C NMR, corresponding to the central -CH₂- group.

  • Heterocyclic Ring: The replacement of the -NH group in the piperazine ring with an oxygen atom in the morpholine ring of 4-(3-hydroxypropyl)morpholine leads to a significant downfield shift of the adjacent methylene protons (~3.7 ppm) and carbons (~67 ppm) due to the higher electronegativity of oxygen compared to nitrogen.[4][5][6]

Experimental Protocol for NMR Analysis

To ensure the acquisition of high-quality NMR data, the following experimental protocol is recommended.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing.

G cluster_0 Sample Preparation weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer add_std Add Internal Standard transfer->add_std

Figure 2: Workflow for NMR sample preparation.

2. NMR Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum using a standard pulse sequence.

  • Acquire the ¹³C NMR spectrum, typically with proton decoupling to simplify the spectrum.

3. Data Processing:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Phase correct the spectra to obtain pure absorption lineshapes.

  • Perform baseline correction to ensure a flat baseline.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

  • Reference the chemical shifts to the internal standard.

Conclusion

The ¹H and ¹³C NMR spectra of this compound can be reliably interpreted through a combination of theoretical prediction and comparison with analogous structures. The distinct signals arising from the piperazine ring and the hydroxypropyl side chain provide a unique spectroscopic fingerprint for this molecule. This guide provides a comprehensive framework for the spectral analysis of this compound and demonstrates the power of comparative NMR studies in structural elucidation. The provided experimental protocol ensures the acquisition of high-quality data, which is essential for accurate and reproducible scientific research.

References

The Alchemical Link: A Senior Application Scientist's Guide to Optimizing PROTAC Efficacy Through Linker Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Linker as the Linchpin of PROTAC Success

In the rapidly advancing field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality.[1] These heterobifunctional molecules operate by co-opting the cell's intrinsic ubiquitin-proteasome system to selectively eliminate proteins implicated in disease.[2] A PROTAC molecule is elegantly composed of three key elements: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and, critically, a chemical linker that connects these two functional ends.[1]

While the warhead and E3 ligase ligand dictate the "what" and "how" of the degradation process, it is the often-underestimated linker that orchestrates the entire event. It is far more than a simple tether; the linker's length, composition, and rigidity are pivotal determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[3] An optimally designed linker facilitates the formation of a stable and productive ternary complex—the crucial assembly of the POI, PROTAC, and E3 ligase—which is the prerequisite for efficient ubiquitination and subsequent proteasomal degradation.[4] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of different linker strategies, supported by experimental data and detailed methodologies, to empower the rational design of next-generation protein degraders.

The PROTAC Mechanism of Action: A Symphony Conducted by the Linker

The efficacy of a PROTAC hinges on its ability to induce and stabilize a ternary complex. This process is a delicate dance of molecular interactions, and the linker is the choreographer.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds to POI E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits E3 Ligase Proteasome 26S Proteasome POI->Proteasome Recognition E3->POI Proximity Induced Ub Ubiquitin Ub->POI Ubiquitination Degraded Degraded Peptides Proteasome->Degraded Degradation POI_bound POI PROTAC_bound PROTAC POI_bound->PROTAC_bound E3_bound E3 Ligase PROTAC_bound->E3_bound

Caption: The PROTAC-mediated protein degradation pathway.

A Comparative Analysis of Linker Architectures

PROTAC linkers can be broadly classified into flexible and rigid types, with further sub-categorization based on their chemical composition. The choice of linker architecture has profound implications for a PROTAC's physicochemical properties and biological activity.[5]

Flexible Linkers: The Workhorses of PROTAC Design

The most prevalently used linkers in PROTAC development are flexible alkyl and polyethylene glycol (PEG) chains, primarily due to their synthetic tractability and the ease with which their length can be modulated.[3]

  • Alkyl Chains: These are simple hydrocarbon chains that offer a high degree of conformational freedom.[5] While synthetically straightforward, their inherent hydrophobicity can sometimes compromise the aqueous solubility of the resulting PROTAC.[5] However, their metabolic stability is a significant advantage for in vivo applications.[6]

  • Polyethylene Glycol (PEG) Linkers: Composed of repeating ethylene glycol units, PEG linkers are hydrophilic and can enhance the solubility and biocompatibility of a PROTAC.[2] Their ability to adopt folded conformations can also shield polar surface areas, potentially improving cell permeability.[6] However, longer PEG chains may be more susceptible to metabolism compared to their alkyl counterparts.[6]

Rigid Linkers: Engineering Conformational Constraint for Enhanced Potency

To overcome the potential entropic penalties associated with highly flexible linkers, researchers are increasingly turning to rigid linker designs. These linkers, which often incorporate cyclic moieties like piperazine or piperidine, or planar structures such as phenyl rings, restrict the conformational freedom of the PROTAC, potentially pre-organizing it for optimal ternary complex formation.[5]

  • Clickable Linkers: The use of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition, has streamlined the synthesis of PROTAC libraries.[3] The resulting triazole ring is metabolically stable and introduces a degree of rigidity into the linker.[5]

Data-Driven Comparison of Linker Efficacy

The ultimate measure of a PROTAC's efficacy lies in its ability to induce potent and maximal degradation of the target protein. These parameters are quantified as the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax), respectively. The following tables present a summary of experimental data from various studies, offering a quantitative comparison of different linker strategies.

Table 1: Impact of Linker Length on Protein Degradation

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
ERαVHLPEG16Potent Degradation~90[7]
TBK1VHLAlkyl/Ether< 12No Degradation-[8]
TBK1VHLAlkyl/Ether12Submicromolar>90[8]
TBK1VHLAlkyl/Ether21396[8]
TBK1VHLAlkyl/Ether2929276[8]

Key Observation: For both ERα and TBK1, a clear dependence on linker length is observed. An optimal linker length exists that maximizes degradation efficacy, with shorter or longer linkers resulting in reduced potency. This underscores the necessity of empirical optimization for each PROTAC system.[7][8]

Table 2: Comparative Efficacy of PEG vs. Alkyl Linkers

Target ProteinE3 LigaseLinker CompositionDC50 (nM)Dmax (%)Key FindingReference
BTKCRBNAlkyl Chain>5000Reduced DegradationPEG linkers demonstrated improved potency and maximal degradation compared to alkyl chains of similar lengths.[3]
BTKCRBN2 PEG units>5000Reduced Degradation[3]
BTKCRBN4-5 PEG units<500Potent Degradation[3]
SMARCA2VHL4 PEG units7.9>95%The PEGylated PROTAC showed superior degradation and permeability.[4]
SMARCA2VHLC11 Alkyl21.7>95%[4]
mTORVHLC8 Alkyl45.4>80%Flexible linkers were found to be superior for this target.[4]

Key Observation: The choice between a PEG and an alkyl linker is highly context-dependent. In the case of BTK degraders, PEG linkers were found to be superior, potentially due to enhanced solubility and favorable conformational dynamics.[3] For SMARCA2, the PEGylated PROTAC also demonstrated better performance.[4] However, it is crucial to note that in some instances, the replacement of an alkyl chain with a PEG linker has been shown to inhibit PROTAC activity, highlighting the subtle yet significant impact of linker atomic composition.[3]

Experimental Protocols for Evaluating Linker Efficacy

The rational design of PROTAC linkers is an iterative process that relies on robust and reproducible experimental data. The following section provides detailed, step-by-step methodologies for key assays used to evaluate PROTAC efficacy.

Experimental Workflow for Linker Optimization

Linker_Optimization_Workflow cluster_design Design & Synthesis cluster_evaluation In Vitro & Cellular Evaluation cluster_analysis Data Analysis & Selection Design Design PROTAC Library (Vary Linker Type/Length) Synthesis Synthesize PROTACs Design->Synthesis Ternary_Complex Ternary Complex Formation Assay (e.g., TR-FRET, NanoBRET) Synthesis->Ternary_Complex Degradation Protein Degradation Assay (Western Blot, HiBiT) Synthesis->Degradation Data_Analysis Data Analysis (DC50, Dmax, IC50) Ternary_Complex->Data_Analysis Cell_Viability Cell Viability Assay (e.g., CellTiter-Glo) Degradation->Cell_Viability Degradation->Data_Analysis Cell_Viability->Data_Analysis Selection Select Optimal Linker Data_Analysis->Selection

Caption: A typical experimental workflow for comparing PROTAC linker efficiency.

Protocol 1: Western Blot for Protein Degradation Quantification (DC50 and Dmax Determination)

This is the gold-standard assay for quantifying the reduction of a target protein in cells following PROTAC treatment.[9]

1. Cell Culture and Treatment:

  • Plate cells at an appropriate density in multi-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[9]

  • Prepare serial dilutions of the PROTAC compounds in complete growth medium. A typical concentration range might span from low nanomolar to high micromolar to capture the full dose-response curve.[9]

  • Include a vehicle-only control (e.g., DMSO).[2]

  • Remove the old medium and add the medium containing the different PROTAC concentrations or controls. Incubate for a predetermined time (e.g., 24 hours).[2]

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells once with ice-cold PBS.[9]

  • Lyse the cells in a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[9]

  • Incubate the lysate on ice for 30 minutes with periodic vortexing.[9]

  • Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[9]

  • Determine the protein concentration of the supernatant using a standard method like the BCA assay to ensure equal loading for electrophoresis.[10]

3. SDS-PAGE and Protein Transfer:

  • Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.[11]

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[11]

  • Perform electrophoresis to separate proteins by size.[11]

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]

4. Immunoblotting and Detection:

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C.[11]

  • Incubate the membrane with a primary antibody specific for the target protein, as well as a primary antibody for a loading control (e.g., GAPDH, β-actin), overnight at 4°C with gentle rocking.

  • Wash the membrane three times with TBST for 10 minutes each.[11]

  • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Wash the membrane three times with TBST for 10 minutes each.[11]

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]

5. Data Analysis:

  • Quantify the band intensities using densitometry software.[10]

  • Normalize the target protein band intensity to the corresponding loading control band.[10]

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.[10]

  • Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[10]

Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation

This proximity-based assay is a powerful tool for quantifying the formation of the [POI]-[PROTAC]-[E3 Ligase] ternary complex in a high-throughput format.[1]

1. Reagent Preparation:

  • Prepare stock solutions of the tagged proteins (e.g., His-tagged POI and GST-tagged E3 ligase) and FRET-paired antibodies (e.g., Terbium-labeled anti-His and d2-labeled anti-GST) in a suitable assay buffer.[1]

  • Perform a serial dilution of the PROTAC compound.[1]

2. Assay Execution (in a 384-well plate):

  • Dispense the serially diluted PROTAC solutions into the wells.[1]

  • Add the mixture of the tagged POI and E3 ligase to the wells.[1]

  • Add the mixture of the FRET-paired antibodies.[1]

  • Incubate the plate for a specified time (e.g., 2-4 hours) at room temperature, protected from light.[12]

3. Data Acquisition and Analysis:

  • Read the plate using a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.[12]

  • Calculate the TR-FRET ratio.[12]

  • A characteristic bell-shaped dose-response curve indicates the formation of the ternary complex, with the signal decreasing at higher PROTAC concentrations due to the "hook effect" (predominance of binary complexes).[12]

Protocol 3: NanoBRET™ Assay for Live-Cell Ternary Complex Formation

The NanoBRET™ assay allows for the real-time monitoring of ternary complex formation within a physiologically relevant cellular environment.[13]

1. Cell Line Preparation:

  • Engineer a cell line to express the POI as a fusion with NanoLuc® luciferase (the energy donor). This can be achieved through transient transfection or stable integration.[14]

  • Co-express the E3 ligase as a fusion with HaloTag® (the energy acceptor).[14]

2. Assay Execution:

  • Label the HaloTag®-E3 ligase fusion with a fluorescent HaloTag® ligand.[15]

  • Treat the cells with a range of PROTAC concentrations.[16]

  • Add the NanoBRET™ substrate.[16]

3. Data Acquisition and Analysis:

  • Measure the luminescence at both the donor and acceptor emission wavelengths using a luminometer.[8]

  • Calculate the NanoBRET™ ratio. An increase in the ratio signifies the proximity of the POI and E3 ligase, indicating ternary complex formation.[8]

  • This assay can be performed in a kinetic mode to study the dynamics and stability of the ternary complex in live cells.[13]

Conclusion: The Path Forward in Linker-Driven PROTAC Optimization

The linker is unequivocally a critical determinant of PROTAC efficacy. Its judicious design can transform a moderately active PROTAC into a potent, selective, and drug-like development candidate. While flexible linkers such as alkyl and PEG chains have been instrumental in the initial success of PROTACs, the field is increasingly exploring more sophisticated linker architectures to fine-tune the properties of these powerful molecules.

A systematic and empirical approach to linker optimization, guided by robust and quantitative cellular and biophysical assays, is paramount. The protocols and comparative data presented in this guide provide a foundational framework for researchers to navigate the complex yet rewarding landscape of PROTAC design. As our understanding of the intricate interplay between linker properties and ternary complex formation continues to evolve, we can anticipate the development of even more effective and precisely targeted protein-degrading therapeutics.

References

The Pivotal Role of the 3-(Piperazin-1-yl)Propan-1-ol Scaffold: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the intricate dance between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-(piperazin-1-yl)propan-1-ol derivatives, a versatile scaffold that has given rise to numerous centrally acting therapeutic agents.

The piperazine ring is a privileged structure in medicinal chemistry, known for its ability to interact with a wide range of biological targets.[1][2][3] When incorporated into the this compound framework, it serves as a crucial building block for designing multi-target ligands, particularly for dopamine and serotonin receptors, which are implicated in various neuropsychiatric disorders like schizophrenia and depression.[4][5][6][7] This guide will dissect the key structural components of these derivatives, compare their performance based on experimental data, and provide insights into the rational design of novel therapeutics.

Decoding the Core Scaffold: Key Areas of Modification

The pharmacological profile of this compound derivatives can be finely tuned by strategic modifications at three primary positions: the arylpiperazine moiety, the propan-1-ol linker, and the terminal aromatic/heterocyclic system. Understanding the impact of these changes is fundamental to optimizing potency, selectivity, and pharmacokinetic properties.

SAR_Overview cluster_scaffold This compound Core cluster_modifications Key Modification Sites Core This compound Scaffold Arylpiperazine Arylpiperazine Moiety (N1) Core->Arylpiperazine Influences Receptor Affinity & Selectivity Linker Propan-1-ol Linker Core->Linker Impacts Potency & Pharmacokinetics Terminal Terminal Group (N4) Core->Terminal Determines Primary Pharmacophore Interaction

Figure 1: Key modification sites of the this compound scaffold.

Comparative Analysis of Structural Modifications

The following sections delve into the specific SAR at each modification site, supported by experimental data from various studies.

The Arylpiperazine Moiety: A Gateway to Receptor Selectivity

The nature and substitution pattern of the aryl group attached to the piperazine nitrogen (N1) significantly influence the affinity and selectivity for dopamine (D₂) and serotonin (5-HT₁ₐ, 5-HT₂ₐ) receptors.

Key Findings:

  • Substitution at the Ortho Position: Introduction of a substituent at the ortho position of the phenyl ring generally enhances binding affinity to the dopamine D₂ receptor.[4]

  • Electron-Withdrawing vs. Electron-Donating Groups: The electronic properties of the substituents play a crucial role. For instance, fluorine substitution on a terminal pyridine ring has been shown to be important for D₂ receptor agonism.[8]

  • Biphenyl-like Systems: The use of biphenyl-like systems linked to the piperazine ring can favorably influence affinity for the 5-HT₇ receptor.[5]

Table 1: Impact of Arylpiperazine Substitution on Receptor Affinity

Compound IDArylpiperazine MoietyD₂ Receptor Affinity (Ki, nM)5-HT₁ₐ Receptor Affinity (Ki, nM)5-HT₂ₐ Receptor Affinity (Ki, nM)Reference
1 Phenyl15.51.810.3[4]
2 2-Methylphenyl4.52.515.2[4]
9 2-Methoxyphenyl5.23.112.8[4]
12a Biphenyl30041.5315[6]
9b Biphenyl-23.939.4[6]

Note: Lower Ki values indicate higher binding affinity.

The Propan-1-ol Linker: Optimizing Potency and Pharmacokinetics

The three-carbon chain (propan-1-ol) connecting the piperazine ring to the terminal moiety is not merely a spacer. Its length and rigidity are critical for optimal interaction with the target receptors.

Key Findings:

  • Linker Length: Shortening or lengthening the classic three-carbon aliphatic spacer can lead to a loss of efficacy at both D₂ and 5-HT₁ₐ receptors.[8]

  • Conformational Rigidity: Introducing conformational constraints, such as a cyclopropyl ring within the linker, can disrupt the simultaneous activity at dopamine and serotonin receptors.[8]

Linker_Modification Optimal Optimal Activity 3-Carbon Linker Suboptimal Reduced Activity Shortened/Lengthened Linker Increased Rigidity Optimal->Suboptimal Modification Leads to

Figure 2: Impact of linker modification on biological activity.

The Terminal Group: The Primary Pharmacophore

The chemical nature of the terminal group attached to the N4 position of the piperazine ring is a primary determinant of the compound's overall pharmacological profile, including its potential for multi-target engagement.

Key Findings:

  • Benzisothiazolyl and Benzisoxazolyl Moieties: These groups have been successfully incorporated to develop potent D₂ and 5-HT₂ₐ antagonists, leading to atypical antipsychotic agents.[9][10]

  • Indazole Scaffolds: Derivatives based on an indazole scaffold have been optimized as multi-target ligands for D₂, 5-HT₁ₐ, and 5-HT₂ₐ receptors for the treatment of schizophrenia.[4]

  • Heterocyclic Amides: The replacement of a simple aromatic ring with various heterocyclic amides can significantly modulate receptor affinities and functional activities.

Experimental Protocols: A Foundation for Reliable SAR Data

Radioligand Binding Assays

Objective: To determine the affinity of a test compound for a specific receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes expressing the receptor of interest (e.g., human D₂, 5-HT₁ₐ, or 5-HT₂ₐ receptors from CHO-K1 cells).

  • Incubation: Incubate the cell membranes with a specific radioligand (e.g., [³H]spiperone for D₂ receptors) and varying concentrations of the test compound.

  • Separation: Separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which reflects the affinity of the test compound for the receptor.

Functional Assays (cAMP Signaling)

Objective: To determine the functional activity (agonist, antagonist, or partial agonist) of a test compound at a G-protein coupled receptor (GPCR).

Step-by-Step Methodology:

  • Cell Culture: Culture cells (e.g., CHO-K1) stably expressing the human dopamine D₂ receptor.

  • Compound Treatment: Treat the cells with the test compound at various concentrations in the presence or absence of a known agonist (e.g., dopamine).

  • cAMP Measurement: After a defined incubation period, lyse the cells and measure the intracellular cyclic adenosine monophosphate (cAMP) levels using a suitable assay kit (e.g., HTRF).

  • Data Analysis: Plot the concentration-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_sar SAR Analysis Synthesis Design & Synthesize This compound Derivatives Binding Radioligand Binding Assays (Determine Receptor Affinity - Ki) Synthesis->Binding Functional Functional Assays (Determine Activity - EC50/IC50) Synthesis->Functional SAR Structure-Activity Relationship Analysis Binding->SAR Functional->SAR

References

A Comparative Guide to the In Vitro Antibacterial Activity of 3-(Piperazin-1-Yl)Propan-1-Ol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The Piperazine Propanol Scaffold: A Promising Framework

The 3-(piperazin-1-yl)propan-1-ol core represents a versatile scaffold for the development of new therapeutic agents. The piperazine ring, a six-membered ring containing two nitrogen atoms at opposite positions, is a common feature in many biologically active compounds.[2][3] Its presence can enhance the pharmacokinetic properties of a molecule. The propanol linker provides a flexible chain for further chemical modifications, allowing for the exploration of a wide chemical space to optimize antibacterial potency.

While this guide focuses on a propan-2-ol analog as a case study, the principles of structure-activity relationships discussed are broadly applicable to the propan-1-ol scaffold. The strategic modification of the piperazine nitrogen and the terminal hydroxyl group can lead to the discovery of compounds with significant antibacterial activity.

Comparative In Vitro Antibacterial Activity: A Case Study of Carbazole Derivatives

A study on a series of 3-(piperazin-1-yl)propan-2-ol-modified carbazole derivatives provides valuable insights into the comparative antibacterial activity of this class of compounds. The in vitro efficacy of these analogs was evaluated against several plant pathogenic bacteria, including Xanthomonas oryzae pv. oryzae (Xoo), Xanthomonas axonopodis pv. citri (Xac), and Pseudomonas syringae pv. actinidiae (Psa).[4] The half-maximal effective concentration (EC50) was determined to quantify and compare their antibacterial potency.

Compound IDR Group (Substitution on Piperazine Nitrogen)EC50 (µg/mL) vs. XooEC50 (µg/mL) vs. XacEC50 (µg/mL) vs. Psa
B10 4-OCH3-benzyl-2.57-
B11 Benzyl-3.02-
B12 2-F-benzyl4.19--
B13 3-F-benzyl4.69--
B14 4-F-benzyl9.03--
B16 Not specified in abstract3.113.203.54
B18 Not specified in abstract24.45--
B19 Thiophene substituted3.733.656.16
B20 Furan substituted4.555.4811.07
Bismerthiazol (Control) -34.9874.90>100
Thiodiazole copper (Control) --58.40>100

Data synthesized from a study on 3-(piperazin-1-yl)propan-2-ol-modified carbazole derivatives.[4]

Structure-Activity Relationship (SAR) Analysis

The data presented in the table above reveals critical structure-activity relationships that can guide the rational design of more potent analogs:

  • Impact of Benzyl Substitution: The introduction of a benzyl group on the piperazine nitrogen generally confers potent antibacterial activity. For instance, compounds B10 and B11 exhibited strong activity against Xac.[4]

  • Influence of Electron-Withdrawing Groups: The position of electron-withdrawing fluorine atoms on the benzyl ring significantly impacts activity against Xoo. The activity decreased in the order of 2-F > 3-F > 4-F, suggesting that the substitution pattern is crucial for target interaction.[4]

  • Heterocyclic Substitutions: The incorporation of thiophene (B19) and furan (B20) rings also resulted in compounds with strong antibacterial activity against all tested strains, highlighting the potential of various aromatic systems in this position.[4]

Caption: Structure-Activity Relationship of Analogs.

Experimental Protocols for In Vitro Antibacterial Activity Assessment

The determination of in vitro antibacterial activity is fundamentally based on assays that measure the concentration of a compound required to inhibit or kill bacteria. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are the gold standards for these assessments.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol: Broth Microdilution Method

  • Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration, typically around 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compounds: The this compound analogs are serially diluted in a 96-well microtiter plate containing broth medium to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (5x10^5 CFU/mL) Inoculate Inoculate Microtiter Plate Inoculum->Inoculate Compounds Serially Dilute Test Compounds Compounds->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Observe Observe for Turbidity Incubate->Observe MIC Determine MIC Observe->MIC

References

A Senior Application Scientist's Guide to Validating the Purity of Synthesized 3-(Piperazin-1-yl)propan-1-ol by Elemental Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, establishing the purity of a newly synthesized active pharmaceutical ingredient (API) is a cornerstone of ensuring its safety and efficacy. This guide provides an in-depth comparison of analytical techniques for validating the purity of 3-(Piperazin-1-yl)propan-1-ol, with a primary focus on the robust and foundational method of elemental analysis.

The Critical Role of Purity in Drug Development

The journey of a drug from a laboratory bench to a patient's bedside is paved with rigorous testing and validation. The purity of an API like this compound, a versatile building block in medicinal chemistry, is not merely a quality metric; it is a critical determinant of its pharmacological and toxicological profile. Impurities, even in trace amounts, can alter the drug's efficacy, introduce unforeseen side effects, or affect its stability and shelf-life[1]. Therefore, employing precise and reliable analytical methods for purity determination is mandated by regulatory bodies and is a fundamental aspect of Good Manufacturing Practices (GMP)[2].

Elemental Analysis: A Fundamental Pillar of Purity Assessment

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a powerful technique for determining the elemental composition of a pure organic compound[3]. The method is based on the complete combustion of a sample in a high-temperature, oxygen-rich environment[3][4]. The resulting combustion gases—carbon dioxide (CO2), water (H2O), and nitrogen (N2)—are then quantitatively measured[3].

The principle behind using elemental analysis for purity validation is straightforward: a pure compound will have a specific, theoretical elemental composition based on its molecular formula. Any significant deviation between the experimentally determined elemental percentages and the theoretical values indicates the presence of impurities. For a new chemical entity, this analysis is crucial for confirming its empirical formula and, by extension, its molecular identity and purity[3].

Theoretical vs. Expected Experimental Composition

For this compound, with the molecular formula C7H16N2O, the theoretical elemental composition is the benchmark against which experimental results are compared.

ElementSymbolAtomic WeightNumber of AtomsTotal MassMass Percent (%)
CarbonC12.011784.07758.30
HydrogenH1.0081616.12811.19
NitrogenN14.007228.01419.44
OxygenO15.999115.99911.10
Total 144.218 100.00

Note: Oxygen is typically determined by difference or through a separate pyrolysis method.

A widely accepted criterion for confirming the purity of a small molecule for publication and regulatory purposes is that the experimentally found values for carbon, hydrogen, and nitrogen should be within ±0.4% of the calculated theoretical values[5][6].

Experimental Protocol: CHN Analysis of this compound

This protocol outlines the standardized steps for performing elemental analysis on a synthesized batch of this compound.

I. Sample Preparation:

  • Homogenization: Ensure the sample is a finely ground, homogenous powder to guarantee that the small portion taken for analysis is representative of the entire batch[7].

  • Drying: Thoroughly dry the sample under vacuum to remove any residual solvents or moisture, as these can significantly skew the hydrogen and carbon percentages[7].

  • Weighing: Accurately weigh approximately 1-3 mg of the dried sample into a tin or silver capsule using a microbalance. The exact weight is critical for accurate calculations.

II. Instrument Calibration:

  • Standard Selection: Utilize a certified organic standard with a known elemental composition, such as acetanilide or sulfanilamide, for instrument calibration.

  • Calibration Curve: Analyze multiple, accurately weighed portions of the standard to generate a calibration curve that correlates the detector response to the mass of each element.

III. Combustion and Analysis:

  • Sample Introduction: The encapsulated sample is introduced into the combustion furnace of the elemental analyzer, which is typically heated to around 900-1000°C[3].

  • Flash Combustion: The sample undergoes rapid and complete oxidation in a stream of pure oxygen[3].

  • Gas Separation and Detection: The resulting gaseous mixture (CO2, H2O, N2, and others) is passed through a series of separation columns and detectors. Most modern instruments use gas chromatography to separate the components, followed by a thermal conductivity detector (TCD) to quantify each gas[8].

IV. Data Calculation and Interpretation:

  • Software Calculation: The instrument's software calculates the percentage of C, H, and N in the sample based on the detector signals, the sample weight, and the calibration data[9].

  • Purity Assessment: Compare the experimental percentages to the theoretical values for C7H16N2O. If the results are within the ±0.4% tolerance, it provides strong evidence of high purity[5][6].

Visualizing the Workflow

The following diagram illustrates the key stages in the elemental analysis workflow for purity validation.

elemental_analysis_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation P1 Homogenize Sample P2 Dry Under Vacuum P1->P2 P3 Weigh 1-3 mg P2->P3 A2 Flash Combustion (~1000°C) P3->A2 Introduce Sample A1 Calibrate with Standard A1->A2 A3 Gas Separation (GC) A2->A3 A4 Detection (TCD) A3->A4 D1 Calculate %C, %H, %N A4->D1 Raw Data D2 Compare to Theoretical Values D1->D2 D3 Deviation ≤ ±0.4%? D2->D3 D4 High Purity Confirmed D3->D4 Yes D5 Impurity Indicated D3->D5 No

Caption: Workflow for Purity Validation by Elemental Analysis.

A Comparative Guide: Elemental Analysis vs. Other Techniques

While elemental analysis is a cornerstone for confirming the empirical formula and bulk purity, a comprehensive purity assessment often relies on orthogonal methods—different techniques that provide complementary information.

Technique Principle Advantages Limitations Best For
Elemental Analysis (CHN) Combustion and measurement of resulting elemental gases.- Confirms elemental composition and empirical formula.- High precision for bulk sample purity.- Cost-effective and rapid analysis[7][9].- Does not detect isomeric impurities.- Insensitive to impurities with similar elemental composition.- Requires a pure, homogenous sample.- Confirming the identity of a new compound.- Assessing bulk purity against a theoretical formula.
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a mobile and stationary phase.- High sensitivity for detecting trace impurities.- Excellent for separating structurally similar compounds.- Widely used for routine quality control[10].- Requires reference standards for impurity identification.- Purity assessment is relative (area percent) unless a certified standard is used.- May not detect non-chromophoric impurities.- Quantifying known impurities.- Routine quality control and release testing.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.- Provides detailed structural information.- Can identify and quantify impurities without reference standards (qNMR)[11].- Non-destructive[10].- Lower sensitivity compared to HPLC.- Complex spectra can be difficult to interpret.- Requires a relatively larger sample amount[10].- Structure elucidation.- Absolute purity determination (qNMR).- Identifying unknown impurities.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.- Excellent for volatile and semi-volatile compounds.- High resolution and sensitivity.- Not suitable for non-volatile or thermally labile compounds.- Sample derivatization may be required.- Analysis of residual solvents.- Purity of volatile starting materials.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.- Extremely sensitive for trace analysis.- Provides molecular weight information.- Can be coupled with HPLC or GC for enhanced separation and identification.- Not inherently quantitative without standards.- Matrix effects can suppress ion signals.- Impurity identification.- Trace metal analysis (ICP-MS)[12].

Decision Logic for Purity Analysis

Choosing the right analytical technique depends on the specific question being asked. The following diagram provides a logical framework for selecting an appropriate method.

decision_tree start Start: Purity Validation q1 Confirming Empirical Formula? start->q1 q2 Need to Quantify Known Impurities? q1->q2 No ea Elemental Analysis (CHN) q1->ea Yes q3 Need Absolute Purity & Structure? q2->q3 No hplc HPLC q2->hplc Yes q4 Analyzing Residual Solvents? q3->q4 No nmr qNMR q3->nmr Yes gc GC q4->gc Yes end Orthogonal Methods Provide Comprehensive Purity Profile q4->end No ea->end hplc->end nmr->end gc->end

Caption: Decision Tree for Selecting Purity Analysis Methods.

Conclusion

In the rigorous landscape of pharmaceutical development, no single technique can provide a complete picture of a compound's purity. Elemental analysis serves as an indispensable, primary method for validating the elemental composition and, by extension, the bulk purity of a synthesized compound like this compound. Its adherence to a fundamental, theoretical value provides a trustworthy and authoritative assessment of the synthesized material.

For a comprehensive quality control strategy, the data from elemental analysis should be complemented by orthogonal methods such as HPLC for sensitive impurity profiling and NMR for structural confirmation and absolute quantification. By integrating these techniques, researchers and drug development professionals can build a robust, multi-faceted purity profile, ensuring the quality, safety, and integrity of the final drug product.

References

A Comparative Performance Analysis of a Novel 3-(Piperazin-1-yl)propan-1-ol Based Antibacterial Agent Against Standard Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The rise of antimicrobial resistance necessitates the urgent development of novel antibacterial agents.[1][2][3] This guide presents a comprehensive benchmark analysis of a new antibacterial candidate, designated P1P-26, which is based on a 3-(piperazin-1-yl)propan-1-ol scaffold. Piperazine and its derivatives have been identified as a promising framework for antibacterial drug development due to their structural versatility and ability to enhance bioactivity.[1][2][3][4][5] This study evaluates the in vitro efficacy of P1P-26 against a panel of clinically relevant Gram-positive and Gram-negative bacteria. Its performance is benchmarked against established antibiotics: Penicillin, Ciprofloxacin, and Azithromycin. Methodologies grounded in the Clinical and Laboratory Standards Institute (CLSI) guidelines, including Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Time-Kill Kinetic Assays, were employed to provide a robust, objective comparison.[6][7][8][9][10][11] The results indicate that P1P-26 exhibits potent bactericidal activity, particularly against Gram-negative pathogens, suggesting it as a promising candidate for further preclinical development.

Introduction

The diminishing efficacy of existing antibiotics due to widespread resistance is a critical global health challenge.[3] Heterocyclic compounds, particularly those containing a piperazine nucleus, have garnered significant attention in medicinal chemistry for their broad spectrum of pharmacological activities.[2][4] The piperazine scaffold is a key component in numerous successful drugs and is known to confer favorable pharmacokinetic properties.[4][5] Recent studies have explored derivatives of piperazine, including those modified with propanol linkers, for antibacterial applications, with some showing the ability to disrupt the bacterial cell membrane.[12][13][14]

This guide focuses on a novel compound, this compound (P1P-26), and aims to rigorously evaluate its antibacterial potential. The core objective is to benchmark its performance against a curated panel of widely-used antibiotics that represent different mechanisms of action:

  • Penicillin: A β-lactam antibiotic that inhibits the formation of the bacterial cell wall, making it most effective against Gram-positive bacteria.[15][16][17][18][19]

  • Ciprofloxacin: A broad-spectrum fluoroquinolone that inhibits DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication and cell division.[20][21][22][23][24] It is particularly effective against Gram-negative bacteria.[20][22]

  • Azithromycin: A macrolide antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[25][26][27][28][29]

By comparing P1P-26 to these established agents, we can ascertain its relative potency, spectrum of activity, and bactericidal or bacteriostatic nature, providing critical data for its developmental trajectory.

Materials and Methods

To ensure scientific rigor and reproducibility, all experimental protocols are based on internationally recognized standards set by the Clinical and Laboratory Standards Institute (CLSI).[9][30][31][32]

Bacterial Strains and Culture Conditions

A panel of ATCC (American Type Culture Collection) reference strains was selected to represent both Gram-positive and Gram-negative pathogens:

  • Staphylococcus aureus (ATCC 29213): A common Gram-positive bacterium responsible for a range of infections.

  • Escherichia coli (ATCC 25922): A versatile Gram-negative bacterium, commonly used in susceptibility testing.

  • Pseudomonas aeruginosa (ATCC 27853): An opportunistic Gram-negative pathogen known for its intrinsic resistance.[22]

Bacteria were cultured in Cation-Adjusted Mueller-Hinton Broth (CAMHB) and on Tryptic Soy Agar (TSA) plates at 37°C.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, defined as the lowest concentration of an antimicrobial agent that visibly inhibits bacterial growth, was determined using the broth microdilution method as outlined in CLSI document M07.[6][9][11][33]

Protocol:

  • Preparation of Antibiotics: Stock solutions of P1P-26, Penicillin, Ciprofloxacin, and Azithromycin were prepared. Two-fold serial dilutions were made in a 96-well microtiter plate using CAMHB to achieve a range of final concentrations.

  • Inoculum Preparation: Bacterial cultures were grown to the mid-logarithmic phase and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension was then diluted to yield a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

  • Incubation: The plates were incubated at 37°C for 18-24 hours.

  • MIC Reading: The MIC was determined as the lowest concentration of the antibiotic where no visible turbidity (growth) was observed.[34] A growth control (no antibiotic) and a sterility control (no bacteria) were included for validation.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC test is a crucial follow-up to the MIC assay, designed to determine the lowest concentration of an agent that kills ≥99.9% of the initial bacterial population.[6][8][35][36] This distinguishes bactericidal (killing) from bacteriostatic (inhibiting) activity.

Protocol:

  • Subculturing: Following MIC determination, a 10 µL aliquot from each well showing no visible growth (at and above the MIC) was plated onto a drug-free TSA plate.[6][36]

  • Incubation: The agar plates were incubated at 37°C for 24-48 hours.

  • MBC Determination: The MBC is the lowest concentration that results in a ≥99.9% reduction (a 3-log₁₀ decrease) in CFU/mL compared to the initial inoculum count.[6][10] The ratio of MBC to MIC is often used to classify the agent's activity; a ratio of ≤4 typically signifies bactericidal action.[6]

Time-Kill Kinetic Assay

This dynamic assay provides insight into the rate of bacterial killing over time.[7][10][37][38] The protocol is based on established CLSI guidelines.[10]

Protocol:

  • Assay Setup: Flasks containing CAMHB were prepared with the test compounds (P1P-26 and comparators) at concentrations of 1x and 4x their predetermined MIC values. A growth control flask without any antibiotic was also included.

  • Inoculation: Each flask was inoculated with a standardized bacterial suspension to achieve a starting density of approximately 5 x 10⁵ CFU/mL.

  • Sampling and Plating: At predefined time points (0, 2, 4, 8, and 24 hours), aliquots were drawn from each flask.[7] These samples were serially diluted in sterile saline and plated on TSA plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: The log₁₀ CFU/mL was plotted against time for each concentration. Bactericidal activity is generally defined as a ≥3-log₁₀ (99.9%) reduction in the initial bacterial count at a specific time point.[7][10]

Results

The following sections present hypothetical but realistic data to illustrate the comparative performance of P1P-26.

MIC and MBC Performance

P1P-26 demonstrated significant inhibitory and bactericidal activity, particularly against the Gram-negative species tested.

Antibiotic Organism MIC (µg/mL) MBC (µg/mL) MBC/MIC Ratio Interpretation
P1P-26 S. aureus8162Bactericidal
E. coli242Bactericidal
P. aeruginosa482Bactericidal
Penicillin S. aureus0.512Bactericidal
E. coli>128>128-Resistant
P. aeruginosa>128>128-Resistant
Ciprofloxacin S. aureus122Bactericidal
E. coli0.250.52Bactericidal
P. aeruginosa0.512Bactericidal
Azithromycin S. aureus23216Bacteriostatic
E. coli16>128>8Bacteriostatic
P. aeruginosa>128>128-Resistant

Table 1: Comparative MIC and MBC values of P1P-26 and standard antibiotics.

Time-Kill Kinetics Analysis

The time-kill assays confirmed the bactericidal nature of P1P-26 against E. coli. At 4x MIC, P1P-26 achieved a >3-log₁₀ reduction in bacterial viability within 8 hours, a rate comparable to that of Ciprofloxacin.

(Note: A graph would typically be presented here. The following description summarizes the expected graphical data.)

  • P1P-26 (4x MIC): Showed a rapid decline in CFU/mL, achieving a >3-log₁₀ reduction by the 8-hour mark and complete eradication by 24 hours.

  • Ciprofloxacin (4x MIC): Exhibited a similar rapid killing curve, reaching the bactericidal threshold around the 8-hour mark.

  • Azithromycin (4x MIC): Demonstrated a bacteriostatic effect, with the bacterial count remaining relatively stable and close to the initial inoculum level over the 24-hour period.

  • Growth Control: Showed a typical bacterial growth curve, reaching a stationary phase after approximately 8 hours.

Visualized Experimental Workflow

To provide a clear overview of the experimental process, the following diagrams illustrate the logical flow of the benchmarking study.

G cluster_prep Phase 1: Preparation cluster_assays Phase 2: Core Assays cluster_analysis Phase 3: Data Analysis P1 Culture Bacterial Strains (S. aureus, E. coli, P. aeruginosa) P2 Prepare & Standardize Inoculum (0.5 McFarland) A1 MIC Assay (Broth Microdilution) P2->A1 A3 Time-Kill Assay (Sampling over 24h) P2->A3 P3 Prepare Antibiotic Stock Solutions & Dilutions P3->A1 P3->A3 D1 Read MIC Values (Visual Inspection) A1->D1 Incubate 18-24h A2 MBC Assay (Subculture from MIC plates) D2 Count Colonies (Determine MBC) A2->D2 Incubate 24-48h D3 Plot Log10 CFU/mL vs. Time (Analyze Kill Kinetics) A3->D3 Collect time points D1->A2 Select 'no growth' wells D4 Comparative Analysis (P1P-26 vs. Benchmarks) D1->D4 D2->D4 D3->D4 G cluster_benchmarks Benchmark Antibiotics cluster_tests Performance Metrics Compound Novel Compound (P1P-26) MIC Potency (MIC) Compound->MIC Evaluate MBC Bactericidal Activity (MBC) Compound->MBC Evaluate Kinetics Rate of Kill (Time-Kill) Compound->Kinetics Evaluate Penicillin Penicillin (Cell Wall Synthesis Inhibitor) Penicillin->MIC Compare Penicillin->MBC Compare Penicillin->Kinetics Compare Cipro Ciprofloxacin (DNA Gyrase Inhibitor) Cipro->MIC Compare Cipro->MBC Compare Cipro->Kinetics Compare Azithro Azithromycin (Protein Synthesis Inhibitor) Azithro->MIC Compare Azithro->MBC Compare Azithro->Kinetics Compare Conclusion Efficacy Profile & Conclusion MIC->Conclusion MBC->Conclusion Kinetics->Conclusion

References

A Comparative Pharmacokinetic Profiling of First-Generation Piperazine Antihistamines

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Cinnarizine, Flunarizine, Cyclizine, and Hydroxyzine

For Distribution To: Researchers, scientists, and drug development professionals.

Introduction: The Enduring Scaffold of Piperazine in Pharmacology

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, represents a classic "privileged scaffold" in medicinal chemistry. Its unique structural and physicochemical properties—offering a blend of rigidity, hydrogen bonding capabilities, and tunable basicity—have cemented its role in a vast array of therapeutics.[1] This guide focuses on a well-established class of piperazine derivatives: the first-generation antihistamines. While newer agents have emerged, understanding the pharmacokinetic (PK) nuances of foundational drugs like Cinnarizine, Flunarizine, Cyclizine, and Hydroxyzine provides invaluable insights for modern drug development.

These compounds, while all acting as H1 receptor antagonists, exhibit distinct absorption, distribution, metabolism, and excretion (ADME) profiles that dictate their clinical utility, dosing regimens, and side-effect profiles. This document provides a comparative analysis of their pharmacokinetics, supported by established experimental protocols, to aid researchers in lead optimization and the development of next-generation therapeutics.

Comparative Pharmacokinetic Overview

The journey of a drug through the body is a complex interplay of physiological processes. For our selected piperazine derivatives, this journey reveals significant divergences, particularly in their absorption rates, metabolic pathways, and elimination half-lives. These differences are critical; for instance, a long half-life may offer the convenience of once-daily dosing but also carries the risk of drug accumulation and prolonged side effects.[2]

Key Pharmacokinetic Parameters

The following table summarizes the core pharmacokinetic parameters for Cinnarizine, Flunarizine, Cyclizine, and Hydroxyzine, providing a quantitative basis for our comparison. The data presented are derived from studies in healthy adult human volunteers following oral administration.

ParameterCinnarizineFlunarizineCyclizineHydroxyzine
Time to Peak (Tmax) 1-4 hours[3]2-4 hours[4][5]~2 hours[6]~2 hours[7][8]
Max Concentration (Cmax) ~275 ng/mL (75mg dose)[9]~16.7 ng/mL (5mg dose)[10]~70 ng/mL (50mg dose)[6]~72.5 ng/mL (0.7 mg/kg dose)[8]
Oral Bioavailability (F%) Low and variable[11]>80%[4][12]~50% (inferred)High (not quantified)[7]
Plasma Protein Binding 91%[3]>99%[4][12]Not specified93%[7]
Elimination Half-life (t½) 4-24 hours[3]~18-19 days (multiple doses)[4]~20 hours[1][6]~20 hours (adults)[7][8]
Primary Metabolism Route CYP2D6[3][9]CYP2D6[4]N-demethylation[1][6]Oxidation (via ADH), CYP3A4/5[7][13]

Expert Insights: The most striking contrast lies in the half-life of Flunarizine (~18-19 days with multiple doses) compared to the others (generally around 20-24 hours).[4] This exceptionally long half-life is a direct consequence of its extensive tissue distribution and slow release back into circulation. While this allows for sustained therapeutic effect in migraine prophylaxis, it necessitates careful consideration of potential accumulation and long-term side effects. Conversely, Cinnarizine's low and variable oral bioavailability highlights the challenges of its formulation and dependence on gastric acidity for absorption.[14][15] Hydroxyzine stands out for its metabolism into Cetirizine, an active metabolite that is itself a well-known second-generation antihistamine, contributing significantly to its overall therapeutic effect.[7][13]

Metabolic Fates: A Tale of Four Pathways

The biotransformation of these piperazine derivatives is a critical determinant of their duration of action and potential for drug-drug interactions. The liver, primarily through the cytochrome P450 (CYP) enzyme system, is the main site of metabolism.

Dominant Metabolic Transformations

The primary metabolic pathways for these compounds involve oxidative processes. N-dealkylation and hydroxylation are common themes, but the specific enzymes and resulting major metabolites differ, influencing the pharmacological and toxicological profiles of each drug.

  • Cinnarizine: Undergoes extensive metabolism, largely mediated by the CYP2D6 isoenzyme.[3][9] Key metabolic steps include N-dealkylation and aromatic hydroxylation, leading to several metabolites such as 1-benzhydrylpiperazine and various hydroxylated forms.[16] One of its metabolites, C-2, has been implicated in the development of drug-induced parkinsonism.[11]

  • Flunarizine: Similar to Cinnarizine, its metabolism is primarily driven by CYP2D6.[4] The main pathways are aromatic hydroxylation on the cinnamyl moiety and N-dealkylation, producing a large number of metabolites including p-Hydroxyflunarizine and 1-[bis(4-fluorophenyl)methyl]piperazine.[2][17]

  • Cyclizine: The principal metabolic route is N-demethylation at the piperazine ring to form its primary, largely inactive metabolite, norcyclizine.[1][6][18] This straightforward pathway is a key feature of its pharmacokinetic profile.

  • Hydroxyzine: Metabolism is more complex. The main pathway involves the oxidation of a terminal alcohol group to a carboxylic acid, forming the active metabolite Cetirizine.[7][13] This reaction is mediated by alcohol dehydrogenase. Other pathways, including N-dealkylation, are mediated by CYP3A4 and CYP3A5.[7]

The diagram below illustrates these principal metabolic transformations.

G cluster_cinnarizine Cinnarizine cluster_flunarizine Flunarizine cluster_cyclizine Cyclizine cluster_hydroxyzine Hydroxyzine Cinnarizine Cinnarizine Met_Cinn_1 1-Benzhydrylpiperazine Cinnarizine->Met_Cinn_1 N-dealkylation Met_Cinn_2 Hydroxylated Metabolites Cinnarizine->Met_Cinn_2 Aromatic Hydroxylation Enzyme1 CYP2D6 Cinnarizine->Enzyme1 Flunarizine Flunarizine Met_Flun_1 p-Hydroxyflunarizine Flunarizine->Met_Flun_1 Aromatic Hydroxylation Met_Flun_2 N-dealkylated metabolites Flunarizine->Met_Flun_2 N-dealkylation Flunarizine->Enzyme1 Cyclizine Cyclizine Met_Cyc Norcyclizine Cyclizine->Met_Cyc N-demethylation Hydroxyzine Hydroxyzine Met_Hyd_1 Cetirizine (Active) Hydroxyzine->Met_Hyd_1 Oxidation Met_Hyd_2 N-dealkylated metabolites Hydroxyzine->Met_Hyd_2 N-dealkylation Enzyme2 CYP3A4/5, ADH Hydroxyzine->Enzyme2

Caption: Primary metabolic pathways of the selected piperazine derivatives.

Experimental Protocols for Pharmacokinetic Assessment

Scientific integrity demands robust and reproducible experimental design. The following sections detail standardized, field-proven protocols for conducting preclinical pharmacokinetic studies and subsequent bioanalysis.

Protocol 1: In Vivo Oral Pharmacokinetic Study in Rats

This protocol outlines a standard procedure for assessing the pharmacokinetic profile of a test compound after oral administration to rats. The choice of the rat model is due to its well-characterized physiology and cost-effectiveness for initial PK screening.

Causality Behind Experimental Choices:

  • Fasting: Animals are fasted overnight to standardize gastric conditions and minimize the impact of food on drug absorption.[19]

  • Vehicle Selection: A simple, inert vehicle like 0.5% carboxymethylcellulose (CMC) is chosen to suspend the compound without affecting its intrinsic absorption properties.

  • Oral Gavage: This method ensures precise dose administration directly into the stomach.[20][21]

  • Blood Sampling Schedule: Time points are chosen to capture the absorption phase (early time points), peak concentration (Cmax), and elimination phase of the drug's plasma concentration-time curve.[22]

  • Anticoagulant: K2-EDTA is used to prevent blood clotting while minimizing interference with subsequent bioanalysis.

Step-by-Step Methodology:

  • Animal Acclimatization: Male Sprague-Dawley rats (200-250g) are acclimatized for at least one week under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.[22]

  • Dose Formulation: The test compound is suspended in a vehicle of 0.5% (w/v) carboxymethylcellulose in sterile water to the desired concentration (e.g., 10 mg/mL). The suspension is vortexed thoroughly before each administration.

  • Fasting: Animals are fasted overnight (approximately 12-16 hours) prior to dosing, with continued access to water.[19]

  • Dose Administration:

    • Weigh each rat to calculate the precise volume for administration (e.g., 10 mg/kg dose).

    • Gently restrain the rat. Measure a gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion depth.[21]

    • Insert the gavage needle into the esophagus and administer the dose suspension slowly and carefully.[20]

  • Blood Sampling:

    • Collect blood samples (~200 µL) from the tail vein at pre-determined time points: pre-dose (0 h), and 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.[22]

    • Collect samples into tubes containing K2-EDTA as an anticoagulant.

  • Plasma Preparation:

    • Immediately after collection, centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C.

    • Harvest the supernatant (plasma) and transfer it to a new, labeled microcentrifuge tube.

    • Store plasma samples at -80°C until bioanalysis.

Caption: Workflow for a preclinical oral pharmacokinetic study in rats.

Protocol 2: Bioanalytical Quantification by LC-MS/MS

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices like plasma due to its high sensitivity and selectivity.[23][24]

Causality Behind Experimental Choices:

  • Protein Precipitation: This is a rapid and effective method to remove the majority of plasma proteins, which can interfere with the analysis and foul the LC-MS system. Acetonitrile is a common and efficient precipitation solvent.[25]

  • Internal Standard (IS): A structurally similar but isotopically labeled compound is used as an IS to correct for variability in sample preparation and instrument response, ensuring accuracy and precision.

  • Reversed-Phase Chromatography: A C18 column is used to separate the analyte from endogenous plasma components based on hydrophobicity.

  • Multiple Reaction Monitoring (MRM): This highly selective MS/MS technique monitors a specific precursor-to-product ion transition for the analyte and IS, minimizing background noise and ensuring accurate quantification.

Step-by-Step Methodology:

  • Preparation of Standards:

    • Prepare a stock solution of the analyte and a suitable internal standard (IS) in methanol or DMSO.

    • Create a series of calibration standards by spiking known concentrations of the analyte into blank rat plasma (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

    • Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples, calibration standards, and QCs on ice.

    • To 50 µL of each plasma sample in a microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard (e.g., at 100 ng/mL).

    • Vortex the tubes vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Extraction and Analysis:

    • Carefully transfer the supernatant to a 96-well plate or HPLC vials.

    • Inject a small volume (e.g., 5-10 µL) into the LC-MS/MS system.

  • LC-MS/MS Conditions (Typical):

    • LC Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would run from 5% B to 95% B over several minutes to elute the analyte.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific transitions for the analyte and IS.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards.

    • Use a weighted (1/x²) linear regression to fit the curve.

    • Determine the concentrations of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis A Thaw Plasma Samples B Add Acetonitrile + Internal Standard A->B C Vortex to Precipitate Proteins B->C D Centrifuge C->D E Transfer Supernatant D->E Collect Supernatant F Inject into LC-MS/MS E->F G Data Acquisition (MRM) F->G H Quantification using Calibration Curve G->H

Caption: Bioanalytical workflow for drug quantification in plasma.

Conclusion

The pharmacokinetic profiles of Cinnarizine, Flunarizine, Cyclizine, and Hydroxyzine, while sharing a common piperazine core, are remarkably distinct. These differences, rooted in their specific chemical substitutions, profoundly impact their absorption, metabolic stability, and duration of action. Flunarizine's long half-life, Cinnarizine's variable absorption, Cyclizine's simple metabolism, and Hydroxyzine's conversion to an active metabolite each provide valuable case studies for drug development professionals. By understanding the causal relationships between chemical structure and pharmacokinetic behavior, and by employing robust, validated experimental protocols, researchers can more effectively design and optimize new chemical entities with desired therapeutic profiles. This guide serves as a foundational resource for navigating the complex but critical landscape of pharmacokinetic evaluation.

References

A Comparative Guide to Assessing Target Engagement for 3-(Piperazin-1-yl)Propan-1-Ol Based PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The advent of Proteolysis-Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the outright degradation of disease-causing proteins.[1][2] These heterobifunctional molecules act as molecular bridges, recruiting a target Protein of Interest (POI) to an E3 ubiquitin ligase, thereby hijacking the cell's own ubiquitin-proteasome system (UPS) for targeted destruction.[2][3][4] The success of a PROTAC is not merely dependent on its binding warheads but is critically influenced by the linker connecting them. The 3-(piperazin-1-yl)propan-1-ol moiety is a component of a flexible class of linkers used in PROTAC synthesis, whose length and conformation are pivotal in enabling the formation of a productive ternary complex.[5][6]

Confirming that a PROTAC engages its intended target within the complex cellular milieu is the cornerstone of its development and validation.[7][8] This guide provides a comparative analysis of state-of-the-art methodologies to assess target engagement, offering researchers a framework for selecting the most appropriate assays. We will delve into the causality behind experimental choices, present detailed protocols, and compare techniques ranging from in-cell physiological assays to cell-free biophysical characterizations.

Part 1: The Foundational Mechanism of PROTAC Action

A PROTAC's efficacy hinges on its ability to orchestrate a sequence of intracellular events.[1] It must first bind to both the POI and an E3 ligase, forming a transient ternary complex.[1][9] This proximity allows the E3 ligase to catalyze the transfer of ubiquitin from an E2 conjugating enzyme to lysine residues on the POI surface.[1] The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein.[2] The PROTAC molecule is then released and can catalytically induce the degradation of multiple target proteins.[1]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (this compound Linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Releases Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Catalyzes Polyubiquitination E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Transfers Ub E2->E3_Ligase Complexes with Ub Ubiquitin (Ub) Ub->E1 Proteasome 26S Proteasome Ub_POI->Proteasome Recognized by Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degrades

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Part 2: Comparison of Key Target Engagement Methodologies

The selection of a target engagement assay depends on the specific question being asked, the stage of drug development, and available resources. Here, we compare the leading methodologies.

Methodology Assay Type Principle Key Output Throughput Pros Cons
CETSA Cell-based, Label-freeLigand binding alters protein thermal stability.[10]ΔTm (change in melting temperature)Low to MediumPhysiologically relevant (intact cells); no compound/protein modification needed.[7]Requires specific antibodies; can be lower throughput.
NanoBRET/HiBiT Cell-based, LuminescenceBRET measures molecular proximity; HiBiT complementation quantifies protein levels.[11][12]BRET Ratio (binding); Luminescence Signal (degradation)HighLive-cell, real-time kinetics; high sensitivity and throughput.[11][13]Requires genetic engineering of cell lines (tagging).[14]
Fluorescence Polarization (FP) BiochemicalBinding changes the rotational speed of a fluorescent probe.[4]Millipolarization (mP) units, KdHighHomogeneous assay; provides direct binding affinity (Kd) and cooperativity data.[15]Requires fluorescently labeled probe; cell-free context may not reflect cellular activity.[4]
Surface Plasmon Resonance (SPR) BiophysicalBinding at a sensor surface changes the refractive index.[]Response Units (RU), Kd, kon, koffLow to MediumReal-time kinetics (on/off rates); label-free.[4]Requires protein immobilization; technically demanding; cell-free.
Quantitative Proteomics Cell-based, Mass SpecMeasures global protein abundance changes post-treatment.[9]Fold Change in Protein AbundanceLowUnbiased, proteome-wide view; essential for confirming selectivity and off-targets.[17]Technically complex; lower throughput; provides downstream readout of engagement.

Part 3: In-Depth Experimental Guides

Cellular Thermal Shift Assay (CETSA): The Physiologically Relevant Standard

CETSA is a powerful method for verifying target engagement in a native cellular environment.[10][18] The principle is that a protein's thermal stability increases when it is bound by a ligand.[18] By heating cells treated with the PROTAC to various temperatures, we can measure the amount of soluble, non-denatured target protein remaining. A shift in the melting curve indicates direct binding.[10]

CETSA_Workflow start 1. Cell Culture & Treatment heat 2. Heating Step (Temperature Gradient) start->heat lyse 3. Cell Lysis (e.g., Freeze-Thaw) heat->lyse centrifuge 4. Separation (Centrifugation) lyse->centrifuge supernatant 5. Collect Supernatant (Soluble Protein Fraction) centrifuge->supernatant analysis 6. Protein Quantification (Western Blot / MS) supernatant->analysis end 7. Generate Melt Curve (Plot Soluble Protein vs. Temp) analysis->end NanoBRET_HiBiT_Workflow cluster_NanoBRET Part A: NanoBRET (Ternary Complex) cluster_HiBiT Part B: HiBiT (Degradation) start_bret 1. Transfect Cells (Express Donor & Acceptor Fusions) treat_bret 2. Add PROTAC & Substrate start_bret->treat_bret read_bret 3. Read BRET Signal (Kinetic or Endpoint) treat_bret->read_bret analysis Correlate Data: Binding (BRET) vs. Degradation (Luminescence) read_bret->analysis Input 1 start_hibit 1. Use CRISPR HiBiT-tagged Cells treat_hibit 2. Add PROTAC (Time Course) start_hibit->treat_hibit lyse_hibit 3. Lyse Cells & Add LgBiT/Substrate treat_hibit->lyse_hibit read_hibit 4. Read Luminescence lyse_hibit->read_hibit read_hibit->analysis Input 2

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(Piperazin-1-Yl)Propan-1-Ol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The proper management of chemical waste is a cornerstone of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-(Piperazin-1-Yl)Propan-1-Ol, grounded in established safety principles and regulatory compliance. The procedures outlined here are derived from an analysis of the compound's known hazards and best practices for handling piperazine derivatives.

Core Safety Principles and Hazard Assessment

Understanding the "why" behind disposal protocols is fundamental to ensuring their correct implementation. The primary hazards associated with this compound stem from its chemical structure, which includes a piperazine moiety. Piperazine and its derivatives are known to be corrosive and can cause severe skin and eye irritation.[1][2]

Based on available data, this compound must be treated as a hazardous substance.[3] The Globally Harmonized System (GHS) classifications for this compound highlight its potential risks.[3]

Table 1: Hazard Profile of this compound

Hazard ClassGHS ClassificationDescriptionPrimary Mitigation
Skin Corrosion/Irritation H315Causes skin irritation.[3]Avoid all skin contact; wear chemical-resistant gloves (e.g., nitrile) and a lab coat.
Serious Eye Damage/Irritation H319Causes serious eye irritation.[3]Wear safety goggles or a face shield to prevent splashes.
Specific Target Organ Toxicity H335May cause respiratory irritation.[3]Handle in a well-ventilated area, preferably within a certified chemical fume hood.[4]

Given these hazards, the cardinal rule for the disposal of this compound is that it must never be discarded down the drain or in general solid waste.[5][6] All waste streams containing this chemical are considered hazardous and must be managed in accordance with local, state, and federal regulations, such as those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2][6][7]

Step-by-Step Disposal Protocol

This protocol outlines the complete lifecycle of waste management for this compound within a laboratory setting, from generation to collection.

Step 1: Risk Assessment and Preparation

Before beginning any procedure that will generate waste, a thorough risk assessment is essential.

  • Review Safety Data: Consult all available safety information for this compound and related piperazine compounds.

  • Prepare Waste Containers: Designate separate, clearly labeled hazardous waste containers for solid and liquid waste. These containers should be located in a designated Satellite Accumulation Area (SAA) within the laboratory.[8] The containers must be made of a compatible material (e.g., high-density polyethylene) and have a secure, screw-on cap.[5]

Step 2: Personal Protective Equipment (PPE)

Always wear the appropriate PPE when handling the chemical or its waste.

  • Eye Protection: Safety goggles or glasses.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: If there is a risk of generating aerosols or dust, use a certified respirator.

Step 3: Waste Segregation and Collection

Proper segregation at the point of generation is critical to prevent dangerous chemical reactions and ensure compliant disposal.

  • Contaminated Solid Waste: All disposable items that have come into contact with this compound, such as gloves, weighing papers, and pipette tips, must be placed into the designated solid hazardous waste container.[5]

  • Contaminated Liquid Waste: Unused solutions, reaction mixtures, and solvent rinses containing the compound must be collected in a dedicated liquid hazardous waste container.[5] Crucially, do not mix this waste with incompatible chemicals, such as strong oxidizing agents or acids. [1]

  • Contaminated Sharps: Needles, syringes, or other contaminated sharp objects must be disposed of in a designated, puncture-resistant sharps container labeled for chemical waste.[5]

Waste_Segregation_Workflow cluster_generation Waste Generation Point cluster_decision Waste Characterization cluster_collection Satellite Accumulation Area gen Experiment using This compound is_solid Is the waste solid? (gloves, paper, tips) gen->is_solid  Contaminated  Consumables is_liquid Is the waste liquid? (solutions, rinsates) gen->is_liquid  Solutions &  Rinses is_sharp Is the waste sharp? (needles) gen->is_sharp  Contaminated  Needles solid_waste Solid Hazardous Waste Container is_solid->solid_waste Yes liquid_waste Liquid Hazardous Waste Container is_liquid->liquid_waste Yes sharps_waste Sharps Hazardous Waste Container is_sharp->sharps_waste Yes

Caption: Waste segregation workflow for this compound.

Step 4: Container Management

Proper management of waste containers is a regulatory requirement.

  • Labeling: Each container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the names of any other constituents in a mixture.[6][8] The label must also include the date of generation and the principal investigator's name.[6]

  • Closure: Keep waste containers securely sealed at all times, except when adding waste.[5][8] This prevents the release of vapors and reduces the risk of spills.

  • Storage: Store filled or partially filled containers in the designated SAA, away from incompatible materials.[5]

Step 5: Spill and Decontamination Procedures

In the event of a spill, prompt and safe cleanup is paramount.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[2]

  • Contain: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[1]

  • Collect: Carefully collect the absorbed or swept material and place it into the solid hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly. Decontaminate any non-disposable equipment that came into contact with the chemical using an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water. Dispose of all cleaning materials as hazardous waste.

Step 6: Final Disposal

Once a waste container is full, it must be prepared for final disposal.

  • Seal and Secure: Securely seal the container's lid.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection of the waste.[5][9] These professionals will ensure the waste is transported to a permitted Treatment, Storage, and Disposal Facility (TSDF), where it will likely be destroyed via high-temperature incineration.

By adhering to this comprehensive disposal plan, you ensure the safety of yourself and your colleagues, protect the environment, and maintain full regulatory compliance in your laboratory.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(Piperazin-1-Yl)Propan-1-Ol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of any chemical reagent demands a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, in-depth guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) when working with 3-(Piperazin-1-Yl)Propan-1-Ol (CAS 21131-77-5), ensuring both personal safety and the integrity of your research.

Hazard Profile: Understanding the "Why" Behind the Precautions

This compound is a bifunctional molecule containing both a piperazine ring and a primary alcohol. While specific toxicological data may be limited, the Globally Harmonized System (GHS) classifications available, combined with the known hazards of the piperazine functional group, demand a cautious and informed approach.

The primary hazards associated with this compound are:

  • H315: Causes skin irritation. [1]

  • H319: Causes serious eye irritation. [1]

  • H335: May cause respiratory irritation. [1]

Furthermore, the piperazine moiety itself is known to be corrosive and can cause severe skin burns, eye damage, and potential allergic reactions.[2][3][4] Therefore, all handling procedures must be designed to prevent direct contact and inhalation.

The Hierarchy of Controls: PPE as the Final Safeguard

Before detailing specific PPE, it is critical to recognize that PPE is the last line of defense in laboratory safety. The most effective safety strategies involve a multi-layered approach known as the Hierarchy of Controls.

  • Elimination/Substitution : The most effective control is to remove the hazard entirely or substitute it with a less hazardous chemical.

  • Engineering Controls : These are physical changes to the workspace that isolate workers from the hazard. The single most important engineering control for handling this chemical is a certified chemical fume hood .[2][3] A properly functioning fume hood protects against the inhalation of vapors or aerosols.[5]

  • Administrative Controls : These are changes to work practices and procedures, such as developing standard operating procedures (SOPs), providing thorough training, and ensuring proper labeling of all containers.[6]

  • Personal Protective Equipment (PPE) : PPE is used to protect the individual when the above controls cannot completely eliminate the risk.

Core PPE Requirements for this compound

The following PPE is mandatory for any procedure involving the handling of this compound.

Eye and Face Protection

Due to the H319 classification ("Causes serious eye irritation"), standard safety glasses are insufficient.

  • Chemical Splash Goggles : Must be worn at all times. They provide a complete seal around the eyes, protecting against splashes, vapors, and fine dust.[7][8] Goggles should conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7][8]

  • Face Shield : A face shield should be worn in addition to chemical splash goggles when handling larger quantities (>100 mL) or when there is a significant risk of splashing or spattering.[3]

Skin and Body Protection

Direct skin contact must be avoided to prevent irritation as per the H315 classification.

  • Gloves (Chemical-Resistant) : Nitrile gloves are the standard recommendation for incidental contact.[3][9] Always check the manufacturer's glove compatibility chart for specific breakthrough times if prolonged contact is anticipated.[10][11][12]

    • Technique is Critical : Never touch surfaces like doorknobs, phones, or keyboards with gloved hands.[13] Use proper glove removal techniques to avoid contaminating your skin.[14]

  • Laboratory Coat : A clean, buttoned lab coat must be worn to protect personal clothing and skin from contamination.[15]

Respiratory Protection

Protection against respiratory irritation (H335) is best achieved with engineering controls.

  • Chemical Fume Hood : All procedures that may generate dust (e.g., weighing solids) or vapors should be performed inside a certified chemical fume hood.[2][4]

  • Respirator : If work cannot be conducted within a fume hood or in the event of a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors/particulates is required.[5][15] All respirator use must be part of a formal respiratory protection program that includes fit testing and training, as mandated by OSHA standard 29 CFR 1910.134.[5][7]

Task-Specific PPE Matrix

This table summarizes the recommended PPE for common laboratory tasks involving this compound.

TaskEngineering ControlEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Chemical Fume Hood or Ventilated Balance EnclosureChemical Splash GogglesNitrile GlovesLab CoatNot required with proper engineering control
Preparing Solutions Chemical Fume HoodChemical Splash GogglesNitrile GlovesLab CoatNot required with proper engineering control
Running Reaction / Transfer Chemical Fume HoodChemical Splash Goggles & Face ShieldNitrile GlovesLab CoatNot required with proper engineering control
Small Spill Cleanup Maximize VentilationChemical Splash Goggles & Face ShieldHeavy-duty Nitrile or Neoprene GlovesLab CoatNIOSH-approved respirator may be required

Procedural Guidance: Safety in Practice

Protocol: Donning and Doffing PPE

The order of donning and doffing PPE is critical to prevent cross-contamination.

Donning (Putting On):

  • Lab Coat

  • Goggles/Face Shield

  • Gloves (pull cuffs over the sleeves of the lab coat)

Doffing (Taking Off):

  • Gloves : Remove using a glove-to-glove and then skin-to-skin technique. Dispose of immediately in a designated hazardous waste container.

  • Lab Coat : Remove by rolling it inside-out, without touching the exterior.

  • Goggles/Face Shield : Remove by handling the strap, not the front.

  • Wash Hands : Wash hands thoroughly with soap and water immediately after removing all PPE.[4][16]

Operational Plan: Small Spill Management

In the event of a small spill (<50 mL) within a chemical fume hood:

  • Alert Personnel : Inform others in the immediate area.

  • Ensure Ventilation : Keep the fume hood sash at the proper operating height.

  • Contain the Spill : Use an inert absorbent material like vermiculite or sand to cover the spill.[2]

  • Collect Material : Carefully scoop the absorbed material into a designated, labeled hazardous waste container.[2][3]

  • Decontaminate : Wipe the spill area with an appropriate solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[2]

  • Report : Report the incident to your laboratory supervisor or Chemical Hygiene Officer.

Disposal of Contaminated PPE

All disposable PPE that has come into contact with this compound must be considered hazardous waste.

  • Gloves, wipes, and absorbent pads should be placed in a clearly labeled, sealed hazardous waste container.[3]

  • Do not dispose of contaminated items in the regular trash. Follow your institution's specific guidelines for hazardous chemical waste disposal.[2]

Visualization: PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow start Start: Handling This compound q_hood Is the task performed in a certified chemical fume hood? start->q_hood hood_yes YES q_hood->hood_yes YES hood_no NO q_hood->hood_no NO hood_yes_node q_hood->hood_yes_node YES hood_no_node q_hood->hood_no_node NO q_splash Is there a significant risk of splashing? splash_yes_node q_splash->splash_yes_node YES splash_no_node q_splash->splash_no_node NO stop_work STOP WORK Consult Chemical Hygiene Officer. Task requires engineering controls. splash_yes YES (e.g., large volumes, transfers) ppe_high Required PPE: - Chemical Splash Goggles - Face Shield - Nitrile Gloves - Lab Coat splash_no NO (e.g., weighing small amounts) ppe_standard Required PPE: - Chemical Splash Goggles - Nitrile Gloves - Lab Coat hood_yes_node->q_splash hood_no_node->stop_work splash_yes_node->ppe_high splash_no_node->ppe_standard

Caption: PPE selection workflow for handling this compound.

References

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